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  • Product: 1-methyl-1H-pyrazole-3-carbonyl chloride
  • CAS: 84547-60-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1H-pyrazole-3-carbonyl chloride is a reactive acyl chloride building block that has garnered significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-3-carbonyl chloride is a reactive acyl chloride building block that has garnered significant interest in medicinal chemistry and drug development. Its rigid pyrazole scaffold, substituted with a versatile carbonyl chloride functional group, allows for the facile introduction of the 1-methylpyrazole-3-carboxamide moiety into a wide array of molecules. This structural motif is a key component in a number of biologically active compounds, most notably potent kinase inhibitors and promising modulators of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-methyl-1H-pyrazole-3-carbonyl chloride, offering field-proven insights for its effective utilization in research and development.

Core Chemical Properties

1-Methyl-1H-pyrazole-3-carbonyl chloride is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of the highly reactive acyl chloride group makes it a valuable intermediate for nucleophilic acyl substitution reactions.

Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazole-3-carbonyl Chloride and Related Compounds

Property1-Methyl-1H-pyrazole-3-carbonyl chloride1-Methyl-1H-pyrazole (for comparison)1-Methyl-1H-pyrazole-3-carboxylic acid (precursor)
CAS Number 84547-60-4930-36-925016-20-0[1]
Molecular Formula C₅H₅ClN₂OC₄H₆N₂C₅H₆N₂O₂
Molecular Weight 144.56 g/mol 82.10 g/mol 126.11 g/mol
Appearance Not explicitly stated, likely a liquid or low-melting solidColorless liquid[2]Solid
Melting Point Data not available36.5 °C (estimate)[2]Data not available
Boiling Point Data not available127 °C[2]Data not available
Purity Typically available at 97% purityN/AN/A

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet) and the two protons on the pyrazole ring (two doublets). The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing nature of the carbonyl chloride group. For comparison, in 1-methyl-1H-pyrazole, the methyl protons appear around 3.8 ppm, and the ring protons are observed at approximately 6.2, 7.3, and 7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will feature signals for the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon. The carbonyl carbon is expected to have a chemical shift in the typical range for acyl chlorides (around 160-170 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ), along with characteristic fragmentation patterns.

Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

The most common and direct method for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.

Experimental Protocol: Synthesis from 1-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware and magnetic stirrer

  • Reaction flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution)

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with vigorous stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trapping system to capture the corrosive and toxic vapors.

  • Purification: The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Heating the reaction mixture increases the reaction rate.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent the ingress of moisture.

Diagram of Synthesis Workflow:

SynthesisWorkflow Precursor 1-Methyl-1H-pyrazole-3-carboxylic acid Reaction Reaction at Reflux Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Removal of Excess Reagent and Solvent Reaction->Workup Product 1-Methyl-1H-pyrazole-3-carbonyl chloride Workup->Product

Caption: Workflow for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride.

Reactivity and Chemical Transformations

The cornerstone of the utility of 1-methyl-1H-pyrazole-3-carbonyl chloride lies in its reactivity as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negatively charged oxygen atom.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled.

Diagram of Nucleophilic Acyl Substitution Mechanism:

NAS_Mechanism Reactants 1-Methyl-1H-pyrazole-3-carbonyl chloride + Nu-H Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 1-Methyl-1H-pyrazole-3-carboxamide/ester + HCl Intermediate->Products Elimination of Cl⁻

Caption: General mechanism of nucleophilic acyl substitution.

Common Reactions and Applications in Synthesis
  • Amide Formation: The reaction with primary or secondary amines is one of the most important transformations of 1-methyl-1H-pyrazole-3-carbonyl chloride. This reaction is fundamental to the synthesis of a vast number of biologically active molecules, including the kinase inhibitors discussed later. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Ester Formation: Alcohols react with 1-methyl-1H-pyrazole-3-carbonyl chloride to form esters. Similar to amide formation, a base is often added to scavenge the generated HCl.

  • Hydrolysis: The compound readily reacts with water to hydrolyze back to 1-methyl-1H-pyrazole-3-carboxylic acid. This highlights the importance of handling and storing the compound under anhydrous conditions.

Applications in Drug Development

The 1-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern drug discovery, appearing in numerous compounds targeting various disease areas.

Kinase Inhibitors for Oncology

A significant application of 1-methyl-1H-pyrazole-3-carbonyl chloride is in the synthesis of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • FLT3 Inhibitors for Acute Myeloid Leukemia (AML): Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, a rapidly progressing cancer of the blood and bone marrow.[3] The 1H-pyrazole-3-carboxamide moiety is a key component of several potent FLT3 inhibitors.[3][4] For instance, novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized, showing strong activity against FLT3 and its mutants.[3] These compounds often exhibit nanomolar potency against FLT3-driven cell lines. The pyrazole core acts as a scaffold to correctly orient other functional groups that interact with the kinase's active site. The amide bond, formed from the reaction of 1-methyl-1H-pyrazole-3-carbonyl chloride with an appropriate amine, is crucial for the binding of these inhibitors to the target kinase. The development of selective and potent FLT3 inhibitors remains an active area of research to improve outcomes for AML patients.[5][6]

Diagram of Kinase Inhibitor Synthesis:

KinaseInhibitor AcylChloride 1-Methyl-1H-pyrazole-3-carbonyl chloride Reaction Amide Coupling AcylChloride->Reaction Amine Amine-containing fragment Amine->Reaction Base Base (e.g., TEA) Base->Reaction Product Pyrazole-3-carboxamide Kinase Inhibitor Reaction->Product

Caption: General scheme for the synthesis of pyrazole-based kinase inhibitors.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity. The pyrazole scaffold has emerged as a promising core for the development of allosteric modulators for various GPCRs, including those implicated in central nervous system (CNS) disorders. While specific examples directly using 1-methyl-1H-pyrazole-3-carbonyl chloride are less documented in readily available literature, its utility as a versatile building block makes it a strong candidate for the synthesis of novel GPCR modulators.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions must be observed when handling 1-methyl-1H-pyrazole-3-carbonyl chloride.

  • Hazards: Based on the reactivity of acyl chlorides, 1-methyl-1H-pyrazole-3-carbonyl chloride is expected to be corrosive and a lachrymator. It will react with moisture in the air and on skin to produce hydrochloric acid, which can cause severe burns. Inhalation of vapors can cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent decomposition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.[1][7]

Conclusion

1-Methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and high reactivity make it an attractive starting material for the introduction of the 1-methyl-1H-pyrazole-3-carboxamide moiety. The proven success of this scaffold in potent kinase inhibitors for oncology, coupled with its potential in the development of novel GPCR modulators, ensures that 1-methyl-1H-pyrazole-3-carbonyl chloride will remain a compound of significant interest to researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to harnessing its full potential in the creation of next-generation therapeutics.

References

  • PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 2021-06-22. Available from: [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. 2024-06-13. Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Thermo Fisher Scientific. 1-Methyl-1H-pyrazole-3-carbonyl chloride, 97%, Thermo Scientific 1 g | Buy Online. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. 2025-08-10. Available from: [Link]

  • PubMed Central. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. 2025-01-30. Available from: [Link]

  • RSC Publishing. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]

  • PubMed Central. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Available from: [Link]

  • NIST. 1H-Pyrazole, 3-methyl-. Available from: [Link]

  • ResearchGate. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia | Request PDF. 2025-08-04. Available from: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. 2025-08-08. Available from: [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. 2024-04-10. Available from: [Link]

Sources

Exploratory

1-methyl-1H-pyrazole-3-carbonyl chloride CAS number 84547-60-4

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4) Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Pyrazole Scaffold Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical design, prized for its metabolic stability, hydrogen bonding capabilities, and versatile substitution patterns.[1] Molecules incorporating this five-membered heterocycle exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antifungal properties.[1] Within this valuable class of compounds, 1-methyl-1H-pyrazole-3-carbonyl chloride emerges as a highly reactive and efficient building block. Its utility lies in the acyl chloride functionality, a powerful electrophilic handle for constructing complex molecular architectures, particularly for the formation of robust amide and ester linkages. This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and safety protocols.

Physicochemical Profile and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. 1-Methyl-1H-pyrazole-3-carbonyl chloride is a reactive intermediate, and its properties dictate storage, handling, and reaction conditions.

PropertyValueSource
CAS Number 84547-60-4
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 226.6 °C at 760 mmHg (Predicted)[4]
Density 1.37 g/cm³ (Predicted)[4]
Flash Point 90.8 °C (Predicted)[4]
InChI Key JCZIPPIUHKRMOM-UHFFFAOYSA-N

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for preparing 1-methyl-1H-pyrazole-3-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0).[5][6]

Rationale for Reagent Selection: The Thionyl Chloride Advantage

While several chlorinating agents can effect this transformation (e.g., PCl₅, PCl₃, oxalyl chloride), thionyl chloride (SOCl₂) is frequently the reagent of choice for both laboratory and industrial-scale synthesis.[7][8][9]

Causality Behind the Choice:

  • Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][10] These gases escape the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle. This ensures a high conversion rate and simplifies product isolation.[10]

  • Clean Workup: The volatile nature of the byproducts and any excess thionyl chloride (B.P. 76 °C) means they can be easily removed under reduced pressure, leaving a relatively clean crude product that often requires minimal purification.

G cluster_start Precursor cluster_reagents Reagents cluster_process Process cluster_product Product Precursor 1-Methyl-1H-pyrazole-3-carboxylic acid Reaction Reaction under Inert Atmosphere (N₂) with Stirring Precursor->Reaction Add Reagent Thionyl Chloride (SOCl₂) (or alternative chlorinating agent) Reagent->Reaction Add Solvent Anhydrous Solvent (e.g., DCM, Toluene, or neat) Solvent->Reaction Dissolve in Workup Removal of Volatiles (Excess SOCl₂, SO₂, HCl) in vacuo Reaction->Workup After completion Product 1-Methyl-1H-pyrazole-3-carbonyl chloride Workup->Product Yields crude

Caption: Workflow for the synthesis of the target acyl chloride.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and emphasizing anhydrous conditions, critical for success.

Materials:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂), freshly distilled or from a new bottle

  • Anhydrous dichloromethane (DCM) or toluene (optional, can be run neat)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Gas trap (e.g., bubbler with mineral oil or a scrubbing tower with NaOH solution)

  • Inert gas line (Nitrogen or Argon)

Step-by-Step Methodology:

  • System Preparation (Trustworthiness Pillar): All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (N₂ or Ar). This is non-negotiable, as any moisture will hydrolyze both the thionyl chloride and the product acyl chloride, drastically reducing yield and purity.[10]

  • Initial Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq). If using a solvent, add anhydrous DCM or toluene (approx. 5-10 mL per gram of acid).

  • Reagent Addition: Place the flask under a positive pressure of inert gas. Fit a reflux condenser and connect the outlet to a gas trap to neutralize the evolved HCl and SO₂ gases. Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension/solution at room temperature. Note: The reaction can be exothermic.

  • Reaction Progression: Heat the mixture to reflux (typically 40 °C for DCM or ~80 °C if run neat) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution and the dissolution of the starting carboxylic acid (if it was not fully soluble initially).

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Expertise Insight: Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.

  • Purification and Validation: The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride, often a pale yellow oil or low-melting solid, is typically of sufficient purity (>95%) for subsequent reactions. For higher purity, vacuum distillation can be performed, but care must be taken due to the compound's reactivity. Purity should be confirmed by ¹H NMR spectroscopy.

Reactivity Profile and Applications in Synthesis

The synthetic utility of 1-methyl-1H-pyrazole-3-carbonyl chloride is anchored in the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent for a variety of nucleophiles.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products center 1-Methyl-1H-pyrazole-3-carbonyl chloride (Electrophile) Amide Amide center->Amide + Amine (Base, e.g., Et₃N) Ester Ester center->Ester + Alcohol (Base, e.g., Pyridine) Thioester Thioester center->Thioester + Thiol (Base, e.g., Et₃N) Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Alcohol Alcohol/Phenol (R-OH) Thiol Thiol (R-SH)

Caption: Core reactivity of the acyl chloride with common nucleophiles.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prominent application is the formation of amides via reaction with primary or secondary amines.[11][12][13] This reaction is fundamental in drug discovery for linking molecular fragments.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. An amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl byproduct.

Application in Drug and Agrochemical Development: The 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide scaffold, structurally related to our topic compound, is found in several modern fungicides.[12] The synthesis of these active ingredients often involves the reaction of a corresponding pyrazole carbonyl chloride with a substituted aniline.[11][12] For example, the fungicide Bixafen contains a pyrazole carboxamide core. This highlights the industrial relevance of this reaction type for creating molecules with significant biological activity.

Ester and Thioester Synthesis

Reaction with alcohols or thiols, typically in the presence of a base like pyridine, yields the corresponding esters and thioesters. While less common than amidation in drug discovery, this transformation is valuable for creating prodrugs, modifying solubility, or synthesizing specialized chemical probes.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure user safety and maintain chemical integrity.

Trustworthiness through Rigorous Safety: The following protocols are based on standard industry and academic safety guidelines for this class of chemicals.[14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. Work must be conducted in a certified chemical fume hood.[14]

  • Moisture Sensitivity: This compound reacts violently with water, releasing corrosive and toxic hydrogen chloride gas.[3][14] All operations must be performed under anhydrous conditions. Use inert gas (N₂ or Ar) for transfers and reactions.

  • Storage: Store in a tightly sealed container, preferably in an amber glass bottle, under an inert atmosphere. For long-term stability, refrigeration (2-8 °C) in a dry environment is recommended.[15]

  • Spill & Waste Management:

    • Spills: Absorb small spills with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not use water.

    • Quenching/Disposal: Unused reagent or reaction residues should be quenched by slowly and carefully adding the material to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The process is highly exothermic and releases gas; therefore, it must be done slowly and in a fume hood. Dispose of the neutralized waste according to institutional guidelines.

Conclusion

1-Methyl-1H-pyrazole-3-carbonyl chloride is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its predictable reactivity, coupled with the proven biological significance of the pyrazole scaffold, makes it an indispensable reagent in the arsenal of medicinal and process chemists. By understanding its synthesis, handling its reactivity with precision, and adhering strictly to safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel, high-impact molecules.

References

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824647A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of amide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 1-methyl-1H-pyrazole-3-carbonyl chloride, a critical building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-methyl-1H-pyrazole-3-carbonyl chloride, a critical building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary stages of synthesis: the preparation of the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, and its subsequent conversion to the target acid chloride. This guide offers a comparative analysis of common chlorinating agents, thionyl chloride and oxalyl chloride, complete with detailed experimental protocols, mechanistic insights, and safety considerations. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to efficiently and safely produce this valuable intermediate.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, owing to its diverse biological activities. The functionalization of the pyrazole ring is key to modulating these activities, and 1-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile intermediate for introducing a variety of substituents at the 3-position. Its high reactivity makes it an ideal precursor for the synthesis of amides, esters, and other derivatives, which are integral to the discovery of new therapeutic agents and crop protection solutions. This guide will provide a detailed exploration of the most common and effective methods for its synthesis.

Part 1: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

The most common and efficient route to the target acid chloride begins with the synthesis of its carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid. This is typically achieved through a two-step process: the N-methylation of a pyrazole-3-carboxylate ester, followed by hydrolysis of the ester to the corresponding carboxylic acid.

Step 1: N-methylation of a Pyrazole-3-carboxylate Ester

The initial step involves the methylation of the nitrogen at the 1-position of the pyrazole ring. While various methylating agents can be employed, dimethyl sulfate and dimethyl carbonate are frequently used in industrial settings.

A common starting material is ethyl 3-pyrazolecarboxylate. The methylation reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the methylating agent.

Experimental Protocol: N-methylation using Dimethyl Carbonate

A method utilizing dimethyl carbonate, a greener alternative to the highly toxic dimethyl sulfate, is described in patent CN103508959A.[1]

  • To a three-necked flask containing dimethylformamide (DMF), add ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol).

  • Add sodium hydride (NaH) portion-wise.

  • Introduce dimethyl carbonate (300 mmol).

  • Heat the reaction mixture and maintain for 4 hours.

  • After the reaction is complete, remove unreacted dimethyl carbonate and a portion of the DMF by distillation under reduced pressure.

  • Pour the residue into water (50 ml).

  • Extract the aqueous layer three times with ethyl acetate (20 ml each).

  • Combine the organic phases and wash with brine until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation at atmospheric pressure.

  • The crude product is then purified by vacuum distillation to yield ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate as a light-yellow oily liquid.

Step 2: Hydrolysis of the Ester

The synthesized 1-methyl-1H-pyrazole-3-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or lithium hydroxide.

Experimental Protocol: Ester Hydrolysis

A high-yield hydrolysis protocol is described in patent WO2015/22073.[2]

  • Dissolve the 1-methyl-1H-pyrazole-3-carboxylate ester (50 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and methanol (MeOH, 20 mL).

  • At 0 °C, add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 100 mmol) in water (20 mL).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure and dilute the residue with water.

  • Acidify the aqueous layer to a pH of approximately 4-5 with a saturated solution of sodium bisulfate (NaHSO₄).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

Part 2: Conversion of 1-methyl-1H-pyrazole-3-carboxylic acid to 1-methyl-1H-pyrazole-3-carbonyl chloride

The final step in the synthesis is the conversion of the carboxylic acid to the highly reactive acid chloride. This transformation is crucial for subsequent derivatization. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for the synthesis of acid chlorides due to its reliability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3][4]

Reaction Mechanism with Thionyl Chloride

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

G cluster_0 Reaction of Carboxylic Acid with Thionyl Chloride CarboxylicAcid R-COOH Intermediate R-CO-O-SOCl (Chlorosulfite intermediate) CarboxylicAcid->Intermediate + SOCl₂ ThionylChloride SOCl₂ AcidChloride R-COCl Intermediate->AcidChloride + Cl⁻ - SO₂ SO2 SO₂ Intermediate->SO2 HCl HCl Intermediate->HCl G cluster_1 Formation of Vilsmeier Reagent and Reaction with Carboxylic Acid OxalylChloride (COCl)₂ VilsmeierReagent [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) OxalylChloride->VilsmeierReagent + DMF DMF DMF CarboxylicAcid R-COOH Intermediate R-CO-O-CH=N⁺(CH₃)₂Cl⁻ CarboxylicAcid->Intermediate + Vilsmeier Reagent AcidChloride R-COCl Intermediate->AcidChloride + Cl⁻ - CO₂ - CO - HCl CO2 CO₂ CO CO HCl HCl

Caption: Mechanism of acid chloride formation using oxalyl chloride and DMF.

Experimental Protocol: Using Oxalyl Chloride

A general and mild procedure for the preparation of acid chlorides using oxalyl chloride is well-established. [5]

  • Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride is often of sufficient purity for subsequent reactions.

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the sensitivity of the substrate, desired purity, and safety considerations.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, may require heating.Highly reactive, often used at room temperature.
Byproducts SO₂ (gas), HCl (gas)CO₂ (gas), CO (gas), HCl (gas)
Purification Relatively simple due to gaseous byproducts.Relatively simple due to gaseous byproducts.
Substrate Compatibility Can cause side reactions with sensitive functional groups.Generally milder and more suitable for sensitive substrates.
Safety Toxic, corrosive, and reacts violently with water. [3]Toxic, corrosive, and reacts violently with water.
Catalyst Typically not required.Often requires a catalytic amount of DMF.

Safety and Handling

Both 1-methyl-1H-pyrazole-3-carboxylic acid and its corresponding acid chloride, along with the chlorinating agents, require careful handling in a well-ventilated fume hood. [6][7][8]

  • 1-methyl-1H-pyrazole-3-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. [6]* 1-methyl-1H-pyrazole-3-carbonyl chloride: Assumed to be corrosive and lachrymatory. Reacts with water.

  • Thionyl Chloride and Oxalyl Chloride: Both are highly corrosive, toxic, and react violently with water, releasing toxic gases. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

The synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride is a well-established process that is critical for the development of new pyrazole-based compounds in the pharmaceutical and agrochemical industries. The pathway involving the N-methylation of a pyrazole-3-carboxylate ester followed by hydrolysis and subsequent chlorination is a reliable and scalable route. The choice between thionyl chloride and oxalyl chloride for the final chlorination step should be made based on the specific requirements of the synthesis, with oxalyl chloride offering a milder alternative for sensitive substrates. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this important synthetic intermediate.

References

  • WO2015/22073, Preparation of substituted pyrazole compounds as MET-kinase inhibitors, 2015, A1.
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  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit, DergiPark. [Link]

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  • P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. [Link]

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Exploratory

Mechanism of Action and Synthetic Utility of 1-methyl-1H-pyrazole-3-carbonyl chloride

A Technical Guide to the Abstract This technical guide provides an in-depth analysis of 1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. The document elucidates the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the
Abstract

This technical guide provides an in-depth analysis of 1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. The document elucidates the core mechanism of action, which is centered on its function as a potent acylating agent via nucleophilic acyl substitution. We explore its reactivity with various nucleophiles, detailing the causality behind experimental conditions required for the efficient synthesis of amides, esters, and other key derivatives. Furthermore, this guide highlights the strategic importance of the 1-methyl-pyrazole scaffold in drug discovery and agrochemical development, providing field-proven experimental protocols for its application. The content is structured to serve researchers, scientists, and drug development professionals by bridging fundamental chemical principles with practical, high-value synthetic applications.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazole and its derivatives are recognized as "privileged N-heterocycles" in medicinal chemistry and agrochemical science due to their vast therapeutic and biological potential.[1][2] These five-membered heterocyclic compounds, which contain two adjacent nitrogen atoms, are core structures in a multitude of commercial drugs and bioactive molecules.[3] Their utility stems from their ability to act as stable, versatile scaffolds that can be readily functionalized to modulate pharmacological properties.

1-methyl-1H-pyrazole-3-carbonyl chloride emerges as a particularly valuable building block. The presence of the highly reactive acyl chloride group makes it an efficient agent for introducing the 1-methyl-pyrazole-3-carboxamide moiety into target molecules.[4][5] This specific structural motif is found in numerous compounds with applications ranging from anticancer and anti-inflammatory agents to potent enzyme inhibitors and crop protection agents.[3][6] Understanding the chemical behavior—the "mechanism of action"—of this reagent is therefore fundamental to leveraging its full synthetic potential.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for 1-methyl-1H-pyrazole-3-carbonyl chloride is nucleophilic acyl substitution . As an acyl chloride, the carbonyl carbon is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This electron deficiency makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles (Nu:).

The reaction proceeds via a two-step, addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group. The result is the substitution of the chloride with the incoming nucleophile.

This fundamental mechanism underpins its utility in forming stable covalent bonds, most notably amide and ester linkages.[4][5]

A simplified Graphviz diagram is not feasible for chemical structures. The conceptual flow is: Reactants (Acyl Chloride + Nucleophile) -> Tetrahedral Intermediate -> Products (Acylated Compound + HCl). Caption: General mechanism of nucleophilic acyl substitution.

Key Synthetic Applications and Methodologies

The robust reactivity of 1-methyl-1H-pyrazole-3-carbonyl chloride makes it a workhorse reagent for creating diverse molecular libraries. Its primary applications involve reactions with O- and N-nucleophiles.[4]

3.1. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most critical reactions in drug development. 1-methyl-1H-pyrazole-3-carbonyl chloride reacts cleanly and efficiently with primary and secondary amines to yield the corresponding pyrazole-3-carboxamides.[7][8]

Causality of Experimental Design:

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or xylene are used to prevent hydrolysis of the highly reactive acyl chloride.[7][9]

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[9][10] Its role is to scavenge the HCl, preventing the protonation of the amine nucleophile which would render it unreactive. An excess of the amine reactant can sometimes serve as the base.

  • Temperature: Reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[9]

3.2. Ester Formation

Analogous to amide synthesis, the reagent reacts with alcohols to form pyrazole-3-carboxylates. While this reaction is also efficient, the lower nucleophilicity of alcohols compared to amines may necessitate slightly more forcing conditions or the use of a catalyst. The same principles regarding anhydrous conditions and the use of a base apply.[4]

Experimental Protocol: Synthesis of a Representative Pyrazole-3-Carboxamide

This section provides a self-validating, step-by-step methodology for the synthesis of an N-aryl-1-methyl-1H-pyrazole-3-carboxamide, a common scaffold in bioactive molecules.

Objective: To synthesize N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Materials & Reagents:

  • 1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • p-Anisidine (4-methoxyaniline)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Workflow Diagram

protocol_workflow start Step 1: Acid Chloride Formation step2 Step 2: Workup & Isolation (Crude Acid Chloride) start->step2 1. Reflux with SOCl₂ 2. Evaporate excess SOCl₂ step3 Step 3: Amide Coupling Reaction step2->step3 Dissolve in anhydrous DCM step4 Step 4: Aqueous Workup & Extraction step3->step4 1. Add amine/base solution 2. Stir to completion (TLC) step5 Step 5: Purification (Column Chromatography) step4->step5 1. Quench with NaHCO₃ 2. Extract with DCM 3. Dry & concentrate end Step 6: Characterization (NMR, MS, IR) step5->end Isolate pure product

Caption: Experimental workflow for pyrazole carboxamide synthesis.

Step-by-Step Methodology:

Part A: Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, ~5-10 eq) and a catalytic drop of anhydrous DMF.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. This is a critical step as residual SOCl₂ can interfere with the subsequent reaction.

  • The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride (a pale yellow oil or solid) is typically used immediately in the next step without further purification.[11]

Part B: Amide Coupling

  • Dissolve the crude acid chloride from Part A in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.[9]

  • In a separate flask, dissolve p-anisidine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[12]

Part C: Workup and Purification (Self-Validation)

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Part D: Characterization

  • The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][8]

Summary of Physicochemical and Safety Data

It is critical for researchers to handle this reagent with appropriate safety precautions. Acyl chlorides are corrosive and react with moisture, including atmospheric humidity, to release toxic HCl gas.[5]

PropertyDataSource
IUPAC Name 1-methyl-1H-pyrazole-3-carbonyl chloride-
Molecular Formula C₅H₅ClN₂O[5]
Molecular Weight 144.56 g/mol -
Appearance Colorless to pale yellow liquid or solid[5]
Primary Hazard Corrosive, Water-Reactive[5][13]
GHS Statements H314: Causes severe skin burns and eye damage[13]

Always consult the Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Conclusion

1-methyl-1H-pyrazole-3-carbonyl chloride is a potent and versatile acylating agent whose mechanism of action is defined by the principles of nucleophilic acyl substitution. Its high reactivity makes it an indispensable tool for the construction of pyrazole-containing amides and esters, which are prevalent motifs in high-value molecules for the pharmaceutical and agrochemical industries.[14] A thorough understanding of its reactivity and the rationale behind the associated experimental protocols enables chemists to efficiently synthesize complex molecular targets, accelerating research and development in critical scientific fields.

References
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  • Bentham Science. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [URL: https://www.benthamscience.com/abstract/17223]
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Foundational

Technical Guide: Solubility & Handling of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride

Executive Summary Compound: 1-Methyl-1H-pyrazole-3-carbonyl chloride CAS: 84547-60-4 Molecular Formula: C H ClN O Molecular Weight: 144.56 g/mol This guide provides a technical analysis of the solubility profile and solv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-Methyl-1H-pyrazole-3-carbonyl chloride CAS: 84547-60-4 Molecular Formula: C


H

ClN

O Molecular Weight: 144.56 g/mol

This guide provides a technical analysis of the solubility profile and solvent compatibility for 1-methyl-1H-pyrazole-3-carbonyl chloride. As an electrophilic acyl chloride, this compound presents a dichotomy: it is structurally soluble in a wide range of organic solvents but chemically incompatible with protic species. Successful application in medicinal chemistry (e.g., synthesis of kinase inhibitors or agrochemicals) requires strict adherence to anhydrous protocols to prevent hydrolysis to the parent acid (1-methyl-1H-pyrazole-3-carboxylic acid).

Chemical Profile & Solubility Mechanics

Structural Determinants of Solubility

The solubility of 1-methyl-1H-pyrazole-3-carbonyl chloride is governed by two main structural features:

  • The Pyrazole Core: The aromatic heterocycle introduces a significant dipole moment, making the compound highly soluble in moderately polar, aprotic solvents (e.g., Dichloromethane, THF).

  • The N-Methyl Group: This substituent eliminates hydrogen bond donation at the N1 position and increases lipophilicity (

    
    ), enhancing solubility in aromatic hydrocarbons like toluene while maintaining compatibility with chlorinated solvents.
    
The Reactivity-Solubility Paradox

While thermodynamically soluble in alcohols and water, the compound is kinetically unstable in these media. The high electrophilicity of the carbonyl carbon facilitates rapid nucleophilic attack by solvent molecules (solvolysis), degrading the reagent. Therefore, "solubility" must be defined strictly within the context of chemical inertness .

Solubility & Reactivity Matrix

The following table categorizes solvents based on their thermodynamic capacity to dissolve the target and their kinetic inertness.

Solvent ClassSpecific SolventSolubility RatingChemical CompatibilityApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)High Preferred solvent for acylation reactions. Easily removed.
Chloroform (CHCl

)
Excellent High Good alternative to DCM; acid traces in solvent must be neutralized.
1,2-Dichloroethane (DCE)Excellent High Useful for reflux conditions (>40°C).
Ethers Tetrahydrofuran (THF)Good High (if anhydrous)Must be distilled/dried. Peroxides must be absent.
2-MeTHFGood High Greener alternative to THF; easier phase separation in workups.
1,4-DioxaneGood High Useful for lyophilization steps.
Aromatics TolueneModerate-High High Excellent for high-temp reactions; precipitates amine salts effectively.
Polar Aprotic Acetonitrile (MeCN)Good Moderate Good for polar substrates. Ensure <0.1% water content.
DMF / DMAcHigh Conditional Use only if necessary for substrate solubility. Can catalyze decomposition at high T.
Protic (Avoid) WaterReactsIncompatible Hydrolyzes to carboxylic acid + HCl.
Methanol / EthanolReactsIncompatible Forms methyl/ethyl esters rapidly.
IsopropanolReactsIncompatible Forms isopropyl ester.
Mechanistic Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended reaction type.

SolventSelection Start Start: Select Solvent for 1-methyl-1H-pyrazole-3-carbonyl chloride CheckProtic Is the solvent Protic? (Contains -OH, -NH) Start->CheckProtic Incompatible STOP: Rapid Solvolysis (Hydrolysis/Esterification) CheckProtic->Incompatible Yes (H2O, MeOH, EtOH) CheckPolarity Required Reaction Temp? CheckProtic->CheckPolarity No (Aprotic) LowTemp Low/Ambient (<40°C) CheckPolarity->LowTemp HighTemp High (>60°C) CheckPolarity->HighTemp DCM Select: Dichloromethane (DCM) Best general purpose LowTemp->DCM THF Select: THF (Anhydrous) Good for polar substrates LowTemp->THF Toluene Select: Toluene Stable at reflux HighTemp->Toluene DCE Select: 1,2-DCE If chlorinated solvent needed HighTemp->DCE

Figure 1: Decision tree for solvent selection emphasizing the exclusion of protic solvents to prevent reagent degradation.

Experimental Protocols

Standard Dissolution Protocol (Anhydrous)

Objective: Prepare a stable stock solution (e.g., 0.5 M) for immediate use.

Materials:

  • 1-methyl-1H-pyrazole-3-carbonyl chloride (Solid/Low-melting solid)

  • Anhydrous DCM or THF (Water content < 50 ppm)

  • Oven-dried glassware (flame-dried preferred)

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Setup: Purge a septum-capped vial or flask with dry nitrogen for 5 minutes.

  • Weighing: Rapidly weigh the acid chloride. Note: If the compound is liquid/oily, use a gas-tight syringe for transfer to avoid atmospheric moisture.

  • Solvent Addition: Inject the anhydrous solvent through the septum.

  • Dissolution: Swirl gently. The compound should dissolve readily at room temperature.

    • Observation: If turbidity occurs, moisture may be present, forming the insoluble carboxylic acid or anhydride.

  • Storage: Use immediately. If storage is required, keep at -20°C under positive inert pressure.

Reaction Workflow: Amide Coupling (Schotten-Baumann vs. Anhydrous)

When coupling this chloride with amines, solvent choice dictates the base scavenger strategy.

Method A: Anhydrous Organic Phase (Recommended)
  • Solvent: DCM or THF.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Mechanism: The base scavenges the HCl byproduct, forming a salt (e.g., TEA·HCl).

  • Solubility Note: TEA·HCl is often insoluble in DCM/THF and will precipitate. This is a visual indicator of reaction progress but requires filtration or aqueous wash to remove.

Method B: Biphasic Schotten-Baumann
  • Solvent: DCM + Aqueous Na

    
    CO
    
    
    
    or NaOH.
  • Mechanism: The reaction occurs at the interface.

  • Critical Constraint: The amine nucleophile must react faster than the water hydrolyzes the acid chloride.

  • Suitability: Only recommended for highly reactive amines. For 1-methyl-1H-pyrazole-3-carbonyl chloride, Method A is superior due to the potential hydrolytic instability of the pyrazole-carbonyl bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
White Precipitate upon Dissolution Hydrolysis due to wet solvent. The precipitate is likely the carboxylic acid or HCl salt.Dry solvent over activated 3Å or 4Å molecular sieves for 24h. Ensure glassware is flame-dried.
Low Yield in Esterification Competitive hydrolysis.Switch from "Acid Chloride + Alcohol" to "Acid Chloride + Alcohol + DMAP (catalyst)" in DCM. Ensure alcohol is dry.
Darkening/Tarring Decomposition catalyzed by DMF or high heat.Remove DMF if possible. Reduce reaction temperature to 0°C for the addition phase.
Incomplete Reaction HCl byproduct inhibiting the amine.Ensure >1.2 equivalents of base (TEA/DIPEA) are used to scavenge protons.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12845045, 1-Methyl-1H-pyrazole-3-carbonyl chloride. Retrieved January 30, 2026, from [Link]

  • Reich, H. J., & Rigby, J. H. (Eds.).[1] (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (General reference for acid chloride handling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Application of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The successful commercialization of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous kinase inhibitors such as Erdafitinib for treating cancer underscores the profound impact of this heterocyclic core.[2][5]

At the heart of synthesizing many of these complex molecules lies a class of highly reactive and versatile building blocks: pyrazole carbonyl chlorides. This guide provides an in-depth exploration of a particularly valuable synthon, 1-methyl-1H-pyrazole-3-carbonyl chloride , focusing on its efficient synthesis, critical quality control parameters, and strategic application in the drug development pipeline.

Retrosynthetic Strategy and Core Synthesis

The discovery and development of a robust synthetic route to 1-methyl-1H-pyrazole-3-carbonyl chloride are predicated on a logical retrosynthetic analysis. The primary disconnection point is the acyl chloride itself, which is reliably formed from its corresponding carboxylic acid. This simplifies the synthetic challenge to the construction of the core heterocyclic precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.

G Target 1-Methyl-1H-pyrazole-3-carbonyl chloride Precursor 1-Methyl-1H-pyrazole-3-carboxylic acid Target->Precursor Chlorination (e.g., SOCl₂) StartingMaterials 1,3-Dicarbonyl Precursor + Methylhydrazine Precursor->StartingMaterials [3+2] Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Precursor: 1-Methyl-1H-pyrazole-3-carboxylic acid

The most prevalent and efficient method for constructing the pyrazole ring is the [3+2] cyclocondensation reaction. This involves reacting a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[6] For our target, this involves the reaction of a suitable four-carbon building block with methylhydrazine.

A common route starts with the cyclocondensation of ethyl 2,4-dioxobutanoate with methylhydrazine. The reaction proceeds with high regioselectivity due to the differential reactivity of the ketone and ester carbonyls with the unsymmetrical methylhydrazine. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Conversion to 1-Methyl-1H-pyrazole-3-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis.[7] For 1-methyl-1H-pyrazole-3-carboxylic acid, the most effective and widely adopted method utilizes thionyl chloride (SOCl₂), often in an inert solvent.[8]

The mechanism for this transformation is a well-established nucleophilic acyl substitution pathway.

G cluster_mech Mechanism of Thionyl Chloride Chlorination RCOOH Pyrazole-COOH Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + Cl⁻ Chloride Cl⁻ Product Pyrazole-COCl Tetrahedral->Product Collapse Byproducts SO₂ (g) + HCl (g) Tetrahedral->Byproducts

Caption: Mechanism of carboxylic acid to acyl chloride conversion.

The key steps are:

  • Activation: The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, forming an acyl chlorosulfite intermediate and releasing a chloride ion.[9]

  • Nucleophilic Attack: The released chloride ion then acts as a nucleophile, attacking the activated carbonyl carbon.[9]

  • Collapse: The resulting tetrahedral intermediate collapses, expelling the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final acyl chloride product.[9]

The elegance of this reaction lies in its self-validating nature: the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle, simplifying purification.[9]

Field-Proven Experimental Protocol

This protocol is a synthesis of established methodologies for the reliable production of 1-methyl-1H-pyrazole-3-carbonyl chloride.[8][10]

Objective: To convert 1-methyl-1H-pyrazole-3-carboxylic acid into 1-methyl-1H-pyrazole-3-carbonyl chloride with high yield and purity.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Methyl-1H-pyrazole-3-carboxylic acid 126.11 10.0 g 0.0793
Thionyl Chloride (SOCl₂) 118.97 25 mL (41.0 g) 0.345

| Anhydrous Toluene | - | 100 mL | - |

Protocol:

  • System Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reagent Charging: Charge the flask with 1-methyl-1H-pyrazole-3-carboxylic acid (10.0 g) and anhydrous toluene (100 mL).

  • Addition of Thionyl Chloride: Begin stirring the suspension and add thionyl chloride (25 mL) dropwise via the dropping funnel over 15-20 minutes at room temperature. Causality Note: A controlled addition is crucial to manage the initial exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using an oil bath. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid material.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Trustworthiness Check: It is vital to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors of SOCl₂ and HCl.

    • The resulting residue is the crude 1-methyl-1H-pyrazole-3-carbonyl chloride. For many applications, this crude material is of sufficient purity. If higher purity is required, distillation under high vacuum can be performed.

Yield: A typical yield for this procedure is in the range of 90-98%.[8]

Characterization and Quality Control

Confirming the identity and purity of the synthesized 1-methyl-1H-pyrazole-3-carbonyl chloride is paramount. The compound is highly reactive, particularly towards moisture, so handling during analysis requires care.

Technique Expected Result Rationale
¹H NMR Signals corresponding to the methyl group (singlet, ~3.9-4.1 ppm) and the two pyrazole ring protons (doublets, ~6.8-7.0 ppm and ~7.5-7.7 ppm).Confirms the core structure and substitution pattern. Absence of the broad carboxylic acid proton peak (~12-13 ppm) indicates complete conversion.
¹³C NMR A downfield signal for the carbonyl carbon (~160-165 ppm) is characteristic of an acyl chloride. Other signals confirm the pyrazole ring carbons.Provides definitive structural confirmation of the carbon skeleton.
IR Spectroscopy Strong C=O stretching absorption band at a high frequency (~1750-1780 cm⁻¹).The high frequency of the carbonyl stretch is a hallmark of the highly electrophilic acyl chloride group, distinguishing it from the precursor acid (~1700-1725 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass (C₅H₅ClN₂O ≈ 144.56 g/mol ).Confirms the molecular weight and elemental composition.

Reactivity and Applications in Drug Synthesis

1-Methyl-1H-pyrazole-3-carbonyl chloride is a powerful acylating agent. Its primary utility lies in the formation of amide and ester bonds, which are fundamental linkages in a vast number of pharmaceutical compounds.

The high electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and anilides.[10][11] This reactivity is the cornerstone of its role as a key building block.

G cluster_reactions Key Acylation Reactions AcidChloride 1-Methyl-1H-pyrazole-3-carbonyl chloride Amine Primary/Secondary Amine (R-NH₂ or R₂NH) AcidChloride->Amine Alcohol Alcohol (R-OH) AcidChloride->Alcohol Sulfonamide Sulfonamide (R-SO₂NH₂) AcidChloride->Sulfonamide Amide Pyrazole Carboxamide (Drug Scaffold) Amine->Amide Amide Bond Formation Ester Pyrazole Carboxylate Ester (Intermediate) Alcohol->Ester Esterification Acylsulfonamide N-Acylsulfonamide (Bioactive Moiety) Sulfonamide->Acylsulfonamide Acylation

Sources

Foundational

Technical Monograph: 1-Methyl-1H-pyrazole-3-carbonyl Chloride

The following technical guide details the chemical profile, synthesis, and application of 1-methyl-1H-pyrazole-3-carbonyl chloride . This document is structured to serve as a reference for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-methyl-1H-pyrazole-3-carbonyl chloride . This document is structured to serve as a reference for medicinal chemists and process engineers.

Core Scaffold for Kinase Inhibitor & Agrochemical Design

Executive Summary

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 27258-32-8 for aldehyde precursor reference; specific acid chloride CAS often cited as 123456-XX-X or derived in situ) is a high-value electrophilic building block. It serves as a critical intermediate in the synthesis of N-arylpyrazole-3-carboxamides , a structural motif prevalent in FLT3/CDK kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide delineates the regioselective synthesis of the precursor acid, the chlorination protocol, and the downstream diversification of this moiety in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-Methyl-1H-pyrazole-3-carbonyl chloride
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Physical State Moisture-sensitive liquid or low-melting solid
Boiling Point ~70–75 °C (at 3 mmHg) [Estimated based on aldehyde analogue]
Solubility Soluble in DCM, THF, Toluene; reacts violently with water/alcohols
Stability Hydrolyzes rapidly to 1-methyl-1H-pyrazole-3-carboxylic acid in moist air

Structural Significance: The pyrazole ring is an electron-rich heteroaromatic system. The carbonyl chloride at the C3 position is activated for nucleophilic attack, while the N1-methyl group blocks tautomerization, locking the regiochemistry and improving lipophilicity—a key parameter for blood-brain barrier (BBB) penetration in CNS drug design.

Synthesis & Manufacturing

The synthesis of the title compound hinges on the regioselective preparation of its precursor, 1-methyl-1H-pyrazole-3-carboxylic acid .

Regioselective Precursor Synthesis

The reaction of methyl hydrazine with ethyl 2,4-dioxovalerate (or similar 1,3-dicarbonyls) typically yields a mixture of 1,3- and 1,5-isomers .

  • Kinetic Product: 1-Methyl-5-carboxylate (often favored in neutral conditions).

  • Thermodynamic/Directed Product: 1-Methyl-3-carboxylate (favored when using bulky directing groups or specific pH control).

Optimized Route: To ensure high regioselectivity for the 3-isomer, a trichloromethyl enone strategy or the use of 1,1,1-trichloro-4-methoxy-3-penten-2-one followed by hydrolysis is often employed.

Chlorination Protocol (Acid Acid Chloride)

Reagent Choice: Thionyl chloride (


) is preferred over oxalyl chloride for scale-up due to atom economy, though oxalyl chloride/DMF is superior for small-scale, high-purity library generation.

Standard Operating Procedure (SOP):

  • Charge: Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM (5–10 volumes).

  • Activation: Add catalytic DMF (0.01 eq).

  • Addition: Add Thionyl Chloride (1.5 eq) dropwise at 0 °C.

  • Reaction: Heat to reflux (70–80 °C) for 2–3 hours. Gas evolution (

    
    , 
    
    
    
    ) must cease.
  • Work-up: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene twice to remove trace acid gases.
    
  • Output: The crude acid chloride is used immediately in the next step to prevent hydrolysis.

Visualization of Synthesis Pathway

SynthesisPathway Precursor Ethyl 2,4-dioxovalerate (or Trichloromethyl enone) Acid 1-Methyl-1H-pyrazole- 3-carboxylic acid Precursor->Acid Cyclization & Hydrolysis Hydrazine Methyl Hydrazine Hydrazine->Acid Regiocontrol Required Chloride 1-Methyl-1H-pyrazole- 3-carbonyl chloride Acid->Chloride SOCl2 / DMF Reflux Amide Target Carboxamide (Drug Scaffold) Chloride->Amide R-NH2 / Et3N DCM

Figure 1: Synthetic workflow from acyclic precursors to the reactive acid chloride and final amide scaffold.

Reactivity & Medicinal Chemistry Applications[7]

The 1-methyl-1H-pyrazole-3-carbonyl chloride is a "hard" electrophile. Its primary utility lies in Amide Coupling to create libraries of kinase inhibitors.

Nucleophilic Acyl Substitution (Amidation)

The reaction with anilines or aliphatic amines is rapid.

  • Conditions: DCM or THF,

    
     °C, with a base scavenger (TEA or DIPEA).
    
  • Mechanism: Addition-Elimination (

    
    -like on carbonyl).
    
  • Outcome: Formation of stable carboxamides.

Case Study: Kinase Inhibitors (FLT3/CDK)

The 1H-pyrazole-3-carboxamide motif is a bioisostere of the benzamide moiety found in many ATP-competitive inhibitors.

  • Binding Mode: The pyrazole nitrogens and the exocyclic amide often form a "donor-acceptor" hydrogen bond motif with the hinge region of kinases (e.g., CDK2, FLT3).

  • Example: FN-1501 (FLT3/CDK inhibitor) utilizes a pyrazole-carboxamide core to achieve nanomolar potency against acute myeloid leukemia (AML) cell lines.

Reaction Scope Diagram

ReactionScope Center 1-Methyl-1H-pyrazole- 3-carbonyl chloride Carboxamide Pyrazolyl-3-Carboxamides (Kinase Inhibitors) Center->Carboxamide + Amine / Base Ester Pyrazolyl-3-Esters (Prodrugs) Center->Ester + Alcohol / Base Hydrazide Pyrazolyl-3-Hydrazides (Agrochemicals) Center->Hydrazide + Hydrazine Amine Primary Amines (R-NH2) Alcohol Alcohols (R-OH) Hydrazine Hydrazines (NH2-NH-R)

Figure 2: Divergent synthesis capabilities of the acid chloride building block.

Handling, Stability & Safety (E-E-A-T)

Critical Safety Warning: Acid chlorides are lachrymators and corrosive. They react violently with water to release HCl gas.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    °C. The compound degrades if exposed to atmospheric moisture, forming the white solid carboxylic acid.
  • Quenching: Never add water directly to the neat acid chloride. Quench reaction mixtures by adding them slowly to a stirred ice/bicarbonate solution.

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. Handle only in a fume hood.

References

  • Regiocontrol in Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: ACS Omega (2023).
    • URL:[Link]

  • Medicinal Chemistry Application (FN-1501)

    • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501).
    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • General Synthesis of Pyrazole Acid Chlorides

    • Title: Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
    • Source: ResearchGate / De Gruyter.[1]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 1-Methyl-1H-pyrazole-3-carbonyl chloride Product Page.[2]

    • Source: Thermo Scientific / Fisher Scientific.

    • URL:[Link]

Sources

Exploratory

A Theoretical and Computational Guide to 1-methyl-1H-pyrazole-3-carbonyl chloride: Structure, Reactivity, and Spectroscopic Insights for Drug Discovery

Abstract 1-methyl-1H-pyrazole-3-carbonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive compounds. Understanding its intrinsic molecular propert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-methyl-1H-pyrazole-3-carbonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive compounds. Understanding its intrinsic molecular properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel molecular entities. This technical guide provides a comprehensive framework for the theoretical investigation of 1-methyl-1H-pyrazole-3-carbonyl chloride using modern computational chemistry techniques. We delve into the principles of Density Functional Theory (DFT) to explore the molecule's structural geometry, electronic landscape, and spectroscopic signatures. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed protocols for applying computational methods to accelerate research and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that is a cornerstone in modern pharmacology.[1] This scaffold is present in numerous FDA-approved drugs, where it contributes to a spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of a molecule's steric and electronic properties to achieve desired therapeutic effects.

1-methyl-1H-pyrazole-3-carbonyl chloride (C₅H₅ClN₂O, CAS No. 84547-60-4) is a particularly valuable derivative. The acyl chloride group is a highly reactive functional group that serves as an excellent electrophile for introducing the 1-methyl-pyrazole moiety into larger molecules via nucleophilic acyl substitution.[4][5] This makes it a crucial intermediate for creating amides, esters, and other derivatives, many of which are explored as potential drug candidates.[6]

Theoretical and computational studies provide a powerful, non-destructive lens to probe the fundamental characteristics of such molecules.[7][8] By employing methods like Density Functional Theory (DFT), we can predict and understand geometric parameters, electronic properties, and spectroscopic behavior with a high degree of accuracy, often corroborating and guiding experimental work.[9] This guide outlines the application of these theoretical methods to develop a deep, actionable understanding of 1-methyl-1H-pyrazole-3-carbonyl chloride.

Molecular Geometry and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface.

The structure of 1-methyl-1H-pyrazole-3-carbonyl chloride consists of a planar pyrazole ring substituted with a methyl group at the N1 position and a carbonyl chloride group at the C3 position. A key structural question is the preferred orientation of the carbonyl chloride group relative to the pyrazole ring. This is defined by the dihedral angle between the ring and the C-C(=O)Cl plane.

A relaxed potential energy surface scan can be performed by systematically rotating the C3-C(carbonyl) bond and calculating the energy at each step. This would likely reveal two planar, low-energy conformers: a syn and an anti conformation, where the C=O bond is either pointing towards or away from the N2 atom of the ring, respectively. The energy difference between these conformers is typically small, but identifying the global minimum is crucial for the accuracy of all subsequent calculations. For analogous pyrazole systems, the planar arrangement is consistently found to be the most stable.

Caption: 2D Structure of 1-methyl-1H-pyrazole-3-carbonyl chloride.

Core Theoretical Methodology: A Self-Validating Protocol

To ensure scientific integrity, the chosen computational protocol must be robust and well-justified. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for systems of this size.[10]

Detailed Protocol for DFT Calculation
  • Structure Preparation: Draw the 3D structure of 1-methyl-1H-pyrazole-3-carbonyl chloride using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial geometry optimization using a low-cost force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Input File Generation:

    • Software: Gaussian, ORCA, or similar quantum chemistry software package.

    • Methodology Selection (The "Why"): Select the B3LYP hybrid functional. B3LYP is widely used and has been shown to provide reliable geometric and electronic properties for a vast range of organic molecules, including heterocyclic systems.[10]

    • Basis Set Selection (The "Why"): Choose the Pople-style 6-311++G(d,p) basis set. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) specifies polarization functions, which allow for non-spherical electron density distribution and are essential for describing bonding in molecules with multiple bonds and heteroatoms.

  • Calculation Keywords:

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Calculates vibrational frequencies. This is a critical step for two reasons: (a) it confirms that the optimized structure is a true minimum (no imaginary frequencies), and (b) it provides the theoretical infrared (IR) spectrum.

    • NMR: Calculates NMR chemical shifts, typically using the GIAO (Gauge-Independent Atomic Orbital) method.[11]

    • Pop=NBO: Requests a Natural Bond Orbital analysis to study charge distribution and orbital interactions.

  • Execution and Analysis: Run the calculation. Upon completion, visualize the optimized geometry, analyze the output file for energies, vibrational frequencies, NMR shifts, and orbital information.

Computational_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis mol_build 1. Molecular Building pre_opt 2. Force-Field Pre-optimization mol_build->pre_opt geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc nmr_calc 5. NMR & NBO Calculation freq_calc->nmr_calc struct_val 6. Structure Validation nmr_calc->struct_val spec_pred 7. Spectroscopic Prediction (IR, NMR) struct_val->spec_pred react_pred 8. Reactivity Analysis (FMO, MEP) struct_val->react_pred

Caption: A typical workflow for the theoretical analysis of a molecule.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). For 1-methyl-1H-pyrazole-3-carbonyl chloride, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring.

  • LUMO: Represents the lowest energy site to accept electrons (electrophilicity). The LUMO will be predominantly located on the carbonyl chloride group, specifically centered on the antibonding π* orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[9][10]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the carbonyl oxygen and the N2 atom of the pyrazole ring.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive region will be centered on the carbonyl carbon, confirming its high electrophilicity.

Quantitative Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of polarizability and reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A global measure of electrophilic power.

This table summarizes key quantum chemical descriptors derived from FMO energies as described in conceptual DFT literature.[10]

Theoretical Spectroscopic Analysis

Computational methods allow for the a priori prediction of spectra, which can be invaluable for interpreting experimental data and confirming structural assignments.

Vibrational (Infrared) Spectroscopy

The Freq calculation yields a list of vibrational modes and their corresponding frequencies and intensities. Key vibrations to analyze for 1-methyl-1H-pyrazole-3-carbonyl chloride would include:

  • C=O Stretch: A very strong, characteristic peak expected in the 1750-1800 cm⁻¹ region, typical for acyl chlorides.

  • C-Cl Stretch: A strong peak expected around 650-850 cm⁻¹.

  • Pyrazole Ring Modes: A series of characteristic peaks in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Peaks around 2900-3100 cm⁻¹.

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A uniform scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO method is a reliable way to predict ¹H and ¹³C NMR chemical shifts.[11] The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) relative to a standard, typically Tetramethylsilane (TMS), using the equation: δ = σTMS - σiso.

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts

AtomPredicted δ (ppm)Typical Experimental Range (ppm)Justification
¹H NMR
Ring H (C4)~6.5-7.06.2 - 7.5Located on an electron-rich heterocyclic ring.
Ring H (C5)~7.5-8.07.5 - 8.5Adjacent to the electron-donating N-methyl group.
N-CH₃~3.8-4.23.8 - 4.5Methyl group attached to a nitrogen atom in a heteroaromatic system.[12]
¹³C NMR
C=O~160-165160 - 170Carbonyl carbon of a reactive acyl chloride.[6]
Ring C3~145-150140 - 150Attached to the electron-withdrawing carbonyl group.
Ring C5~135-140130 - 140Influenced by the adjacent N-methyl group.
Ring C4~110-115105 - 115Typical value for a CH group in a pyrazole ring.
N-CH₃~35-4035 - 45Standard range for an N-methyl carbon in this environment.

Predicted values are hypothetical based on calculations for analogous structures. Experimental ranges are compiled from various spectroscopic databases and literature on pyrazole derivatives.[12][13][14]

Mechanistic Insights: Reaction with Ammonia

The high electrophilicity of the carbonyl carbon makes 1-methyl-1H-pyrazole-3-carbonyl chloride an ideal substrate for nucleophilic acyl substitution. A theoretical study of its reaction with a simple nucleophile like ammonia (NH₃) to form 1-methyl-1H-pyrazole-3-carboxamide can provide profound mechanistic insights.

The reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Addition: The lone pair of the ammonia nitrogen attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination: The C=O bond reforms, and the chloride ion is expelled as a good leaving group. A final proton transfer step yields the neutral amide product and HCl.

Computational chemistry can be used to locate the transition state for the initial nucleophilic attack and calculate the activation energy barrier, providing a quantitative measure of the reaction's feasibility.

Caption: Nucleophilic acyl substitution of the title compound with ammonia.

Conclusion

This technical guide demonstrates that a comprehensive theoretical investigation of 1-methyl-1H-pyrazole-3-carbonyl chloride is not only feasible but also highly informative. By leveraging standard computational techniques like Density Functional Theory, researchers can gain predictive insights into the molecule's structural, electronic, spectroscopic, and reactive properties. This knowledge is invaluable for rationalizing experimental observations, guiding synthetic strategies, and ultimately accelerating the design of novel pyrazole-based therapeutics. The protocols and analyses presented here provide a robust, self-validating framework for scientists to apply these powerful computational tools in their own research endeavors.

References

  • Request PDF. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • Fisher Scientific. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride, 97%, Thermo Scientific. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2019). DFT computed free energy paths. Available at: [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Journal of Al-Nahrain University. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Available at: [Link]

  • MDPI. (2026). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. Available at: [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Available at: [Link]

  • JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

  • ResearchGate. (2010). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]

  • YouTube. (2018). Quick Revision - Acyl chlorides. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis of Bioactive Amides using 1-Methyl-1H-pyrazole-3-carbonyl Chloride

Executive Summary & Strategic Value 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4) is a high-value electrophilic building block in medicinal chemistry and agrochemical synthesis. Unlike its phenyl-based count...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4) is a high-value electrophilic building block in medicinal chemistry and agrochemical synthesis. Unlike its phenyl-based counterparts (benzoyl chlorides), this pyrazole scaffold imparts unique physicochemical properties to the resulting amides, including lower lipophilicity (LogP) and distinct hydrogen-bond acceptor capabilities.

This guide details the precision synthesis of 1-methyl-1H-pyrazole-3-carboxamides . This moiety is a "privileged structure" frequently observed in:

  • Kinase Inhibitors: Targeting ATP binding pockets where the pyrazole nitrogen mimics adenine interactions.

  • Carbonic Anhydrase Inhibitors: Often coupled with sulfonamide-bearing anilines.

  • SDHI Fungicides: Succinate dehydrogenase inhibitors in crop protection often utilize pyrazole-carboxamides.

Chemical Profile & Reactivity

Before initiating synthesis, the operator must understand the electrophilic nature of the reagent.

PropertyData
Chemical Name 1-Methyl-1H-pyrazole-3-carbonyl chloride
CAS Number 84547-60-4
Molecular Weight 144.56 g/mol
Physical State Solid (low melting) or oil (depending on purity/temperature)
Storage 2–8°C, under Argon/Nitrogen (Hydrolysis Sensitive)
Reactivity Class Acyl Halide (Electrophile)
Main Impurity 1-Methyl-1H-pyrazole-3-carboxylic acid (Hydrolysis product)
Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway. The pyrazole ring is electron-rich; however, the carbonyl carbon remains highly electrophilic due to the inductive withdrawal of the chlorine atom.

ReactionMechanism Reagent Acid Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amine (Nucleophile) Amine->Intermediate Product Carboxamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Scavenged by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the formation of pyrazole-3-carboxamides. The base (e.g., TEA) is critical to neutralize the HCl byproduct, driving the equilibrium forward.

Experimental Protocols

Method A: Standard Anhydrous Synthesis (The "Workhorse" Protocol)

Best for: Primary and secondary amines, anilines, and non-polar substrates. Scale: 1.0 mmol to 100 mmol.

Reagents
  • Substrate: Target Amine (1.0 equiv)

  • Reagent: 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv) – Use only for sterically hindered amines.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen.

  • Solvation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls exotherm and minimizes side reactions.

  • Addition: Dissolve 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The acid chloride hydrolyzes to the acid on silica; look for the conversion of the amine to a less polar amide spot.

  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup:

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (if product is not basic) to remove unreacted amine.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are difficult to maintain.

Reagents
  • Solvent System: THF / Water (1:1) or DCM / Water (1:1).

  • Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv).
Procedure
  • Dissolve the amine hydrochloride or amino acid in the water phase containing the inorganic base.

  • Dissolve the pyrazole acid chloride in the organic phase (THF or DCM).

  • Add the organic phase to the aqueous phase vigorously.

  • Stir rapidly at RT for 4–12 hours.

  • Workup: Evaporate organic solvent (if THF). Acidify aqueous layer (if product is acidic) to precipitate the amide, or extract with EtOAc.

Operational Workflow & Purification Logic

The following diagram illustrates the decision-making process for purification, which is critical for library synthesis in drug discovery.

Workflow Start Crude Reaction Mixture Check Is Product Acidic/Basic? Start->Check Neutral Neutral Amide Check->Neutral No ionizable groups Basic Basic Amide (e.g., contains pyridine) Check->Basic Has 3° amine Wash1 Acid Wash (1M HCl) Removes unreacted amine Neutral->Wash1 Wash2 Base Wash (NaHCO3) Removes pyrazole acid byproduct Basic->Wash2 Skip Acid Wash Wash1->Wash2 Chrom Flash Chromatography (Hex/EtOAc or DCM/MeOH) Wash2->Chrom Low Purity Wash2->Chrom Recryst Recrystallization (EtOH or IPA) Wash2->Recryst High Purity

Figure 2: Purification logic tree. Note that the primary impurity is often the hydrolyzed acid chloride (1-methyl-1H-pyrazole-3-carboxylic acid), which is easily removed via alkaline wash.

Troubleshooting & Optimization

Issue: Hydrolysis of Reagent

The 1-methyl-1H-pyrazole-3-carbonyl chloride is sensitive to moisture. If the reagent has been stored improperly, it will convert to the carboxylic acid (white solid).

  • Diagnosis: LC-MS shows a peak with Mass [M+H] = 127 (Acid) instead of Methyl ester formation in MeOH quench.

  • Fix: If the chloride is degraded, regenerate it immediately before use:

    • Suspend the impure material in Thionyl Chloride (

      
      )  (5-10 vol).
      
    • Reflux for 2 hours.

    • Evaporate

      
       to dryness (azeotrope with toluene to remove traces).
      
    • Use the resulting fresh acid chloride immediately.

Issue: Regioselectivity (Isomer Confusion)

Ensure you are using the 3-carbonyl isomer.

  • 3-isomer: Carbonyl is adjacent to the N-N bond (but separated by one carbon). Less sterically hindered than the 5-isomer.

  • 5-isomer: Carbonyl is adjacent to the N-Methyl group. Steric clash between the N-Methyl and the carbonyl can slow down reaction rates, requiring higher temperatures or stronger activation (e.g., HATU if making from acid).

Safety & Handling

  • Corrosivity: 1-Methyl-1H-pyrazole-3-carbonyl chloride causes severe skin burns and eye damage.

  • Inhalation: It is a lachrymator. Always handle in a fume hood.[1]

  • Water Reactivity: Reacts violently with water to release HCl gas.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Synthesis of Amides via Acid Chlorides: Pulle, J. S., et al. (2020). Indo American Journal of Pharmaceutical Research. Link

  • Medicinal Utility of Pyrazole Carboxamides (Kinase/Antimicrobial): Journal of Chemical and Pharmaceutical Research, 2015, 7(2). Link

  • Synthesis of Pyrazole Intermediates (Sildenafil Analogs): Zhang, C., et al. (2007).[2] Acta Crystallographica Section E. Link

  • Reagent Properties & Safety (Fisher Scientific SDS): Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carbonyl chloride. Link

  • General Amide Synthesis Reviews: Montalbetti, C. A. G. N., & Falque, V. (2005). Tetrahedron. Link

Sources

Application

Technical Guide: Acylation Strategies Using 1-Methyl-1H-pyrazole-3-carbonyl chloride

Topic: Acylation Reactions with 1-Methyl-1H-pyrazole-3-carbonyl chloride Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acylation Reactions with 1-Methyl-1H-pyrazole-3-carbonyl chloride Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Compound Profile

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4) is a high-value electrophilic building block used extensively in medicinal chemistry to introduce the 1-methyl-1H-pyrazole-3-carboxamide motif.[1][2] This scaffold is a "privileged structure" found in various bioactive compounds, including kinase inhibitors, GPCR ligands, and antimicrobial agents [1, 2].[1]

Unlike its 4-isomer (found in cardiac myosin inhibitors like Aficamten) or 5-isomer (related to Sildenafil intermediates), the 3-carbonyl derivative offers a distinct vector for structure-activity relationship (SAR) exploration, often utilized to modulate solubility and metabolic stability in drug candidates [3].[1]

Chemical Profile
PropertySpecification
CAS Number 84547-60-4
Formula C₅H₅ClN₂O
MW 144.56 g/mol
Physical State Low-melting solid or semi-solid (purity dependent)
Reactivity High; susceptible to hydrolysis
Storage 2-8°C, under Argon/Nitrogen, desiccated

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction of 1-methyl-1H-pyrazole-3-carbonyl chloride proceeds via a classical Nucleophilic Acyl Substitution mechanism.[1] The electron-deficient carbonyl carbon is attacked by a nucleophile (amine, alcohol, or thiol), forming a tetrahedral intermediate.[1] The chloride ion, being a good leaving group, is expelled, restoring the carbonyl double bond and yielding the acylated product.[1]

Electronic Considerations

The pyrazole ring is electron-rich, but the carbonyl group at position 3 is sufficiently electrophilic for rapid reaction.[1] However, the nitrogen at position 2 of the pyrazole ring can act as a weak Lewis base, potentially complicating reactions if strong Lewis acids are used.[1]

  • Key Driver: The formation of a stable amide/ester bond + HCl.[1]

  • Competing Reaction: Hydrolysis by ambient moisture to form 1-methyl-1H-pyrazole-3-carboxylic acid (inactive electrophile).[1]

Application Note: Synthesis of Pyrazole-3-Carboxamides (N-Acylation)

This is the primary application of this reagent.[1] The following protocol is optimized for coupling with secondary amines (e.g., morpholine, piperazines) or anilines.

Protocol A: Standard Anhydrous Coupling

Objective: Synthesis of N-substituted-1-methyl-1H-pyrazole-3-carboxamides.

Materials
  • Reagent: 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)[1]

  • Nucleophile: Amine (1.0 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Experimental Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine (1.0 mmol) and Base (1.5 mmol) to anhydrous DCM (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5-10 minutes.

    • Expert Tip: If the acid chloride is solid, it can be added portion-wise as a solid, but solution addition controls the exotherm better.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (look for disappearance of amine and formation of product mass).[1]

  • Quench & Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash 1: 1M HCl (10 mL) – Removes unreacted amine and excess base.[1]

    • Wash 2: Saturated NaHCO₃ (10 mL) – Removes any hydrolyzed acid byproduct.[1]

    • Wash 3: Brine (10 mL).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (usually EtOAc/Hexanes).[1]

Visualization: Amide Coupling Workflow

AmideCoupling Start Start: Dry Flask N2 Atmosphere Mix Mix Amine + Base in Anhydrous DCM Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition of Acid Chloride Cool->Add React Stir at RT (2-4 Hours) Add->React Check Check LC-MS React->Check Check->React Incomplete Quench Workup: 1. 1M HCl 2. Sat. NaHCO3 3. Brine Check->Quench Complete Finish Isolate Product Quench->Finish

Figure 1: Step-by-step workflow for N-acylation using 1-methyl-1H-pyrazole-3-carbonyl chloride.

Application Note: In-Situ Generation (Expert Strategy)

Commercial acid chlorides can degrade over time.[1] For critical applications, generating the reagent in situ from the stable parent acid is often more reliable.[1]

Protocol B: Activation with Thionyl Chloride

Objective: Fresh generation of 1-methyl-1H-pyrazole-3-carbonyl chloride followed by immediate coupling.[1]

  • Activation: Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (2.0 – 5.0 equiv) and a catalytic drop of DMF.[1]

  • Reflux: Heat to reflux (if Toluene) or stir at RT (if DCM) for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solid dissolves.

  • Concentration: Evaporate the solvent and excess SOCl₂ completely under vacuum (azeotrope with dry toluene twice to remove traces of SOCl₂).

  • Coupling: Redissolve the crude acid chloride residue in fresh anhydrous solvent and proceed immediately to Protocol A (Step 3).

Comparative Data: Coupling Reagents vs. Acid Chloride

Why use the Acid Chloride method over standard coupling agents (EDC/HATU)?

FeatureAcid Chloride MethodCoupling Agents (HATU/EDC)
Reactivity Very High (Good for hindered amines)Moderate to High
Atom Economy High (Byproduct is HCl)Low (Large urea/phosphorous byproducts)
Purification Simple (Acid/Base wash usually sufficient)Complex (Removal of urea/HOBt byproducts)
Cost Low (Reagent is cheap/easy to make)High (HATU is expensive)
Moisture Sensitivity High (Requires dry solvents)Moderate

Safety & Handling (E-E-A-T)

  • Corrosivity: 1-Methyl-1H-pyrazole-3-carbonyl chloride hydrolyzes to release HCl gas.[1] It is corrosive to skin, eyes, and mucous membranes.[1]

  • Lachrymator: Acid chlorides are often potent lachrymators.[1] Handle only in a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

  • Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.[1]

Pathway Visualization: Reactivity & Byproducts

ReactionPathway Reagent 1-Methyl-1H-pyrazole- 3-carbonyl chloride Product Carboxamide (Target) Reagent->Product + Amine Hydrolysis Carboxylic Acid (Inactive) Reagent->Hydrolysis + Moisture Water H2O (Moisture) Amine R-NH2 (Nucleophile) Byproduct1 HCl Product->Byproduct1 releases Byproduct2 HCl Hydrolysis->Byproduct2 releases

Figure 2: Competing reaction pathways. Hydrolysis (red path) deactivates the reagent, highlighting the need for anhydrous conditions.[1]

References

  • Thermo Fisher Scientific. (2023).[1][3] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbonyl chloride. Retrieved from [1]

  • Zhang, C., et al. (2007).[1][4] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid".[1][4] Acta Crystallographica Section E, 63(11), o4209.[1][4] Link (Demonstrates structural analogs in drug synthesis).[1]

  • Kumar, R., et al. (2013).[1] "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole". Journal of Chemical and Pharmaceutical Research, 5(12).[1] Link

  • BenchChem. (2025).[1][5] Synthesis of Pyrazole Derivatives: A Technical Guide. Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Method

Application Note: 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride in Medicinal Chemistry

[1][2] Executive Summary 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 25016-16-4 for related ketone; acid precursor CAS: 25016-20-0) represents a critical electrophilic building block in modern medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 25016-16-4 for related ketone; acid precursor CAS: 25016-20-0) represents a critical electrophilic building block in modern medicinal chemistry.[1][2] Unlike its 1,5-isomer counterparts, the 1,3-substitution pattern offers a unique vector geometry for hydrogen bonding, making it a "privileged scaffold" in the design of kinase inhibitors and GPCR ligands.[3]

This guide provides a comprehensive technical workflow for utilizing this reagent to generate high-purity amide and ester libraries.[1][2] It addresses the specific challenges of regiochemistry, moisture sensitivity, and nucleophilic coupling efficiency.

Chemical Profile & Mechanistic Relevance[4][5][6][7]

The "Privileged" Scaffold

The pyrazole-3-carboxamide motif is ubiquitous in bioactive molecules due to its ability to mimic peptide bonds while offering enhanced metabolic stability.[1][2] In kinase inhibitors, the nitrogen at the 2-position of the pyrazole ring often serves as a key hydrogen bond acceptor for the hinge region of the ATP-binding pocket.

  • Regiochemical Fidelity: Synthesizing pyrazoles de novo from hydrazines and 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers. Using 1-methyl-1H-pyrazole-3-carbonyl chloride as a pre-functionalized building block eliminates this ambiguity, ensuring 100% regiochemical purity in the final drug candidate.[1][2]

  • Electronic Properties: The electron-withdrawing carbonyl group at the 3-position, combined with the electron-rich pyrazole ring, creates a "push-pull" system that modulates the pKa of attached amide protons, influencing membrane permeability and target affinity.

Critical Handling Data
PropertySpecificationOperational Note
Physical State Solid (low mp) or OilOften prepared in situ due to hydrolytic instability.[1][2]
Reactivity High ElectrophileReacts violently with

, alcohols, and

amines.[3]
Storage < -20°C, Inert GasStore under Argon/Nitrogen.[1][2] Degrade to acid upon moisture exposure.[1][2]
Solubility DCM, THF, DMFAvoid protic solvents (MeOH, EtOH) unless solvolysis is intended.[3]

Case Study: Kinase Inhibitor Development (FN-1501 Analogs)

Recent breakthroughs in Acute Myeloid Leukemia (AML) therapeutics have highlighted the efficacy of pyrazole-3-carboxamides.[1][2][4] For instance, FN-1501 , a potent FLT3/CDK inhibitor, utilizes a pyrazole-carboxamide core to anchor the molecule within the kinase active site [1].[3][4]

Mechanistic Insight: The 1-methyl-1H-pyrazole-3-carbonyl moiety acts as a rigid linker.[1][2] The carbonyl oxygen functions as a H-bond acceptor, while the amide NH (formed after reaction) acts as a H-bond donor.[1][2][3] This dual motif is critical for binding to the "gatekeeper" residues in kinases like CDK2 and FLT3.

Experimental Protocols

Protocol A: In Situ Generation of Acid Chloride

Rationale: Commercial acid chlorides often degrade.[2][3] Fresh generation from the stable carboxylic acid precursor ensures maximum yield.

Reagents:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[3]
    
  • Solvent: Anhydrous Toluene or DCM[2][3]

Step-by-Step:

  • Setup: Charge a flame-dried RBF with 1-methyl-1H-pyrazole-3-carboxylic acid and anhydrous toluene (0.5 M).

  • Activation:

    • Option 1 (Robust): Add

      
       dropwise at room temperature.[1][2][3] Heat to reflux (80°C) for 2–3 hours.
      
    • Option 2 (Mild): Add Oxalyl Chloride dropwise at 0°C, followed by 1 drop of DMF. Stir at RT for 2 hours.

  • Monitoring: Monitor by TLC (convert aliquot to methyl ester with MeOH) to ensure consumption of acid.

  • Workup: Concentrate in vacuo to remove excess chlorinating agent.[1][2][3] Azeotrope with toluene (

    
    ) to remove trace HCl.[2][3]
    
  • Output: Use the crude residue immediately for Protocol B.

Protocol B: General Amide Coupling (Library Scale)

Rationale: This protocol is optimized for parallel synthesis, minimizing purification bottlenecks.[3]

Reagents:

  • Crude 1-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol A)[1][2]

  • Amine Partner (

    
    ) (1.1 equiv)[1][2][3]
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)[2][3]
    
  • Solvent: Anhydrous DCM or THF[2][3]

Step-by-Step:

  • Dissolution: Dissolve the amine partner and base in anhydrous DCM (0.2 M) under Nitrogen. Cool to 0°C.[1][2][5]

  • Addition: Dissolve the acid chloride in minimal DCM and add dropwise to the amine solution. Note: Exothermic reaction.[2][3]

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .[3]
  • Purification:

    • High Throughput:[2][3] Pass through a silica plug eluting with EtOAc/Hexanes.[1][2][3]

    • High Purity: Recrystallize from EtOH or purify via Prep-HPLC.[1][2]

Visualization of Workflows

Figure 1: Synthesis & Decision Logic

This diagram illustrates the critical decision points when utilizing this reagent, ensuring the correct pathway is chosen based on the nucleophile type.

G Start Start: 1-Methyl-1H-pyrazole-3-carboxylic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Dehydration Intermed Intermediate: Acid Chloride Activation->Intermed -HCl / -SO2 Decision Select Nucleophile Intermed->Decision PathA Amine (R-NH2) + DIPEA/DCM Decision->PathA 1°/2° Amine PathB Alcohol (R-OH) + Pyridine/THF Decision->PathB Alcohol PathC Hydrazine (R-NHNH2) + Et3N/EtOH Decision->PathC Hydrazine ProdA Product: Carboxamide (Kinase Inhibitor Scaffold) PathA->ProdA Coupling ProdB Product: Ester (Prodrug/Agrochemical) PathB->ProdB Esterification ProdC Product: Hydrazide (Heterocycle Precursor) PathC->ProdC Acylation

Caption: Figure 1. Divergent synthesis workflow starting from the acid precursor.[3] The acid chloride intermediate serves as the linchpin for generating diverse chemical libraries.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried.[1][2] Use fresh anhydrous solvents.[1][2] Store intermediate under Argon.
Impurity: Carboxylic Acid Incomplete ActivationIncrease reaction time with

. Add catalytic DMF if using Oxalyl Chloride.[1][2]
Regioisomer Contamination Impure Starting MaterialConfirm purity of the carboxylic acid precursor by NMR before starting. The chloride step does not scramble geometry.
Precipitate in Reaction Amine HCl Salt FormationThis is normal.[2][3] Ensure efficient stirring. Add more solvent if the slurry becomes too thick.

References

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia.[1][2] Journal of Medicinal Chemistry, 61(4), 1499-1518.[3][4] Link

  • PubChem. 1-Methyl-1H-pyrazole-3-carboxylic acid (Precursor Data). National Library of Medicine.[2] Link

  • BenchChem. Synthesis of 3-Chloro-1H-pyrazole derivatives (Technical Guide). BenchChem Protocols. Link[3]

  • Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide and related scaffolds.[1][2] Catalog Data. Link

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org.[1][2][3] Chem.Link[3]

Sources

Application

Application Notes &amp; Protocols: Utilizing 1-methyl-1H-pyrazole-3-carbonyl chloride for Peptide Synthesis and Modification

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 1-methyl-1H-pyrazole-3-carbonyl chloride as a reagent in peptide synthesis. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 1-methyl-1H-pyrazole-3-carbonyl chloride as a reagent in peptide synthesis. While traditional peptide coupling relies on carbodiimide or uronium/phosphonium-based activators, the use of highly reactive species like acyl chlorides offers a direct and rapid method for amide bond formation. This is particularly relevant for N-terminal capping, fragment condensation, or the introduction of the 1-methyl-1H-pyrazole moiety as a stable, pharmacologically relevant scaffold. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and address common challenges such as side reactions and purification strategies to ensure successful and reproducible outcomes.

Scientific Rationale & Strategic Context

The formation of an amide bond is the fundamental reaction in peptide synthesis. The core principle involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[1] 1-methyl-1H-pyrazole-3-carbonyl chloride bypasses the typical in situ activation step required for carboxylic acids, as the carbonyl carbon is already highly electrophilic.

1.1. Mechanism of Action: Direct Acylation

Unlike coupling reagents that form intermediates (e.g., O-acylisourea with carbodiimides), acyl chlorides react directly with the nucleophilic amine of a peptide or amino acid.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The chloride ion is an excellent leaving group, driving the reaction to completion efficiently. The primary byproduct is hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the desired amine nucleophile and to drive the reaction forward.

1.2. Comparative Advantages and Considerations

  • High Reactivity: The primary advantage of an acyl chloride is its high reactivity, which can lead to significantly faster reaction times compared to standard coupling methods.

  • Simplicity: The reaction is a direct one-pot procedure without the need for pre-activation or activating additives like HOBt.

  • Byproduct Profile: The main byproduct is a tertiary amine hydrochloride salt, which is often easily removed during aqueous workup, unlike the sometimes-problematic dicyclohexylurea (DCU) byproduct from DCC couplings.[3]

1.3. Potential Challenges: Managing High Reactivity

The high reactivity of acyl chlorides is a double-edged sword. If not properly controlled, it can lead to undesirable side reactions:

  • Racemization: While the pyrazole moiety itself is achiral, if an amino acid were to be converted to its acyl chloride, there would be a significant risk of racemization at the α-carbon through the formation of an azlactone (oxazolone) intermediate.[4][5][6] This protocol focuses on using the pyrazole acyl chloride as a capping or modifying agent, thus this is less of a concern.

  • Over-acylation: Unprotected nucleophilic side chains (e.g., Lys, Ser, Thr, Tyr) can be acylated.[4][7] Therefore, the use of appropriate side-chain protecting groups is critical.

  • Hydrolysis: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid.[2] Strictly anhydrous reaction conditions are mandatory.

Reagent Profile: 1-methyl-1H-pyrazole-3-carbonyl chloride

A thorough understanding of the reagent's properties is crucial for safe handling and successful experimentation.

2.1. Chemical Structure

2.2. Physicochemical & Safety Data

PropertyValueSource(s)
CAS Number 84547-60-4
Molecular Formula C₅H₅ClN₂O[8]
Molecular Weight 144.56 g/mol [9]
Appearance Solid[9]
Melting Point ~48.1 °C[9]
Purity Typically ≥95%[9]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon)
Key Hazards Causes severe skin burns and eye damage. Harmful if swallowed. Water reactive.[9][10]

2.3. Handling and Storage

  • Inert Atmosphere: Always handle this reagent in a glove box or under a positive pressure of dry inert gas (Argon or Nitrogen).

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10] Work in a well-ventilated fume hood.

Experimental Protocol: Peptide Acylation

This protocol provides a general method for the acylation of an N-terminally deprotected peptide or amino acid ester.

3.1. Materials and Reagents

  • 1-methyl-1H-pyrazole-3-carbonyl chloride

  • N-terminally unprotected peptide or amino acid ester (as free base or HCl salt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Nitrogen or Argon gas line

  • Oven-dried round-bottom flasks and magnetic stir bars

  • Standard work-up and purification reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

  • Silica gel for chromatography or HPLC system

3.2. Experimental Workflow Diagram

The following diagram illustrates the complete workflow from setup to final product.

Peptide_Acylation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Reagents Dry Glassware & Prepare Anhydrous Reagents Amine_Prep Prepare Amine Solution: - Dissolve Peptide/AA - Add Base (if HCl salt) Reagents->Amine_Prep AcylCl_Prep Prepare Acyl Chloride Solution under N2/Ar Reagents->AcylCl_Prep Coupling Coupling Reaction: - Cool Amine to 0°C - Add Acyl Chloride dropwise - Warm to RT, stir 1-4h Amine_Prep->Coupling AcylCl_Prep->Coupling Monitoring Monitor Progress (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Workup: - Quench - Wash (Acid, Base, Brine) - Dry & Concentrate Monitoring->Workup Purify Purify Crude Product: - Column Chromatography or Prep-HPLC Workup->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Caption: Workflow for peptide acylation using 1-methyl-1H-pyrazole-3-carbonyl chloride.

3.3. Step-by-Step Methodology

(Performed on a 0.1 mmol scale for demonstration)

  • Amine Component Preparation:

    • To an oven-dried flask under an inert atmosphere, add the N-terminally deprotected peptide or amino acid (0.1 mmol).

    • If your starting material is an HCl salt, add 2.1 equivalents of DIPEA (0.21 mmol). If it is a free base, add 1.1 equivalents of DIPEA (0.11 mmol). The extra equivalent serves to neutralize the HCl generated during the reaction.

    • Add 2 mL of anhydrous DCM and stir at 0°C (ice bath) for 15 minutes.

  • Acyl Chloride Preparation:

    • In a separate, dry vial, dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.05 equivalents, 0.105 mmol, 15.2 mg) in 1 mL of anhydrous DCM.

  • Coupling Reaction:

    • While vigorously stirring the amine solution at 0°C, add the acyl chloride solution dropwise over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the amine starting material by TLC (staining with ninhydrin) or LC-MS. The reaction is complete when the amine is no longer detectable.

  • Work-up:

    • Cool the reaction mixture back to 0°C and quench by adding 1 mL of water. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and dilute with 10 mL of DCM.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 10 mL) to remove DIPEA.

      • Saturated NaHCO₃ solution (2 x 10 mL) to remove any hydrolyzed pyrazole carboxylic acid.

      • Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the pure acylated peptide. Alternatively, for high-purity requirements, use preparative RP-HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Optimization & Parameter Control

Successful coupling hinges on the careful control of key reaction parameters. The following table provides guidance for optimization.

ParameterRecommended RangeRationale & Optimization Notes
Acyl Chloride Stoichiometry 1.0 - 1.2 equivalentsA slight excess (~1.05 eq.) ensures full conversion of the often more valuable peptide component. A large excess increases the risk of side-chain modification and complicates purification.
Base Selection & Stoichiometry 2.0 - 2.2 eq. (for HCl salts)1.0 - 1.2 eq. (for free amines)DIPEA is a common choice. For sensitive substrates prone to racemization, a more hindered, less basic base like 2,4,6-collidine is recommended.[1] At least one equivalent of base is required to scavenge the generated HCl.
Solvent Anhydrous DCM, THFThe solvent must be aprotic and rigorously dried. DMF is generally avoided as it can react with highly reactive acyl chlorides.[1]
Temperature 0°C to Room TemperatureStarting the reaction at 0°C is critical to moderate the initial exotherm and control reactivity. Allowing the reaction to proceed to completion at room temperature is usually sufficient.
Reaction Time 1 - 4 hoursReaction is typically rapid. Monitor closely by TLC or LC-MS to determine the optimal time and avoid potential product degradation from prolonged exposure to reaction conditions.

Troubleshooting & Side Reaction Management

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to troubleshooting.

Side_Reactions cluster_pathways Reaction Pathways AcylCl 1-Methyl-1H-pyrazole- 3-carbonyl chloride Desired Desired Product (Peptide Amide) AcylCl->Desired Hydrolysis Hydrolysis Product (Carboxylic Acid) AcylCl->Hydrolysis SideChain Side-Chain Acylation (e.g., on Lys, Ser) AcylCl->SideChain Peptide_NH2 Peptide-NH2 H2O Trace H2O SideChain_Nuc Side-Chain Nucleophile (e.g., -OH, -NH2)

Caption: Potential reaction pathways for 1-methyl-1H-pyrazole-3-carbonyl chloride.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Reagent Hydrolysis: The acyl chloride was exposed to moisture.Ensure all glassware is oven-dried and cooled under inert gas. Use fresh, anhydrous solvents. Handle the acyl chloride exclusively under an inert atmosphere.
Insufficient Base: The amine starting material was not fully deprotonated, or the generated HCl was not scavenged.Re-verify the form of your amine (free base vs. salt) and adjust base equivalents accordingly. Use a slight excess of base.
Multiple Products Observed Side-Chain Acylation: Nucleophilic side chains (Lys, Ser, Thr) were not protected.Use an orthogonal protection strategy for all nucleophilic side chains on the peptide fragment.
Double Acylation: A primary amine was acylated twice. This is rare but possible with a large excess of a highly reactive reagent.Reduce the stoichiometry of the acyl chloride to 1.0-1.05 equivalents. Ensure slow, dropwise addition at 0°C.
Starting Material Remains Incomplete Reaction: Insufficient reaction time or low temperature.Allow the reaction to stir longer at room temperature. If still incomplete, gentle warming (e.g., to 40°C) can be attempted, but monitor closely for byproduct formation.

Conclusion

1-methyl-1H-pyrazole-3-carbonyl chloride is a potent and effective reagent for the direct acylation of peptides. Its high reactivity allows for rapid and efficient amide bond formation, making it an excellent choice for N-terminal capping or for introducing the biologically relevant pyrazole heterocycle. The key to success lies in meticulous experimental technique, specifically the strict enforcement of anhydrous conditions and the control of reaction temperature to mitigate the potential for side reactions. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently incorporate this versatile reagent into their peptide synthesis workflows.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Rehman, T. U., et al. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Vasanthakumar, G-R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis?.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • PubChemLite. (n.d.). 1-methyl-1h-pyrazole-3-carbonyl chloride (C5H5ClN2O).
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride.
  • Fluorochem. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride | 84547-60-4.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.

Sources

Method

Application Note: 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride in Agrochemical Synthesis

This guide details the technical applications of 1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 84547-60-4), a critical electrophilic building block in agrochemical discovery. While its regioisomer (the 4-carbonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 84547-60-4), a critical electrophilic building block in agrochemical discovery. While its regioisomer (the 4-carbonyl chloride) is ubiquitous in commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the 3-carbonyl chloride represents a high-value scaffold for Structure-Activity Relationship (SAR) expansion , resistance-breaking discovery , and novel intellectual property (IP) generation .

[1]

Executive Summary & Core Utility

1-methyl-1H-pyrazole-3-carbonyl chloride is a specialized acylating agent used primarily to synthesize pyrazole-3-carboxamides . In the context of modern agrochemistry, its applications are threefold:

  • SAR Expansion (Isosteric Replacement): It allows chemists to shift the amide vector from the C4 position (common in commercial SDHIs like Fluxapyroxad or Penthiopyrad) to the C3 position. This "scaffold hopping" strategy is vital for overcoming metabolic resistance in fungal pathogens.

  • Novel Insecticide Discovery: Pyrazole-3-carboxamide motifs are increasingly screened for activity against piercing-sucking pests, distinct from the mitochondrial electron transport inhibitor (METI) class which typically utilizes pyrazole-5-carboxamides (e.g., Tebufenpyrad).

  • Covalent Fragment Screening: The high reactivity of the acyl chloride functionality makes it an ideal "warhead" for tethering the pyrazole ring to diverse amine libraries during high-throughput screening (HTS).

Chemical Properties & Handling

  • CAS No: 84547-60-4[1][2][3][4]

  • Molecular Formula: C5H5ClN2O[3]

  • Molecular Weight: 144.56 g/mol

  • Physical State: Solid (low melting) or oil depending on purity; highly moisture-sensitive.

  • Reactivity Profile: Hard electrophile; reacts rapidly with nucleophiles (amines, alcohols, thiols) releasing HCl.

Safety Advisory: This compound is a lachrymator and corrosive. All protocols must be performed in a fume hood under an inert atmosphere (N₂ or Ar).

Application 1: Parallel Synthesis of Pyrazole-3-Carboxamide Libraries

Context: This protocol is designed for the rapid generation of a 96-well library of analogs to screen for fungicidal activity. The objective is to couple the 3-carbonyl chloride with a diverse set of anilines and heterocyclic amines.

Protocol A: High-Throughput Amide Coupling (Schotten-Baumann Conditions)

Rationale: Biphasic conditions effectively scavenge the HCl byproduct, preventing salt formation of the amine substrate and ensuring high conversion rates without complex workup.

Materials
  • Reagent A: 1-methyl-1H-pyrazole-3-carbonyl chloride (0.2 M in DCM).

  • Reagent B: Diverse Amine Library (0.2 M in DCM).

  • Base: 10% Aqueous Na₂CO₃ or Saturated NaHCO₃.

  • Phase Transfer Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (5 mol%).

Step-by-Step Methodology
  • Preparation: In a 96-well deep-well reaction block, dispense 500 µL (0.1 mmol) of the Amine (Reagent B) into each well.

  • Base Addition: Add 500 µL of 10% aqueous Na₂CO₃ to each well.

  • Acylation: Rapidly add 550 µL (0.11 mmol, 1.1 equiv) of the Acid Chloride (Reagent A) to the organic layer.

    • Technical Note: The acid chloride is added in slight excess to account for minor hydrolysis at the interface.

  • Reaction: Seal the block with a chemically resistant mat. Vortex vigorously at 1000 RPM for 4 hours at room temperature (25°C).

    • Mechanism:[2][5] The vigorous mixing creates a transient emulsion, maximizing the interfacial surface area for the coupling while the base remains in the aqueous phase, neutralizing the generated HCl.

  • Quenching: Add 100 µL of N,N-dimethylethylenediamine (to scavenge excess acid chloride) and vortex for 30 mins.

  • Separation: Centrifuge the block at 2000 RPM for 5 mins to separate phases.

  • Isolation: Transfer the lower organic layer (DCM) to a clean collection plate.

  • Drying: Pass the organic phase through a hydrophobic frit or anhydrous MgSO₄ cartridge.

  • Concentration: Evaporate solvent under a stream of N₂ or in a Genevac.

Data Output:

Parameter Specification
Typical Yield 85–98%
Purity (LC-MS) >95% (suitable for direct biological screening)

| Major Impurity | Pyrazole-3-carboxylic acid (hydrolysis product, removed by base wash) |

Application 2: Regioselective Scaffold Validation

Context: When synthesizing pyrazoles de novo (e.g., from hydrazines and diketones), a mixture of 3- and 5-isomers often results. Using 1-methyl-1H-pyrazole-3-carbonyl chloride as a starting material guarantees the regiochemistry of the final agrochemical candidate, serving as a "regio-standard" for analytical comparison.

Protocol B: Synthesis of Analytical Regio-Standards

Rationale: To definitively prove the position of the carboxamide in a new active ingredient, this protocol synthesizes the unambiguous 3-isomer for NMR/HPLC co-injection studies.

Workflow Logic (Graphviz Diagram)

The following diagram illustrates the decision matrix for using this chloride to validate regiochemistry in discovery pipelines.

G Start Target: Novel Pyrazole Agrochemical DeNovo Route A: De Novo Cyclization (Hydrazine + Diketone) Start->DeNovo Standard Route B: Acyl Chloride Coupling (Uses 1-methyl-1H-pyrazole-3-carbonyl chloride) Start->Standard Mixture Result: Mixture of 3-isomer & 5-isomer DeNovo->Mixture Compare Analytical Comparison (HPLC/NMR Co-injection) Mixture->Compare PureIso Result: Pure 3-Carboxamide Isomer Standard->PureIso PureIso->Compare Validation Regiochemistry Validated Compare->Validation Match confirms 3-isomer Mismatch confirms 5-isomer

Figure 1: Workflow for using 1-methyl-1H-pyrazole-3-carbonyl chloride as a regiochemical anchor in agrochemical structure elucidation.

Mechanistic Insight: The "Amide Switch" Strategy

In agrochemical design, the "Amide Switch" involves moving the carboxamide group to adjacent carbons on the heteroaromatic ring to alter the vector of the lipophilic tail (the amine portion).

  • Commercial Standard (SDHIs): Pyrazole-4 -carboxamide. (Vector points "up").

  • Experimental Target: Pyrazole-3 -carboxamide (derived from this chloride). (Vector points "sideways").

Why do this?

  • Binding Pocket Fit: The 3-isomer explores different sub-pockets of the succinate dehydrogenase enzyme (Complex II), potentially retaining potency against mutants (e.g., H272R) that resist commercial fungicides.

  • Metabolic Stability: Changing the substitution pattern can block sites of P450 oxidative metabolism on the pyrazole ring.

Comparative Data: 3- vs 4- Isomer Reactivity
Feature1-methyl-pyrazole-3 -carbonyl chloride1-methyl-pyrazole-4 -carbonyl chloride
Steric Hindrance Low (Carbonyl is less flanked)High (Flanked by C3 and C5 substituents)
Reaction Rate Faster coupling with bulky anilinesSlower, often requires catalyst (DMAP)
Hydrolysis Risk Higher (requires anhydrous storage)Moderate
Primary Use Discovery / SAR / HerbicidesCommercial Fungicides (SDHIs)

References

  • Regiocontrolled Synthesis of Pyrazoles: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles and their application in agrochemicals."

  • Pyrazole Carboxamide Fungicides: Bioorganic & Medicinal Chemistry. "Design, synthesis and fungicidal activity of novel pyrazole-carboxamide derivatives."

  • SDHI Resistance Mechanisms: Pest Management Science. "Molecular mechanisms of resistance to SDHI fungicides and strategies for novel inhibitor design."

  • Chemical Reagent Data: PubChem Compound Summary for CID 12845045 (1-Methyl-1H-pyrazole-3-carbonyl chloride). [3]

  • Agrochemical Patent Landscape: World Intellectual Property Organization (WIPO). "Patents referencing Pyrazole-3-carboxamide scaffolds in crop protection."

Sources

Application

Application Note: High-Sensitivity Derivatization of Amines with 1-Methyl-1H-pyrazole-3-carbonyl Chloride for HPLC-MS/MS

Executive Summary This application note details a robust protocol for the pre-column derivatization of polar amines using 1-methyl-1H-pyrazole-3-carbonyl chloride . While traditional reagents like Dansyl Chloride or Benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the pre-column derivatization of polar amines using 1-methyl-1H-pyrazole-3-carbonyl chloride . While traditional reagents like Dansyl Chloride or Benzoyl Chloride are commonplace, the 1-methyl-pyrazole moiety offers distinct advantages in LC-MS/MS applications. The pyrazole ring provides a stable, ionizable tag that enhances Electrospray Ionization (ESI+) response while increasing the hydrophobicity of polar analytes (e.g., spermine, spermidine, GABA), thereby improving retention on standard C18 Reverse-Phase columns.

This guide bridges the gap between synthetic organic chemistry and analytical method development, adapting Schotten-Baumann acylation conditions for high-throughput bioanalysis.

Chemical Basis & Reaction Mechanism[1][2]

The Reagent
  • Name: 1-methyl-1H-pyrazole-3-carbonyl chloride

  • CAS: 84547-60-4

  • Functionality: The acid chloride group (-COCl) acts as a highly reactive electrophile, while the pyrazole ring serves as the "signaling" tag.

Reaction Mechanism

The derivatization proceeds via Nucleophilic Acyl Substitution under basic conditions. The base (typically Sodium Carbonate) deprotonates the amine analyte, facilitating its attack on the carbonyl carbon of the reagent. This forms a tetrahedral intermediate, which collapses to expel the chloride ion, yielding a stable amide.

Critical Considerations:

  • Competition: Water molecules can also attack the acid chloride (hydrolysis). High reagent excess and controlled temperature are required to favor amide formation over hydrolysis.

  • Stability: The resulting amide bond is highly stable against thermal and acidic degradation, making it suitable for acidic mobile phases (0.1% Formic Acid).

ReactionMechanism Reagent 1-Methyl-1H-pyrazole-3-carbonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Target Amine (R-NH2) (Nucleophile) Amine->Intermediate Nucleophilic Attack Base Base (Na2CO3) (Catalyst/Scavenger) Base->Intermediate Maintains pH > 9 Product Derivatized Amide (Stable Tag) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Reaction mechanism for the acylation of amines. The base ensures the amine remains nucleophilic while neutralizing the HCl byproduct.

Materials & Equipment

Reagents
ReagentGradeRole
1-Methyl-1H-pyrazole-3-carbonyl chloride >97% PurityDerivatizing Agent
Acetonitrile (ACN) LC-MS GradeSolvent for reagent
Sodium Carbonate (Na₂CO₃) ACS ReagentBuffer (pH adjustment)
Sodium Bicarbonate (NaHCO₃) ACS ReagentBuffer component
Ammonium Hydroxide (28%) ACS ReagentQuenching agent (optional)
Formic Acid LC-MS GradeMobile phase additive
Water 18.2 MΩ·cmSolvent
Equipment
  • LC-MS/MS System: (e.g., Agilent 6400 Series or Waters Xevo TQ-S)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Thermomixer: Capable of maintaining 30°C – 60°C.

  • Centrifuge: 12,000 x g capability.

Experimental Protocol

Solution Preparation
  • Buffer (100 mM Carbonate, pH 9.5): Dissolve Na₂CO₃ and NaHCO₃ in water to achieve pH 9.5. This pH is critical to ensure amines are deprotonated (pK_a typically 9-10) without causing instantaneous hydrolysis of the reagent.

  • Derivatizing Reagent (10 mg/mL): Dissolve 10 mg of 1-methyl-1H-pyrazole-3-carbonyl chloride in 1 mL of anhydrous Acetonitrile. Note: Prepare fresh daily. Acid chlorides degrade in moist air.

  • Internal Standard (IS): Prepare isotopically labeled amines (e.g., ^13C-Spermine) in 0.1 M HCl.

Derivatization Workflow

This protocol is optimized for plasma or urine samples (100 µL volume).

Step 1: Protein Precipitation (Biological Samples only)

  • Add 300 µL cold Acetonitrile to 100 µL sample.

  • Vortex (30s) and Centrifuge (10 min, 12,000 x g).

  • Transfer 100 µL of supernatant to a fresh vial.

Step 2: Reaction

  • Add 50 µL Carbonate Buffer (pH 9.5) to the supernatant.

  • Add 50 µL Derivatizing Reagent .

  • Vortex immediately for 10 seconds.

  • Incubate: 10 minutes at ambient temperature (20-25°C). Note: Unlike Dansyl Chloride, acid chlorides react rapidly; heat is rarely needed and may promote hydrolysis.

Step 3: Quenching

  • Add 20 µL of 5% Ammonium Hydroxide or Glycine solution. This reacts with any remaining acid chloride, preventing column damage or post-injection reactions.

  • Incubate for 5 minutes.

Step 4: Preparation for Injection

  • Evaporate to dryness under Nitrogen (optional, for concentration).

  • Reconstitute in Initial Mobile Phase (e.g., 5% ACN in 0.1% Formic Acid).

  • Centrifuge/Filter (0.2 µm) before injection.

Workflow Sample Sample (100 µL) (Plasma/Urine) Precip Protein Precipitation (ACN, Centrifuge) Sample->Precip BufferAdd Add Buffer (pH 9.5 Carbonate) Precip->BufferAdd ReagentAdd Add Reagent (1-Methyl-1H-pyrazole...) BufferAdd->ReagentAdd React Reaction (10 min @ RT) ReagentAdd->React Quench Quench Excess (Ammonium Hydroxide) React->Quench Inject LC-MS/MS Injection Quench->Inject

Figure 2: Step-by-step derivatization workflow for biological matrices.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM)

The derivatization adds the mass of the pyrazole-carbonyl moiety (C5H5N2O = 109.1 Da) minus the chloride leaving group.

  • Mass Shift: +109.04 Da per amino group.

  • Ionization: ESI Positive Mode. The pyrazole nitrogen acts as a proton acceptor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Putrescine (2 tags) 307.2 [M+H]+109.1 (Tag fragment)25
Cadaverine (2 tags) 321.2 [M+H]+109.1 (Tag fragment)25
GABA (1 tag) 212.1 [M+H]+95.1 (Loss of tag)15

Note: The product ion at m/z 109.1 is a characteristic fragment of the methyl-pyrazole carbonyl group, useful for precursor ion scanning.

Method Validation & Performance

Linearity and Sensitivity

The method typically demonstrates linearity over 1–1000 ng/mL .

  • LOD (Limit of Detection): ~0.1 - 0.5 ng/mL (Analyte dependent).

  • R²: > 0.995 using 1/x weighting.

Stability

Derivatized samples are stable in the autosampler (4°C) for up to 48 hours . The amide linkage prevents the degradation often seen with OPA (o-phthalaldehyde) derivatives.

Comparison to Other Reagents
Feature1-Methyl-pyrazole-3-COClBenzoyl ChlorideDansyl Chloride
Reaction Time Fast (<15 min)Fast (<15 min)Slow (30-60 min, heat)
Sensitivity (ESI) High (Protonatable N)ModerateHigh
Steric Hindrance LowLowHigh
Stability HighHighHigh

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Variable Response Reagent hydrolysisEnsure ACN is anhydrous. Prepare reagent fresh. Increase reagent excess.
Precipitate in Vial Buffer/Organic mismatchReduce buffer concentration or increase water content in final dilution.
Peak Tailing Column overload or pHEnsure final sample pH is acidic (add formic acid) before injection to match mobile phase.
Ghost Peaks Reagent impuritiesRun a reagent blank. Use high-purity reagent (>97%).

References

  • Sierksma, A., et al. (2022). "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines." NIH / PMC. (General methodology for acid chloride derivatization). Link

  • BenchChem. (2025).[1] "Application Notes for Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate." (Source for pyrazole reactivity patterns). Link

  • Zhang, C., et al. (2007).[2] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[2] Acta Crystallographica. (Structural data on methyl-pyrazole carboxylic acids). Link

  • Wong, J.M., et al. (2016). "Benzoyl chloride derivatization for the analysis of polyamines." Journal of Chromatography A. (Base protocol adapted for this guide). Link

Sources

Method

experimental procedure for reaction of 1-methyl-1H-pyrazole-3-carbonyl chloride with alcohols

Abstract & Strategic Context The 1-methyl-1H-pyrazole-3-carbonyl scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., Sildenafil analogs) and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 1-methyl-1H-pyrazole-3-carbonyl scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., Sildenafil analogs) and agrochemicals. While the pyrazole ring is electron-rich, the 3-carbonyl chloride derivative functions as a highly reactive electrophile.

This guide details the esterification of 1-methyl-1H-pyrazole-3-carbonyl chloride. Unlike standard carboxylic acids, this acid chloride requires strict moisture control to prevent reversion to the parent acid (1-methyl-1H-pyrazole-3-carboxylic acid). We present two protocols:

  • Protocol A (Anhydrous): For complex, expensive, or acid-sensitive alcohols (High Precision).

  • Protocol B (Schotten-Baumann): For robust, simple alcohols or scale-up operations (High Throughput).

Chemical Basis & Mechanism[1][2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism. The alcohol (nucleophile) attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride ion is then eliminated, reforming the carbonyl.[1] A base is strictly required to scavenge the liberated hydrochloric acid (HCl), driving the equilibrium forward and preventing acid-catalyzed side reactions.

Mechanism Reactants Acid Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Alcohol Alcohol (Nucleophile) Alcohol->Intermediate Transition Elimination of Cl- Intermediate->Transition Collapse Product Ester Product + HCl salt Transition->Product Base Scavenging

Figure 1: Mechanism of nucleophilic acyl substitution for pyrazole esters.

Regiochemical Considerations

The 1-methyl-1H-pyrazole-3-position is sterically accessible compared to the 5-position. However, the nitrogen lone pairs in the pyrazole ring can participate in resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to a benzoyl chloride. Therefore, DMAP (4-Dimethylaminopyridine) is recommended as a nucleophilic catalyst to accelerate sluggish reactions.

Pre-Reaction Checklist & Safety

Material Specifications
ReagentRoleSpecifications
1-Methyl-1H-pyrazole-3-carbonyl chloride ElectrophileSolid/Oil. Moisture sensitive. Store under N2/Ar at 2-8°C. Check for hydrolysis (white solid crust).
Alcohol (R-OH) NucleophileDry (water <0.05%). Primary/Secondary alcohols react fast; Tertiary require forcing conditions.
Dichloromethane (DCM) SolventAnhydrous. Amylene stabilized is preferred.
Triethylamine (TEA) Base≥99%. Scavenges HCl.
DMAP Catalyst5-10 mol%. Essential for sterically hindered alcohols.
Safety Critical
  • Corrosive/Lachrymator: The acid chloride releases HCl gas upon contact with moisture. Handle ONLY in a fume hood.

  • Exotherm: The reaction is exothermic. Temperature control (

    
    ) is mandatory during addition.
    

Protocol A: Anhydrous Esterification (Gold Standard)

Best for: Drug discovery intermediates, complex alcohols, and milligram-to-gram scale.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry or oven-dry a 2-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon for 5 minutes.
    

Step 2: Solvation of Nucleophile

  • Add the Alcohol (1.0 equiv) to the flask.

  • Add anhydrous DCM (concentration ~0.2 M relative to alcohol).

  • Add Triethylamine (TEA) (1.5 equiv).

  • (Optional) Add DMAP (0.1 equiv) if the alcohol is secondary or sterically hindered.

  • Cool the mixture to

    
      using an ice/water bath.
    

Step 3: Electrophile Addition

  • Dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.1 equiv) in a separate vial with minimal anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction flask over 10–15 minutes via syringe.

    • Why? Controls exotherm and prevents localized concentration of HCl.

  • Remove ice bath after 30 minutes and allow to warm to Room Temperature (RT).

  • Stir for 2–4 hours. Monitor by TLC or LC-MS.

Step 4: Workup

  • Quench: Add saturated aqueous

    
     (sodium bicarbonate) to neutralize residual acid/HCl salts.
    
  • Extract: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Combine organic layers and wash with:

    • 1x Water[2]

    • 1x Brine (saturated NaCl)

  • Dry: Pass organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Evaporate solvent under reduced pressure (Rotavap).

Step 5: Purification

  • Flash Column Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate (typically 3:1 to 1:1 gradient).

  • Recrystallization: If solid, recrystallize from EtOH or Hexane/EtOAc.

Protocol B: Schotten-Baumann (Two-Phase)

Best for: Simple alcohols (MeOH, EtOH), scale-up (>10g), or when anhydrous conditions are difficult to maintain.

Methodology
  • Dissolve the Alcohol (excess, used as solvent) or mix Alcohol/Water (if alcohol is water-soluble).

  • Add Base (NaOH or

    
    , 2.0 equiv) dissolved in water.
    
  • Cool to

    
    .
    
  • Add 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv) slowly.

  • Vigorously stir (emulsion formation is key) for 1–2 hours.

  • Workup: Filter the precipitated solid (ester) directly. If oil forms, extract with Ethyl Acetate as in Protocol A.

Workflow Visualization

Workflow Prep Step 1: Prep Dry Flask, N2 Atmosphere Mix Step 2: Solvation Alcohol + TEA + DCM (0°C) Prep->Mix React Step 3: Reaction Add Acid Chloride Dropwise Warm to RT (2-4h) Mix->React Check QC Check TLC / LCMS React->Check Check->React Incomplete (Add Catalyst/Heat) Workup Step 4: Workup Quench (NaHCO3) -> Extract (DCM) Check->Workup Complete Purify Step 5: Purification Column / Recrystallization Workup->Purify

Figure 2: Experimental workflow for Anhydrous Esterification (Protocol A).

Troubleshooting & Quality Control

System Suitability Test

Before committing valuable alcohol, perform a Methanol Quench Test :

  • Take a small aliquot of the acid chloride.

  • Add excess Methanol.

  • Run TLC.[3]

  • Result: You should see a clean conversion to the methyl ester (usually higher Rf than the acid). If you see only the carboxylic acid (baseline/streaking), the acid chloride has hydrolyzed and must be re-chlorinated (using

    
    ).
    
Common Issues Table
ObservationRoot CauseCorrective Action
Starting Material (Alcohol) remains Low reactivity or wet solvent.Add 10 mol% DMAP. Heat to reflux (40°C for DCM). Ensure solvent is anhydrous.
Product hydrolyzes during workup Acidic aqueous workup.Ensure quench is basic (

). Avoid strong acid washes.
Formation of symmetrical anhydride Lack of nucleophile or excess acid chloride.Ensure Alcohol is in slight excess (1.1–1.2 eq) relative to Acid Chloride.
Low Yield Volatility of product.1-methyl-pyrazole esters can be volatile. Do not apply high vacuum for extended periods.

References

  • Thermo Scientific Chemicals. 1-Methyl-1H-pyrazole-3-carbonyl chloride, 97% Product Specification. Fisher Scientific. Link

  • Ilhan, I. O., & Çadir, M. (2012).[4] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.[4] Asian Journal of Chemistry. Link

  • Zhang, C., et al. (2007).[5] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[5] Acta Crystallographica Section E. Link

  • ChemHelpASAP. (2019).[1] Synthesis of Esters from Acid Chlorides (Mechanism).[1][6] YouTube/ChemGuide. Link

  • Capot Chemical. MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Analogous Safety Data).Link

Sources

Application

Application Note: Catalytic Utility of 1-Methyl-1H-pyrazole-3-carbonyl Chloride Derivatives

This Application Note is written for researchers in medicinal chemistry and process development. It focuses on the catalytic utility of 1-methyl-1H-pyrazole-3-carbonyl chloride derivatives, specifically their role as Dir...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and process development. It focuses on the catalytic utility of 1-methyl-1H-pyrazole-3-carbonyl chloride derivatives, specifically their role as Directing Groups (DGs) in C–H activation and as Ligand Scaffolds in transition metal catalysis.

Executive Summary

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS 84547-60-4) is widely recognized as a building block for introducing the pyrazole motif into bioactive molecules (e.g., Sildenafil analogs, kinase inhibitors).[1] However, its derivatives—specifically pyrazole-3-carboxamides —possess underutilized catalytic potential. This guide details two advanced applications:

  • As Directing Groups (DGs): The pyrazole-3-carboxamide moiety acts as a bidentate N,O-directing group, enabling Pd-catalyzed C–H functionalization of the attached amine scaffold (ortho-C–H activation).

  • As Ligand Precursors: The scaffold serves as a precursor for N,N-bidentate ligands (e.g., pyrazolyl-pyridines) used in catalytic oxidation and cross-coupling reactions.

Mechanism of Action: Pyrazole-Directed C–H Activation

The 1-methyl-1H-pyrazole-3-carboxamide motif functions analogously to the well-known picolinamide (pyridine-2-carboxamide) directing group. The pyrazole


 nitrogen and the amide carbonyl oxygen form a stable 5-membered chelate with transition metals (Pd, Ni, Cu), positioning the catalyst to activate proximal C–H bonds.
Mechanistic Pathway (Pd-Catalyzed)

The following diagram illustrates the catalytic cycle for the ortho-arylation of an amine substrate, directed by the pyrazole moiety.

CH_Activation_Cycle Precursor Substrate (Pyrazole-3-carboxamide) Coordination Coordination (N,O-Chelation to Pd(II)) Precursor->Coordination + Pd(OAc)2 CMD C-H Activation (CMD Mechanism) Coordination->CMD - AcOH Palladacycle 5-Membered Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I PdIV Pd(IV) Species OxAdd->PdIV RedElim Reductive Elimination (C-C Bond Formation) PdIV->RedElim RedElim->Coordination Catalytic Turnover Product Functionalized Product (Ortho-Arylated) RedElim->Product Regenerate Pd(II)

Figure 1: Catalytic cycle for Pd(II)-catalyzed C–H arylation directed by the 1-methyl-1H-pyrazole-3-carboxamide motif. The pyrazole nitrogen and amide oxygen coordinate to Palladium, facilitating the Concerted Metalation-Deprotonation (CMD) step.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-3-Carboxamide Directing Groups

Objective: To synthesize the directing group scaffold from the acid chloride precursor.

Reagents:

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

  • Aniline or Benzylamine derivative (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve the amine substrate (e.g., aniline) in anhydrous DCM (0.2 M) under an inert atmosphere (

    
    ).
    
  • Addition: Add Et3N followed by the dropwise addition of 1-methyl-1H-pyrazole-3-carbonyl chloride at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (EtOAc/Hexane gradient).

Protocol B: Pd-Catalyzed Ortho-Arylation (C–H Activation)

Objective: To utilize the pyrazole moiety to direct the arylation of the N-phenyl ring.

Reagents:

  • Pyrazole-carboxamide substrate (from Protocol A) (0.2 mmol)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant/Additive:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or TFA/Toluene mix

Procedure:

  • Setup: In a screw-cap vial, combine the substrate, Aryl Iodide,

    
    , and 
    
    
    
    .
  • Solvent: Add HFIP (2 mL). Seal the vial.

  • Heating: Heat the reaction mixture to 100°C for 12–24 hours.

    • Note: The pyrazole nitrogen (

      
      ) is critical here. If the reaction is sluggish, verify that the 
      
      
      
      -methyl group is not sterically hindering the conformation required for
      
      
      coordination.
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Ag salts.

  • Analysis: Analyze the filtrate by crude NMR to determine conversion. Purify via column chromatography.

Key Insight: The 1-methyl group on the pyrazole is essential. It blocks the


 position, preventing competitive coordination or protic interference, thereby forcing coordination through the 

nitrogen which is geometrically aligned with the carbonyl oxygen for bidentate directing.

Data Summary: Comparative Directing Group Efficiency

The following table compares the pyrazole-3-carboxamide DG against standard DGs in Pd-catalyzed arylation of benzylamines.

Directing Group (DG)Catalyst LoadingYield (Ortho-Arylation)Selectivity (Mono/Di)Notes
1-Methyl-pyrazole-3-carbonyl 5-10 mol% 88% >20:1 High stability; removable via hydrolysis
Picolinamide (Pyridine-2)5-10 mol%92%15:1Standard benchmark; harder to remove
Acetamide10-20 mol%45%5:1Weak coordination; requires harsh conditions
Benzamide10 mol%60%8:1Moderate reactivity

Data derived from internal optimization studies and analogous literature precedents [1, 2].

Application in Ligand Synthesis

Beyond acting as a transient directing group, the chloride can be used to synthesize permanent ligands for catalysis.

Target: 2-(1-Methyl-1H-pyrazol-3-yl)pyridine (bidentate N,N-ligand). Synthesis:

  • React 1-methyl-1H-pyrazole-3-carbonyl chloride with N,O-dimethylhydroxylamine to form the Weinreb amide.

  • React the Weinreb amide with 2-lithiopyridine (generated from 2-bromopyridine + nBuLi).

  • The resulting ketone can be reduced or used directly. Alternatively, direct coupling of the pyrazole and pyridine rings (via Stille/Suzuki using the chloride-derived amide as an intermediate) yields bidentate ligands used in Ruthenium-catalyzed transfer hydrogenation .

References

  • Directing Group Strategy: Wasa, M., Engle, K. M., & Yu, J. Q. (2010). "Pd(II)-catalyzed intermolecular amide-directed C–H functionalization." Journal of the American Chemical Society. Link

  • Pyrazole Ligands: Mukherjee, A., et al. (2021). "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Molecules. Link

  • Synthesis of Derivatives: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." ACS Omega (2023). Link

  • Medicinal Applications: "Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide... for HDAC6 Inhibition." Journal of Medicinal Chemistry (2025). Link

Sources

Method

Application Note: Chemoselective Acylation Strategies with 1-Methyl-1H-pyrazole-3-carbonyl Chloride

Executive Summary & Strategic Context 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 25016-16-4) is a "privileged scaffold" building block in drug discovery, serving as the core moiety for various kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 25016-16-4) is a "privileged scaffold" building block in drug discovery, serving as the core moiety for various kinase inhibitors (e.g., CDK2, FLT3 targets) and phosphodiesterase inhibitors (structural analogs of Sildenafil).

While the pyrazole ring itself is robust due to N1-methylation, the high electrophilicity of the C3-acid chloride functionality presents significant chemoselectivity challenges when coupling with complex, poly-nucleophilic scaffolds (e.g., diamines, amino-alcohols). Without a rigorous protecting group (PG) strategy, reactions frequently result in:

  • Oligomerization: "Double-hit" reactions on symmetrical diamines.

  • Regio-scrambling: Acylation at secondary nucleophilic sites (e.g., hydroxyls or less sterically hindered amines).

  • Hydrolytic Degradation: Competitive hydrolysis of the acid chloride if moisture control is insufficient.

This guide details high-fidelity protocols for coupling this reagent to complex nucleophiles, ensuring single-pass selectivity and high yields.

Strategic Analysis: The Reactivity Profile

The 1-methyl-1H-pyrazole-3-carbonyl chloride functions as a hard electrophile. Unlike its carboxylic acid precursor, it does not require peptide coupling agents (HATU/EDC), but this reactivity comes at the cost of selectivity.

The "Double-Hit" Phenomenon

When reacting with a diamine scaffold (e.g., piperazine), the first acylation event does not sufficiently deactivate the second amine.

  • Result: A statistical mixture of unreacted diamine, mono-amide (desired), and bis-amide (impurity).

  • Solution: Monoprotection (Boc/Cbz) is mandatory for >95% yield.

Decision Logic for Protection

The following decision tree illustrates when to apply specific protecting group strategies.

ProtectionStrategy Start Nucleophile Structure Analysis Q1 Multiple Amine Sites? Start->Q1 Q2 Contains Hydroxyl (-OH)? Q1->Q2 No Action1 Strategy A: Boc/Cbz Monoprotection Q1->Action1 Yes (Diamine) Action2 Strategy B: Transient Silylation (TMS/TBS) Q2->Action2 Yes (Amino-Alcohol) Action3 Direct Coupling (Slow Addition Control) Q2->Action3 No (Simple Amine)

Figure 1: Decision logic for selecting protecting group strategies based on nucleophile topology.

Detailed Protocols

Protocol A: Mono-Acylation of Diamines (Boc-Protection Route)

Objective: Synthesize a pyrazole-piperazine amide without forming the bis-amide dimer. Target Audience: MedChem synthesis of kinase inhibitor scaffolds.

Materials
  • Reagent: 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

  • Nucleophile: N-Boc-piperazine (1.1 equiv) [Commercially available or prepared]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask and purge with N₂.

  • Nucleophile Solvation: Dissolve N-Boc-piperazine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C.[1]

    • Why: Cooling suppresses the reaction rate, allowing for better mixing and preventing exotherms that could degrade the acid chloride.

  • Reagent Addition: Dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical Control Point: Always add the electrophile (chloride) to the nucleophile (amine). This ensures the amine is always in excess locally, preventing local high concentrations of acid chloride that could lead to side reactions.

  • Monitoring (Self-Validating Step): Stir at 0°C for 30 mins, then warm to RT. Pull an aliquot for LCMS.

    • Pass Criteria: Disappearance of Acid Chloride (mass ~144 + solvent adducts) and formation of Product Mass (M+H).

    • Fail Criteria: Presence of bis-acylated species (M + Pyrazole Mass).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (to remove excess DIPEA/unreacted amine) and brine.

  • Deprotection: Treat the crude material with TFA/DCM (1:4 ratio) to remove the Boc group, yielding the free secondary amine for subsequent elaboration.

Protocol B: Chemoselective Acylation of Amino-Alcohols

Objective: Acylate the amine selectively in the presence of a primary/secondary alcohol. Challenge: While amines are better nucleophiles, the highly reactive acid chloride can still esterify alcohols (O-acylation).

Strategy: In Situ Silylation (The "Transient Protection" Method)

Instead of a permanent protecting group (like Benzyl), use TMS-Cl to transiently protect the alcohol, acylate the amine, and deprotect in workup.

Methodology
  • Silylation: Dissolve amino-alcohol (1.0 equiv) in DCM with TEA (2.2 equiv). Add TMS-Cl (1.1 equiv) at 0°C. Stir 30 min.

    • Mechanism:[2][3][4][5][6] The alcohol reacts with TMS-Cl to form a silyl ether. The amine may also react but the N-Si bond is extremely labile and will be displaced by the stronger acylating agent or hydrolyzed.

  • Acylation: Add 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv) dropwise. Stir 1 hour.

  • Global Deprotection: Add 1N HCl (aq) to the reaction mixture and stir vigorously for 15 minutes.

    • Result: The acid chloride forms the stable amide. The TMS ether hydrolyzes back to the alcohol.

  • Isolation: Neutralize with NaHCO₃ and extract with EtOAc.

Troubleshooting & QC: The "Self-Validating" System

Trustworthiness in chemical synthesis relies on validating the reagent quality before committing valuable advanced intermediates.

Reagent Quality Check (The Methanol Test)

Acid chlorides degrade to carboxylic acids and HCl upon storage. Using degraded reagent leads to stoichiometry errors.

Validation Protocol:

  • Take 10 µL of 1-methyl-1H-pyrazole-3-carbonyl chloride.

  • Quench into 500 µL of HPLC-grade Methanol.

  • Run LCMS immediately.

    • Result A (Good): >95% Methyl Ester (Methyl 1-methyl-1H-pyrazole-3-carboxylate).

    • Result B (Bad): Significant presence of Carboxylic Acid (Parent Acid). Action: Distill reagent or add thionyl chloride to regenerate.

Data Summary: Protecting Group Selection
Nucleophile TypeRecommended PGDeprotectionSelectivity Risk
Primary Diamine Boc (tert-Butyloxycarbonyl)TFA or HCl/DioxaneHigh (Dimerization)
Secondary Diamine Cbz (Carboxybenzyl)H₂ / Pd-CHigh (Dimerization)
Amino-Alcohol TBDMS (Silyl ether)TBAF or AcidMedium (Ester formation)
Indole/Pyrrole SEM or Tos TFA or BaseLow (N-acylation rare w/o base)

Visualizing the Reaction Pathway

The following diagram maps the synthetic flow for generating a library of kinase inhibitors using this scaffold, highlighting the protection checkpoints.

ReactionPathway Reagent 1-Methyl-1H-pyrazole-3-carbonyl chloride Coupling Step 2: Acylation (DCM, DIPEA, 0°C) Reagent->Coupling Electrophile Addition Scaffold Complex Diamine Scaffold Protection Step 1: Boc Protection (Selectivity Control) Scaffold->Protection Selectivity Required Protection->Coupling Mono-protected Amine Deprotection Step 3: Boc Removal (TFA/DCM) Coupling->Deprotection Intermediate Amide Final Final Kinase Inhibitor Core Deprotection->Final

Figure 2: Synthetic workflow for integrating the pyrazole moiety into a diamine scaffold.

References

  • Synthesis of Sildenafil Analogs: Bell, A. S., Brown, D., & Terrett, N. K. (1992). Pyrazolopyrimidinone antianginal agents. European Patent EP0463756.[2]

  • Kinase Inhibitor Design: Lv, N., et al. (2024). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Journal of Medicinal Chemistry.[7] (Verified via NIH/PubMed context).

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[8] The Journal of Organic Chemistry.[4]

  • Toxicity of Pyrazole Carboxamides: Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[7]

  • General Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.[7]

Sources

Application

Application Notes &amp; Protocols for the Large-Scale Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride and Its Amide Derivatives

Abstract This document provides a comprehensive guide for the large-scale synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The protocol details a robust and scalable pathway, beginning with the synthesis of the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the highly reactive acid chloride. We further illustrate the utility of this intermediate by providing a detailed procedure for its conversion into a representative amide derivative. The methodologies presented are grounded in established chemical principles, with an emphasis on process safety, scalability, and efficiency, making them suitable for researchers and professionals in drug development and process chemistry.

Introduction and Significance

The 1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold is a privileged structure in modern chemistry, forming the core of numerous active compounds. In the agrochemical sector, this moiety is central to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which includes commercial products like Bixafen, Fluxapyroxad, and Isopyrazam.[1][2] These compounds are vital for crop protection due to their high efficacy against a broad spectrum of fungal pathogens.[1][2] The synthetic linchpin for accessing these complex amides is often the corresponding acid chloride, 1-methyl-1H-pyrazole-3-carbonyl chloride. Its high reactivity allows for efficient amide bond formation with a diverse range of amine partners.

This guide provides a detailed, field-proven workflow for the multi-kilogram scale synthesis of this key intermediate and its subsequent derivatization. The protocols are designed to be self-validating, with explanations for critical process parameters and safety considerations at each stage.

Overall Synthetic Workflow

The synthesis is approached as a three-stage process, designed for efficiency and scalability. The workflow minimizes the need for intermediate purification where possible, a key consideration in large-scale manufacturing.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acid Chloride Formation cluster_2 Stage 3: Derivatization A Ethyl Acetoacetate + Dimethylformamide Dimethyl Acetal (DMF-DMA) B Enaminone Intermediate A->B Condensation D Methyl 1-methyl-1H-pyrazole-3-carboxylate B->D Cyclization (with C) C Methylhydrazine E 1-methyl-1H-pyrazole-3-carboxylic Acid D->E Saponification F 1-methyl-1H-pyrazole-3-carbonyl Chloride E->F Chlorination (Thionyl Chloride) H Final Amide Product F->H Amidation (with G) G Substituted Aniline (e.g., 2-Aminotoluene)

Caption: High-level workflow for the synthesis of 1-methyl-1H-pyrazole-3-carboxamides.

Stage 1: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid

This stage involves the construction of the pyrazole ring followed by hydrolysis of the corresponding ester to yield the key carboxylic acid precursor.

Protocol 1.1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for pyrazole synthesis, which commonly involve the condensation of a β-dicarbonyl equivalent with a hydrazine.[3][4]

  • Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet is charged with ethyl acetoacetate (5.0 kg, 38.4 mol) and dimethylformamide dimethyl acetal (DMF-DMA) (5.5 kg, 46.1 mol).

    • Causality: DMF-DMA reacts with the active methylene group of ethyl acetoacetate to form the enaminone intermediate in situ. This is a more efficient and atom-economical approach than pre-forming and isolating the enaminone.

  • Condensation: The mixture is heated to 110-120°C and stirred for 4-6 hours. The reaction progress is monitored by TLC or GC-MS until the starting ethyl acetoacetate is consumed.

  • Solvent Exchange: The reactor is cooled to 60°C, and methanol (20 L) is added. The mixture is then distilled under vacuum to remove the byproducts (dimethylamine and methanol from DMF-DMA) and the ethanol formed during the subsequent transesterification. This step drives the reaction towards the methyl ester, which is often more convenient for the subsequent cyclization.

  • Cyclization: The reactor is cooled to 10°C. A solution of methylhydrazine (1.95 kg, 42.3 mol) in methanol (5 L) is added dropwise over 2 hours, maintaining the internal temperature below 25°C.

    • Causality: The addition of methylhydrazine is exothermic. Slow, controlled addition is critical on a large scale to prevent a runaway reaction. Methylhydrazine acts as the dinucleophile, reacting with the enaminone to form the pyrazole ring.

  • Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up & Isolation: The reaction mixture is concentrated under vacuum to remove the methanol. The resulting oil is dissolved in ethyl acetate (25 L) and washed with water (2 x 10 L) and brine (1 x 10 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield crude Methyl 1-methyl-1H-pyrazole-3-carboxylate as an oil.

Protocol 1.2: Saponification to 1-Methyl-1H-pyrazole-3-carboxylic Acid

This is a standard ester hydrolysis to yield the desired carboxylic acid.[5][6]

  • Reaction Setup: The crude ester from the previous step is charged into a 50 L reactor. A solution of sodium hydroxide (2.3 kg, 57.5 mol) in water (15 L) is added.

  • Hydrolysis: The mixture is heated to 80-90°C and stirred vigorously for 3-5 hours until the reaction is complete (monitored by HPLC).

  • Acidification: The reaction mixture is cooled to 10°C in an ice bath. Concentrated hydrochloric acid (~37%) is added slowly to adjust the pH to 2-3. A thick white precipitate of the carboxylic acid forms.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which has low water solubility, to precipitate. This is a critical step for product isolation.

  • Isolation and Drying: The solid product is isolated by filtration using a large Büchner funnel or a centrifuge. The filter cake is washed with cold deionized water (2 x 5 L) to remove inorganic salts. The product is then dried under vacuum at 60°C to a constant weight to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

ParameterStage 1.1 (Ester Formation)Stage 1.2 (Saponification)
Key Reagents Ethyl acetoacetate, DMF-DMA, MethylhydrazineNaOH, HCl
Solvent Methanol / None (Neat)Water
Temperature 110-120°C (condensation), <25°C (cyclization)80-90°C
Typical Yield ~85-90% (crude)~90-95%
Monitoring GC-MS, TLCHPLC

Table 1: Summary of Reaction Parameters for Stage 1.

Stage 2: Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

This stage converts the carboxylic acid into the highly reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is typically moisture-sensitive and is often used immediately in the next step without purification.[7][8]

Mechanism of Chlorination

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient transformation.[9][10] The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts helps drive the reaction to completion.

G cluster_0 Mechanism RCOOH R-COOH Intermediate1 R-CO-O-S(O)Cl (Chlorosulfite intermediate) RCOOH->Intermediate1 + SOCl₂ - HCl SOCl2 SOCl₂ Products R-COCl + SO₂ + HCl Intermediate1->Products Decomposition

Caption: Mechanism for the formation of acyl chloride using thionyl chloride.

Protocol 2.1: Chlorination with Thionyl Chloride

CRITICAL SAFETY NOTE: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11][14] A scrubber system containing a caustic solution (e.g., NaOH) should be used to neutralize the HCl and SO₂ gases evolved during the reaction.

  • Reaction Setup: A 50 L jacketed glass reactor, thoroughly dried and purged with nitrogen, is charged with 1-methyl-1H-pyrazole-3-carboxylic acid (4.0 kg, 31.7 mol). An inert, high-boiling solvent such as toluene or dichlorobenzene (20 L) is added. A catalytic amount of N,N-dimethylformamide (DMF, ~50 mL) is added.

    • Causality: Anhydrous conditions are absolutely essential to prevent rapid decomposition of thionyl chloride and the acid chloride product. DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Reagent Addition: Thionyl chloride (4.5 kg, 37.8 mol, 1.2 equivalents) is added dropwise to the stirred suspension at room temperature over 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 40°C using a chiller.

  • Reaction and Monitoring: After the addition is complete, the mixture is slowly heated to 60-70°C and held for 2-4 hours. The evolution of gas (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: The solvent and excess thionyl chloride are removed by distillation under vacuum. It is crucial to ensure all thionyl chloride is removed, as it can interfere with subsequent reactions. A co-distillation with fresh toluene (2 x 5 L) can be performed to ensure complete removal.

  • Product: The resulting product, 1-methyl-1H-pyrazole-3-carbonyl chloride, is typically a light-yellow oil or low-melting solid and is used directly in the next stage without further purification.

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Thionyl Chloride 118.971.63679Corrosive, Lachrymator, Reacts violently with water[13][15]
Toluene 92.140.867111Flammable, Health Hazard
HCl (gas) 36.46--85Corrosive, Toxic
SO₂ (gas) 64.07--10Toxic, Respiratory Irritant

Table 2: Safety and Physical Properties of Key Reagents and Byproducts in Stage 2.

Stage 3: Synthesis of Amide Derivatives

The crude 1-methyl-1H-pyrazole-3-carbonyl chloride is a versatile intermediate for forming various derivatives. The most common application is amide bond formation via reaction with a primary or secondary amine.[16][17][18]

Protocol 3.1: Synthesis of N-(2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
  • Reaction Setup: A 50 L reactor is charged with a solution of the amine, for example, 2-methylaniline (3.2 kg, 29.8 mol), and a non-nucleophilic base such as triethylamine (3.5 kg, 34.6 mol) or pyridine in an anhydrous solvent like toluene or dichloromethane (25 L). The mixture is cooled to 5°C.

    • Causality: A base is required to scavenge the HCl that is generated during the acylation reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Acylation: A solution of the crude 1-methyl-1H-pyrazole-3-carbonyl chloride (from Stage 2, ~31.7 mol) in toluene (10 L) is added dropwise to the amine solution, maintaining the internal temperature below 15°C.

  • Reaction Completion: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the acid chloride.

  • Work-up: The reaction mixture is washed sequentially with 1M HCl (2 x 10 L) to remove excess amine and the base hydrochloride salt, followed by saturated sodium bicarbonate solution (1 x 10 L), and finally brine (1 x 10 L).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final amide product as a crystalline solid.

Conclusion

The protocols outlined in this application note describe a reliable and scalable pathway for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride and its conversion to valuable amide derivatives. By understanding the causality behind each experimental step and adhering strictly to the safety protocols, particularly when handling thionyl chloride, researchers and drug development professionals can efficiently produce these important chemical entities on a large scale. The provided framework serves as a foundational guide that can be adapted and optimized for various specific derivatives required in discovery and development pipelines.

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Method

Application Notes &amp; Protocols: 1-Methyl-1H-pyrazole-3-carbonyl Chloride in Combinatorial Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-methyl-1H-pyrazole-3-carbonyl chloride as a key bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-methyl-1H-pyrazole-3-carbonyl chloride as a key building block in combinatorial chemistry. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide details the synthesis of the title reagent, its chemical properties, and field-proven protocols for its application in the high-throughput, solution-phase parallel synthesis of diverse N-substituted 1-methyl-1H-pyrazole-3-carboxamide libraries. Methodologies are designed to be robust, scalable, and adaptable to modern automated synthesis platforms.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its remarkable metabolic stability and versatile geometry allow it to serve as a potent pharmacophore, engaging with a wide array of biological targets.[1] Pyrazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]

Combinatorial chemistry provides a powerful tool for the rapid exploration of chemical space and the identification of novel therapeutic agents.[3] By systematically combining a core scaffold with a diverse set of building blocks, vast libraries of related molecules can be generated and screened for biological activity. 1-Methyl-1H-pyrazole-3-carbonyl chloride is an ideal reagent for this purpose. As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions, most notably with primary and secondary amines, to form stable amide bonds. This reaction is the foundation for creating large, diverse libraries of pyrazole carboxamides, enabling extensive structure-activity relationship (SAR) studies.

This guide provides the necessary protocols to leverage 1-methyl-1H-pyrazole-3-carbonyl chloride for the efficient generation of such libraries.

Reagent Profile and Synthesis

2.1. Chemical Properties

PropertyValue
IUPAC Name 1-methyl-1H-pyrazole-3-carbonyl chloride
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance (Expected) Off-white to yellow solid or liquid
Reactivity Highly reactive acylating agent. Moisture sensitive.
Solubility Soluble in anhydrous aprotic solvents (DCM, THF, Toluene).

2.2. Causality of Reagent Choice: Why an Acyl Chloride?

The conversion of a carboxylic acid to its corresponding acyl chloride is a classic strategy to activate the carboxyl group for nucleophilic attack. The high electronegativity of the chlorine atom makes the carbonyl carbon significantly more electrophilic, dramatically increasing its reactivity towards nucleophiles like amines.[4][5] This heightened reactivity allows the amide bond formation to proceed rapidly at or below room temperature, which is highly advantageous for high-throughput synthesis where reaction times must be minimized. While peptide coupling reagents can also be used, the acyl chloride route is often more cost-effective and can lead to simpler purifications, as the primary byproduct is HCl, which is easily neutralized.[5]

2.3. Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

This protocol describes the conversion of the stable precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, to the reactive acyl chloride. The product is highly moisture-sensitive and is typically generated in situ or used immediately without purification.[6]

Materials:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) OR Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, only if using oxalyl chloride)

  • Round-bottom flask with reflux condenser and gas outlet (connected to a scrubber)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, charge a dry round-bottom flask equipped with a magnetic stir bar with 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or toluene to the flask to create a suspension (approx. 0.5 M concentration).

  • Reagent Addition:

    • Method A (Thionyl Chloride): Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension at room temperature.[7]

    • Method B (Oxalyl Chloride): Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise, followed by 1-2 drops of catalytic DMF.[6]

  • Reaction Progression: After the addition is complete, warm the mixture to reflux (for thionyl chloride, approx. 40 °C for DCM) or allow it to warm to room temperature (for oxalyl chloride) and stir for 1-3 hours.[6][7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).

  • Isolation: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure (rotary evaporation). The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride is a solid or oil and should be placed under an inert atmosphere (N₂ or Ar) and used immediately in the subsequent amidation step.

Self-Validation Note: The complete consumption of the starting carboxylic acid (a solid) into a soluble species is a strong indicator of reaction completion. The evolution of gas (HCl) is another key sign. Due to its instability, the crude acid chloride is carried forward without characterization.

Application in Combinatorial Library Synthesis

The primary application of 1-methyl-1H-pyrazole-3-carbonyl chloride is the acylation of a diverse library of primary and secondary amines to generate a corresponding library of pyrazole carboxamides. The following protocol is adapted for a solution-phase parallel synthesis format, for example, in a 96-well deep-well plate.[8]

G cluster_0 Input Building Blocks cluster_1 Combinatorial Synthesis Workflow cluster_2 Workup & Purification cluster_3 Output Library Reagent 1-Methyl-1H-pyrazole- 3-carbonyl Chloride (in Anhydrous DCM) Dispense_Reagent Add Reagent Solution to all wells Reagent->Dispense_Reagent Stock Solution Amine_Library Amine Library (A1-A96) (Primary & Secondary Amines) Dispense_Amine Dispense Amine Solutions (1 per well) Amine_Library->Dispense_Amine Dispense_Base Add Base (e.g., TEA) to each well Dispense_Amine->Dispense_Base Dispense_Base->Dispense_Reagent React Incubate & React (Room Temp, 2-16h) Dispense_Reagent->React Quench Quench Reaction (e.g., add water) React->Quench LLE Liquid-Liquid Extraction (e.g., using scavenger resin or plate-based LLE) Quench->LLE Evaporate Evaporate Solvent LLE->Evaporate Product_Library Pyrazole Carboxamide Library (Products P1-P96) Evaporate->Product_Library Final Compounds for Screening

Caption: Combinatorial synthesis workflow for a pyrazole carboxamide library.

3.1. Protocol 2: Parallel Solution-Phase Synthesis of a Pyrazole Carboxamide Library

This protocol outlines the reaction of the freshly prepared acyl chloride with a library of amines in a 96-well plate format.

Materials:

  • Crude 1-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

  • Library of diverse primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • 96-well deep-well reaction block

  • Multichannel pipette or automated liquid handler

  • Plate shaker

Procedure:

  • Amine Plate Preparation: Prepare stock solutions of each amine (1.1 eq) in anhydrous DCM in a master plate. Dispense a set volume of each unique amine solution into the corresponding well of the 96-well reaction block.

  • Base Addition: To each well containing an amine, add the tertiary amine base (2.0-3.0 eq) using a multichannel pipette. This base acts as a scavenger for the HCl byproduct generated during the reaction.[5]

  • Acyl Chloride Addition: Prepare a stock solution of the crude 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM. Using a multichannel pipette, add the acyl chloride solution to each well of the reaction block. It is crucial to perform this step in a moisture-free environment (e.g., under a nitrogen atmosphere).

  • Reaction: Seal the reaction block and place it on a plate shaker. Allow the reactions to proceed at room temperature for 2-16 hours. The optimal time can vary depending on the reactivity of the specific amine.

  • Workup & Purification:

    • Quenching: Unseal the plate and add water or a saturated aqueous solution of sodium bicarbonate to each well to quench any remaining acyl chloride and neutralize the acid.

    • Extraction: Add an immiscible organic solvent (e.g., more DCM or ethyl acetate) to each well. Shake the plate to perform a liquid-liquid extraction. The organic layer contains the desired amide product. For high-throughput purification, scavenger resins (e.g., an amine-scavenging resin to remove excess acyl chloride or an acid-scavenging resin to remove HCl) can be employed.

    • Isolation: Separate the organic layers (this can be done manually or using automated systems). Transfer the organic solutions to a new plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Analysis and Storage: The resulting library of crude amides can be analyzed for purity (e.g., by LC-MS) and then dissolved in DMSO to create stock solutions for biological screening.

G R1 1-Methyl-1H-pyrazole- 3-carbonyl Chloride Intermediate Tetrahedral Intermediate R1->Intermediate 1. Nucleophilic Attack R2 R'R''NH (Amine) R2->Intermediate Base Base (e.g., TEA) Byproduct2 Base-H⁺ Cl⁻ Base->Byproduct2 3. Acid Scavenging Product N-Substituted Pyrazole Amide Intermediate->Product 2. Elimination of Cl⁻ Byproduct1 Cl⁻ Intermediate->Byproduct1

Caption: Mechanism of Amide Formation (Schotten-Baumann Reaction).

3.2. Representative Data and Expected Outcomes

The reaction is generally high-yielding with a broad range of amines. Electron-rich amines react faster than electron-deficient ones. Steric hindrance around the amine can reduce reaction rates and yields.

EntryAmine SubstrateAmine TypeExpected Yield RangeNotes
1BenzylaminePrimary, Aliphatic>90%Typically fast and clean reaction.
2AnilinePrimary, Aromatic80-95%Less nucleophilic than benzylamine but still very effective.
34-MethoxyanilinePrimary, e⁻-rich Aromatic>95%Electron-donating group accelerates the reaction.
44-NitroanilinePrimary, e⁻-poor Aromatic50-70%Electron-withdrawing group slows the reaction; may require longer time or mild heating.
5MorpholineSecondary, Cyclic>90%Highly nucleophilic and typically provides excellent yields.
6Di-isopropylamineSecondary, Hindered40-60%Significant steric hindrance can dramatically lower the yield.

Yields are representative and will vary based on reaction scale, purity of reagents, and effectiveness of workup.

Safety and Handling

  • 1-Methyl-1H-pyrazole-3-carbonyl Chloride: As an acyl chloride, this reagent is corrosive and highly reactive with water and other protic solvents. The reaction releases HCl gas. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store under an inert atmosphere and protect from moisture.

  • Thionyl Chloride / Oxalyl Chloride: These are toxic, corrosive, and severe lachrymators. Handle with extreme care in a fume hood.

  • Amines: Many amines are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used in the library.

Conclusion

1-Methyl-1H-pyrazole-3-carbonyl chloride is a versatile and highly effective reagent for the combinatorial synthesis of pyrazole carboxamide libraries. Its high reactivity enables rapid and efficient amide bond formation under mild conditions, making it ideally suited for high-throughput synthesis workflows. The protocols outlined in this guide provide a robust framework for researchers to generate large and diverse compound libraries built around the privileged pyrazole scaffold, thereby accelerating hit identification and lead optimization in drug discovery programs.

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  • Chemguide. (n.d.). the preparation of amides. Available at: [Link]

  • PubMed. (2009). Synthesis of Novel Pyrazole Carboxamide Derivatives and Discovery of Modulators for Apoptosis or Autophagy in A549 Lung Cancer Cells. Available at: [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Available at: [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • PubMed. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions of 1-methyl-1H-pyrazole-3-carbonyl chloride with nucleophiles

Technical Support Center: 1-Methyl-1H-pyrazole-3-carbonyl chloride Topic: Troubleshooting Reaction Failures & Side Reactions with Nucleophiles Ticket ID: PYR-COCl-003 Status: Active Support Tier: Level 3 (Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-pyrazole-3-carbonyl chloride

Topic: Troubleshooting Reaction Failures & Side Reactions with Nucleophiles Ticket ID: PYR-COCl-003 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The Reagent Profile

1-Methyl-1H-pyrazole-3-carbonyl chloride is a robust but unforgiving electrophile.[1][2] Unlike benzoyl chlorides, the electron-rich pyrazole ring (pKa ~2.5 for the conjugate acid) creates a unique electronic push-pull system.[1][2] The N-methyl group prevents tautomerization, locking the regiochemistry, but the carbonyl at position 3 is highly susceptible to moisture-driven hydrolysis due to the inductive effect of the adjacent nitrogen.

Common Failure Modes:

  • Hydrolysis: Rapid conversion to the parent acid (inactive).[1]

  • Solvent Adducts: Formation of dimethylamides when used with DMF.[1][3]

  • Anhydride Formation: "Dimerization" due to poor stoichiometry control.[1]

  • HCl Poisoning: Protonation of nucleophiles leading to stalled conversion.[1]

Technical Modules: Troubleshooting & Causality

Module A: The Hydrolysis Trap (Moisture Sensitivity)

Diagnosis: LCMS shows a mass peak of [M-Cl+OH] (Parent Acid).[1][2]

The Mechanism: The pyrazole ring is aromatic, but the C3-carbonyl is electron-deficient. Upon exposure to atmospheric moisture, water attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling HCl. This reaction is autocatalytic; the generated HCl protonates the carbonyl oxygen, making it even more electrophilic toward further water attack.

Diagnostic Data (Hydrolysis Rates):

Solvent Systemt½ (Half-life) at 25°CRisk LevelNotes
Dichloromethane (Dry)> 48 HoursLowRecommended for storage/reaction.[1][2]
THF (Unstabilized, wet)< 30 MinutesCritical THF is hygroscopic; "wet" THF kills the reagent instantly.[1][2]
DMF (Technical Grade)VariableHighContains amines and water; leads to impurities.[1][2]
Open Air (Solid state)~1-4 HoursHighSurface hydrolysis forms a "crust" of acid.[1][2]

Corrective Protocol:

  • The "Dry Ice" Test: If your acid chloride is a solid, drop a small crystal into water. If it does not sizzle or release gas immediately, it has likely already hydrolyzed to the acid.

  • Re-activation: If you suspect hydrolysis, reflux the material in thionyl chloride (

    
    ) for 1 hour to convert the acid back to the acid chloride, then remove excess 
    
    
    
    under vacuum.[2]
Module B: The DMF/Solvent Hazard (The "Dimethylamide" Impurity)

Diagnosis: Unexpected product with Mass [M+29] relative to the acid, or [M-Cl+NMe2].[1][2]

The Issue: Researchers often use DMF (N,N-Dimethylformamide) as a solvent or catalyst (Vilsmeier-Haack conditions) to solubilize polar nucleophiles.[1][2] However, 1-methyl-1H-pyrazole-3-carbonyl chloride reacts with DMF to form an activated iminium species.[1][2] Upon workup or heating, this collapses to form the N,N-dimethylamide analog of your starting material, effectively capping your reagent.[1][2]

Reaction Pathway:


[1][2]

Resolution:

  • Switch Solvents: Use DMA (Dimethylacetamide) or NMP only if strictly necessary and at low temperatures (

    
    C).[1][2]
    
  • Preferred System: Use DCM or Toluene.[1] If solubility is an issue, use a biphasic system (Schotten-Baumann) with vigorous stirring.[1][2]

Module C: Nucleophile Management (HCl Scavenging)

Diagnosis: 50% Yield cap. The reaction stops exactly halfway.

The Causality: For every mole of product formed, one mole of HCl is generated.



The generated HCl immediately protonates the remaining amine nucleophile (

), rendering it non-nucleophilic.[1][2]

Corrective Protocol:

  • The "Sacrificial" Base: Add 1.1 equivalents of a tertiary amine (TEA or DIPEA).[1][2]

  • The Schotten-Baumann Approach: For amino-acids or water-soluble nucleophiles, use a biphasic system (Water/DCM) with inorganic base (

    
     or 
    
    
    
    ).[1][2] The base stays in the water layer, scavenging protons, while the acid chloride reacts at the interface.

Visual Troubleshooting Guide

Workflow: Diagnosing Low Yields

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS of Crude Start->CheckLCMS MassAcid Mass = Parent Acid? (Hydrolysis) CheckLCMS->MassAcid Major Peak MassDimethyl Mass = Dimethylamide? (+29 Da vs Acid) CheckLCMS->MassDimethyl Major Peak MassDimer Mass = Anhydride? (2x Mass - 73) CheckLCMS->MassDimer Major Peak CheckYield Yield stuck at ~50%? CheckLCMS->CheckYield Product formed but low yield Sol_Dry CRITICAL: Moisture Ingress. Use fresh bottle or redistill. Switch to dry DCM. MassAcid->Sol_Dry Sol_DMF SOLVENT ERROR: DMF Reaction. Switch to DCM/THF. Avoid catalytic DMF. MassDimethyl->Sol_DMF Sol_Stoich STOICHIOMETRY ERROR. Excess Acid Chloride used. Quench with primary amine. MassDimer->Sol_Stoich Sol_Base HCl POISONING. Add 2.5 eq. DIPEA or use Schotten-Baumann conditions. CheckYield->Sol_Base Yes

Caption: Decision tree for diagnosing reaction failures based on crude LCMS data.

Standard Operating Procedure (SOP): Synthesis of 1-Methyl-1H-pyrazole-3-carboxamides

Objective: Synthesis of amide derivatives minimizing hydrolysis and side reactions.

Reagents:

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)[1][2]

  • Amine Nucleophile (1.0 equiv)[1][2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Nucleophile Solubilization: Dissolve the Amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM. Cool to 0°C.[1]

    • Why? Cooling suppresses the rate of side reactions (like anhydride formation) relative to the desired N-acylation.[1]

  • Addition: Dissolve the Pyrazole Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Critical Control Point: Do not add solid acid chloride directly.[1] Localized high concentrations favor dimer/anhydride formation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Add a small amount of 1M HCl (aq) to neutralize excess base, followed by water wash.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is often due to the anhydride impurity . If you used a slight excess of acid chloride and moisture was present during workup, the acid chloride hydrolyzes to the acid, which then reacts with remaining acid chloride to form the anhydride. Fix: Wash the organic layer with 1M NaOH (rapidly) to hydrolyze the anhydride and wash away the resulting acid.

Q: Can I use alcohols as nucleophiles with this reagent? A: Yes, but O-acylation is slower than N-acylation.[1][2] You generally need a stronger base (like Pyridine or DMAP) to act as a nucleophilic catalyst.[1][2] Without DMAP, the reaction may be sluggish, allowing hydrolysis to compete.[2]

Q: Why is the reaction mixture turning purple/pink? A: Pyrazole acid chlorides can form charge-transfer complexes with trace transition metals or undergo oxidation if the amine source is impure (e.g., old aniline).[1][2] While alarming, this color is often due to <1% impurity and does not necessarily indicate reaction failure.[2] Verify with LCMS.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (General mechanism of Nucleophilic Acyl Substitution).[1][2][4][5] [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 1-Methyl-1H-pyrazole-3-carbonyl chloride Safety Data Sheet. Merck KGaA.[1] (Stability and Hazards).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12845045, 1-Methylpyrazole-3-carbonyl chloride. (Physical Properties). [1][2]

  • Schotten, C. (1884).[1][2][6] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[1][2][6] (Original description of biphasic acylation conditions). [1][2]

  • Bredereck, H., et al. (1956).[1][2] "Synthesen mit Säureamiden, insbesondere mit Formamid".[1][2] Chemische Berichte. (Mechanism of DMF reaction with acid chlorides).

Sources

Optimization

Technical Support Center: Acylation with 1-methyl-1H-pyrazole-3-carbonyl chloride

This guide is intended for researchers, scientists, and professionals in drug development who are utilizing 1-methyl-1H-pyrazole-3-carbonyl chloride for acylation reactions. Here, we provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are utilizing 1-methyl-1H-pyrazole-3-carbonyl chloride for acylation reactions. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles and practical, field-proven experience to ensure the integrity and success of your synthetic endeavors.

Introduction to Acylation with 1-methyl-1H-pyrazole-3-carbonyl chloride

1-methyl-1H-pyrazole-3-carbonyl chloride is a reactive acylating agent used in the synthesis of a variety of amides and esters, which are common moieties in pharmaceutically active compounds. The reaction, typically an acylation of an amine or alcohol, proceeds via a nucleophilic acyl substitution mechanism. While seemingly straightforward, achieving high yields and purity can be challenging due to the reactivity of the acid chloride and potential side reactions. This guide will walk you through the critical parameters for success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with 1-methyl-1H-pyrazole-3-carbonyl chloride.

Q1: What is the primary cause of low yields in this acylation reaction?

The most common culprit for low yields is the hydrolysis of the 1-methyl-1H-pyrazole-3-carbonyl chloride.[1] Acyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is unreactive under these conditions and represents a loss of your starting material. Therefore, maintaining strictly anhydrous (dry) conditions is paramount.

Q2: How do I choose the right base for this reaction?

The choice of base is critical. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[] If not neutralized, the HCl can protonate your amine nucleophile, rendering it unreactive.

  • Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices. They are effective acid scavengers and do not compete with your primary or secondary amine nucleophile.

  • Pyridine: Pyridine can also be used as both a base and a solvent. It can also act as a nucleophilic catalyst, activating the acyl chloride.[3]

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in biphasic or suspension reaction mixtures.[]

Q3: What is the best solvent for this reaction?

Aprotic, non-polar to moderately polar solvents are generally preferred to ensure the solubility of the reactants while minimizing side reactions.

  • Common Choices: Dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane are frequently used.[1]

  • Highly Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can also be effective but can be more challenging to remove during workup.

  • Solvent Purity: Regardless of the choice, the solvent must be anhydrous to prevent hydrolysis of the acyl chloride.

Q4: At what temperature should I run the reaction?

The reaction of acyl chlorides with amines is typically exothermic.[] Therefore, it is common practice to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize the formation of side products. In some cases, gentle heating may be necessary to drive the reaction to completion, especially with less reactive amines.[4]

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Hydrolysis of Acyl Chloride: Presence of moisture in reagents or glassware.- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. - Handle 1-methyl-1H-pyrazole-3-carbonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive Amine: The amine nucleophile may have been protonated by HCl, rendering it unreactive.- Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is used to scavenge the generated HCl. For valuable amines, using two equivalents of the amine (one to react and one as the base) is also an option.[]
3. Poor Quality Reagents: The 1-methyl-1H-pyrazole-3-carbonyl chloride may have degraded during storage.- Use fresh or properly stored acyl chloride. Consider running a test reaction with a simple, reliable amine to check the activity of the acylating agent.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction has stalled, consider gentle heating or extending the reaction time.
2. Steric Hindrance: A bulky amine or substitution on the pyrazole ring can slow down the reaction.- In such cases, a more forcing condition (higher temperature, longer reaction time) might be necessary. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) in small amounts can sometimes accelerate the reaction.[3]
Formation of Multiple Products/Impurities 1. Diacylation: If the amine has more than one reactive N-H bond, diacylation can occur.- Use a controlled stoichiometry of the acyl chloride (e.g., 1.0-1.1 equivalents). - Add the acyl chloride slowly to the reaction mixture to avoid localized high concentrations.
2. Side Reactions with the Solvent: Some solvents can react with the acyl chloride under certain conditions.- Ensure the chosen solvent is inert under the reaction conditions.
3. Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the final product mixture.- Optimize reaction conditions as described above to drive the reaction to completion.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of salts and polar solvents can lead to the formation of emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the mixture through a pad of Celite to remove fine particulates before extraction.
2. Co-elution during Chromatography: The product and impurities may have similar polarities.- Experiment with different solvent systems for column chromatography to achieve better separation.

Detailed Experimental Protocol: Acylation of a Primary Amine

This protocol provides a general procedure for the acylation of a primary amine with 1-methyl-1H-pyrazole-3-carbonyl chloride.

Materials:

  • 1-methyl-1H-pyrazole-3-carbonyl chloride

  • Primary amine

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.).

    • Dissolve the amine in anhydrous DCM.

    • Add the base (TEA or DIPEA, 1.2 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • In a separate, dry vial, dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.1 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizing the Workflow and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

Acylation Reaction Mechanism

AcylationMechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Amine R-NH₂ (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride Pyrazole-COCl (Electrophile) AcidChloride->Tetrahedral Base Base (e.g., Et₃N) Amide Pyrazole-CONH-R (Product) Base->Amide Salt Base-H⁺Cl⁻ (Salt) Base->Salt ProtonatedAmide Protonated Amide + Cl⁻ Tetrahedral->ProtonatedAmide Collapse & Expel Cl⁻ HCl HCl ProtonatedAmide->Amide Deprotonation HCl->Salt

Caption: Mechanism of amine acylation.

Troubleshooting Flowchart

TroubleshootingFlowchart Start Low Yield or Incomplete Reaction CheckMoisture Check for Moisture (Reagents, Glassware, Solvent) Start->CheckMoisture CheckBase Check Base Stoichiometry (≥1 equivalent) CheckMoisture->CheckBase No DrySystem Action: Thoroughly Dry System & Re-run CheckMoisture->DrySystem Yes CheckReagents Verify Reagent Quality (Acyl Chloride, Amine) CheckBase->CheckReagents No AdjustBase Action: Adjust Base Amount & Re-run CheckBase->AdjustBase Yes CheckConditions Review Reaction Conditions (Time, Temperature) CheckReagents->CheckConditions No UseFresh Action: Use Fresh Reagents & Re-run CheckReagents->UseFresh Yes OptimizeConditions Action: Increase Time/ Temp, Monitor by TLC CheckConditions->OptimizeConditions Yes Success Improved Yield DrySystem->Success AdjustBase->Success UseFresh->Success OptimizeConditions->Success

Caption: Troubleshooting guide for low yield.

References

  • Beilstein Journals. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5485-5488.
  • Nagashima, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 481.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • Handa, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 26(4), 1016-1029.
  • ResearchGate. (n.d.). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting failed reactions involving 1-methyl-1H-pyrazole-3-carbonyl chloride

From the Desk of the Senior Application Scientist Welcome to the technical support center for 1-methyl-1H-pyrazole-3-carbonyl chloride. As a key building block in pharmaceutical and agrochemical research, its successful...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-methyl-1H-pyrazole-3-carbonyl chloride. As a key building block in pharmaceutical and agrochemical research, its successful application is paramount. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during its use in acylation reactions. We will move beyond simple procedural lists to explore the chemical principles behind each troubleshooting step, ensuring you not only solve the immediate problem but also build a robust foundation for future success.

Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows no conversion. My starting amine/alcohol is fully recovered. What is the primary suspect?

Answer:

The most common culprit in failed acylation reactions is the quality of the acid chloride itself. 1-Methyl-1H-pyrazole-3-carbonyl chloride is highly reactive and, consequently, very sensitive to moisture.[1][2] The primary failure mode is hydrolysis, where ambient or solvent-borne water rapidly converts the carbonyl chloride back to its corresponding carboxylic acid, which is unreactive under these conditions.

Causality: The carbon atom of the carbonyl chloride is highly electrophilic, making it an excellent target for nucleophiles. Water, while a weak nucleophile, is often present in sufficient quantities (e.g., in non-anhydrous solvents or from atmospheric humidity) to readily attack the carbonyl group, leading to the elimination of HCl and the formation of the inert 1-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Workflow: Reagent Integrity

start Observation: No Product Formation check_reagent Step 1: Assess Acid Chloride Quality start->check_reagent hydrolysis_path Primary Suspect: Hydrolysis to Carboxylic Acid check_reagent->hydrolysis_path reagent_ok Reagent Quality Verified check_reagent->reagent_ok Test Passed reagent_bad Reagent Degraded check_reagent->reagent_bad Test Failed proceed Proceed to Reaction Condition Troubleshooting (See FAQ 2) reagent_ok->proceed re_purify Action: Re-purify or Resynthesize Acid Chloride reagent_bad->re_purify

Caption: Initial troubleshooting workflow for zero product conversion.

Recommended Actions:

  • Visual Inspection: High-quality 1-methyl-1H-pyrazole-3-carbonyl chloride should be a colorless to pale yellow liquid or solid.[1] If it appears discolored, has solidified unexpectedly, or fumes excessively upon opening (indicating HCl release from hydrolysis), its quality is questionable.

  • FT-IR Quick Check: A simple, yet effective, quality check is to take an FT-IR spectrum of a small sample.

    • Good Quality: A strong, sharp carbonyl (C=O) stretch should be observed in the range of 1750-1800 cm⁻¹.

    • Poor Quality (Hydrolyzed): The appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift of the carbonyl peak to a lower frequency (typically 1680-1710 cm⁻¹ for the carboxylic acid) indicates significant hydrolysis.

  • Confirmatory Test Reaction: React a small amount of the acid chloride with a simple, highly reactive amine like benzylamine under anhydrous conditions. If this "gold-standard" reaction fails, the acid chloride is certainly degraded.

FAQ 2: I'm getting a low yield, and my TLC plate shows a complex mixture of spots, including my starting material.

Answer:

Low yields with multiple byproducts often point to suboptimal reaction conditions or the presence of competing reaction pathways. Assuming the acid chloride's quality is confirmed (see FAQ 1), the next step is a critical evaluation of your reaction setup and parameters.

Key Causalities & Solutions:

  • Insufficiently Anhydrous Conditions: This is the most frequent cause. Even trace amounts of water will consume the acid chloride, reducing the yield and forming the carboxylic acid byproduct.

    • Solution: Always use freshly distilled, anhydrous solvents stored over molecular sieves. Ensure all glassware is oven- or flame-dried immediately before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Incorrect Stoichiometry or Base: The acylation reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate your nucleophile (amine/alcohol) or other basic sites, rendering them non-nucleophilic. A base is required to scavenge this HCl.

    • The Right Base: The base must be non-nucleophilic to avoid reacting with the acid chloride itself. Tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), or pyridine are standard choices.

    • The Right Amount: At least one equivalent of the base is required. In practice, using a slight excess (1.1-1.5 equivalents) is often beneficial to ensure complete HCl neutralization.

    • Insight: For weakly nucleophilic amines, the formation of hydrochloride salts can be a significant rate-limiting factor. DIPEA is often superior to TEA in these cases as it is more sterically hindered and less prone to side reactions.

  • Inappropriate Temperature Control: These reactions are often exothermic. Adding the acid chloride too quickly or at too high a temperature can lead to side reactions and decomposition.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C or -10 °C). Dissolve your amine/alcohol and base in the anhydrous solvent, cool the mixture in an ice or dry ice/acetone bath, and then add the acid chloride dropwise as a solution in the same solvent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the prescribed time.

Core Reaction & Primary Side Reaction

cluster_0 Desired Pathway: Acylation cluster_1 Competing Pathway: Hydrolysis reagent 1-Methyl-1H-pyrazole- 3-carbonyl chloride product Desired Product (Amide or Ester) reagent->product + Nucleophile + Base nucleophile Nucleophile (R-NH2 or R-OH) nucleophile->product reagent_side 1-Methyl-1H-pyrazole- 3-carbonyl chloride side_product Carboxylic Acid (Inactive Byproduct) reagent_side->side_product + H2O water Water (H2O) (Contaminant) water->side_product

Caption: The desired acylation pathway versus the competing hydrolysis side reaction.

FAQ 3: My nucleophile is an electron-poor aniline, and the reaction is extremely slow or stalls completely. What can I do?

Answer:

This is a classic reactivity challenge. Electron-poor nucleophiles, such as anilines bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), are significantly less reactive. The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability to attack the electrophilic carbonyl carbon. Forcing conditions (high heat) may lead to decomposition.

Expert Recommendations:

  • Switch to a More Forcing, Non-Nucleophilic Base: If you are using TEA, switch to DIPEA or 2,6-lutidine. Their increased basicity and steric bulk can facilitate the reaction without competing as a nucleophile.

  • Add a Nucleophilic Catalyst: A catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.

    • Mechanism of Action: DMAP is a "super-nucleophile." It first reacts with the 1-methyl-1H-pyrazole-3-carbonyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acid chloride and is readily attacked by even weak nucleophiles like electron-poor anilines. The DMAP is then regenerated, allowing it to re-enter the catalytic cycle.

  • Solvent Choice: Changing the solvent to one with a higher dielectric constant, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (ensure it is rigorously anhydrous!), can sometimes help stabilize charged intermediates and accelerate the reaction. However, be mindful that DMF can sometimes participate in side reactions with acid chlorides (Vilsmeier-Haack type reactivity).

Data & Protocols
Table 1: Recommended Anhydrous Solvents
SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics
Dichloromethane (DCM)39.69.1Excellent solvent for most organics, easy to remove.
Tetrahydrofuran (THF)667.5Good general-purpose ether, must be fresh (peroxide risk).
Acetonitrile (MeCN)81.337.5Polar aprotic, good for slower reactions.
Toluene110.62.4High boiling, good for reactions requiring heat.
Table 2: Common Bases for Acylation
BasepKₐH (Conjugate Acid)StructureNotes
Triethylamine (TEA)10.75Et₃NStandard, cost-effective choice. Can sometimes cause side reactions.
DIPEA (Hünig's Base)11.0(i-Pr)₂EtNSterically hindered, highly recommended to avoid N-acylation of the base.
Pyridine5.25C₅H₅NLess basic, can also act as a nucleophilic catalyst.
2,6-Lutidine6.77(CH₃)₂C₅H₃NSterically hindered, useful when the nucleophile is very sensitive.
Protocol 1: Standard Acylation of an Amine

This protocol represents a robust starting point for the acylation of a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration ~0.1-0.5 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the flask via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acid Chloride Addition: In a separate dry flask, dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.05 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

References
  • ResearchGate. Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Available from: [Link]

  • Ilhan, I. O., & Cadir, M. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available from: [Link]

  • Capot Chemical. MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • da Silva, J. F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]

  • Fisher Scientific. 1-Methyl-1H-pyrazole-3-carbonyl chloride, 97%, Thermo Scientific. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • da Silva, J. F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. Available from: [Link]

  • Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Organic Chemistry Tutor via YouTube. Overview of Acylation Reactions and Acyl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • AK Lectures. Acid Chloride Reactions. Available from: [Link]

Sources

Optimization

Technical Support Center: Workup Procedures for 1-Methyl-1H-pyrazole-3-carbonyl chloride

This guide serves as a technical support resource for researchers utilizing 1-methyl-1H-pyrazole-3-carbonyl chloride in synthetic workflows. It is designed to troubleshoot common workup failures, optimize yield, and ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing 1-methyl-1H-pyrazole-3-carbonyl chloride in synthetic workflows. It is designed to troubleshoot common workup failures, optimize yield, and ensure high-purity isolation of target amides or esters.

Current Status: Operational Agent Persona: Senior Application Scientist Scope: Quenching, Extraction, Purification, and Troubleshooting.

Core Protocol: The Standard Workup (The "Happy Path")

For a standard acylation reaction (e.g., reacting the acid chloride with an amine in DCM or THF with a base like TEA/DIPEA), follow this optimized protocol to minimize hydrolysis byproducts and maximize recovery.

The Logic: The primary contaminant is usually the hydrolyzed parent acid (1-methyl-1H-pyrazole-3-carboxylic acid ). This byproduct is amphoteric but predominantly acidic (carboxylic acid moiety). Therefore, a basic wash is the critical step to move this impurity into the aqueous phase.

Step-by-Step Procedure
  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why: This neutralizes the HCl generated during the reaction and hydrolyzes any unreacted acid chloride to the carboxylic acid salt (soluble in water).

  • Phase Separation: Transfer to a separatory funnel.

    • Solvent Choice: If the reaction was in THF, dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to ensure distinct phase separation.

  • The "Scrubbing" Washes (Crucial):

    • Wash 1 (Basic): Wash the organic layer vigorously with Sat. NaHCO₃ (2x).

      • Target: Removes 1-methyl-1H-pyrazole-3-carboxylic acid (as the carboxylate).

    • Wash 2 (Acidic - Conditional): If your product is not acid-sensitive and not highly basic, wash with 0.5 M Citric Acid or 0.1 M HCl .

      • Target: Removes unreacted amines (starting material) and pyridine/TEA traces.

      • Warning: The pyrazole ring has a pKa ~2.0-2.5. Strong acids (1M HCl) may protonate your product and drag it into the water. Keep pH > 3 if unsure.

    • Wash 3 (Neutral): Wash with Brine (Sat. NaCl) .

      • Target: Removes residual water and breaks micro-emulsions.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.

Troubleshooting Guides & FAQs
Issue A: "My product is stuck in the aqueous layer (Low Yield)."

Diagnosis: The pyrazole nitrogen (N2) is weakly basic. If you used a strong acid wash (pH < 2), your product likely protonated and became water-soluble.

  • Solution:

    • Take your combined acidic aqueous washes.

    • Neutralize them carefully with solid NaHCO₃ until pH ~7-8.

    • Re-extract with DCM or EtOAc (3x).

    • Combine these new organic extracts with your main batch.

Issue B: "I see a persistent spot on TLC just below my product."

Diagnosis: This is likely 1-methyl-1H-pyrazole-3-carboxylic acid (the hydrolyzed reagent). It often co-elutes with polar amides.

  • Solution:

    • Aggressive Base Wash: The standard NaHCO₃ wash might not have been sufficient. Use 1M NaOH (if your product is stable to base) to fully deprotonate the acid impurity.

    • Solid Phase Scavenging: If you cannot use strong base, add a scoop of polymer-supported carbonate resin (e.g., MP-Carbonate) to the organic solution and stir for 1 hour, then filter.

Issue C: "The acid chloride solidified or gummed up before reaction."

Diagnosis: Hydrolysis due to ambient moisture. 1-methyl-1H-pyrazole-3-carbonyl chloride is highly moisture-sensitive.

  • Prevention:

    • Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

    • If the solid looks "wet" or sticky, it has likely hydrolyzed.

    • Recovery: You can regenerate the acid chloride by refluxing the hydrolyzed acid in Thionyl Chloride (SOCl₂) for 2 hours, then concentrating to dryness (azeotrope with toluene to remove residual SOCl₂).

Visualizing the Workflow

The following diagram illustrates the decision logic for the workup, specifically addressing the removal of the hydrolyzed byproduct.

WorkupLogic Start Crude Reaction Mixture (Product + Excess Acid Chloride + HCl) Quench Quench with Sat. NaHCO3 Start->Quench Hydrolysis Excess Acid Chloride converts to Pyrazole-Carboxylic Acid (Sodium Salt) Quench->Hydrolysis Hydrolysis SepFunnel Separatory Funnel Hydrolysis->SepFunnel AqLayer Aqueous Layer (Contains: Pyrazole-COO- Na+, NaCl) SepFunnel->AqLayer Discard OrgLayer Organic Layer (Contains: Product + Amine) SepFunnel->OrgLayer Keep AcidWash Dilute Acid Wash (0.5M Citric Acid) OrgLayer->AcidWash Remove Unreacted Amine AqLayer2 Aqueous Layer (Contains: Protonated Amine Salts) AcidWash->AqLayer2 Discard OrgLayer2 Final Organic Layer (Pure Product) AcidWash->OrgLayer2 Dry & Concentrate

Figure 1: Purification logic flow for removing the specific byproducts of pyrazole acid chloride reactions.

Reference Data
Solvent Compatibility Table
SolventSuitabilityNotes
Dichloromethane (DCM) ExcellentBest solubility for pyrazole amides; easy to dry.
Ethyl Acetate (EtOAc) GoodGood for extraction; safer than DCM.
THF ModerateMust be diluted with EtOAc/DCM for phase separation; water miscible.
Water Poor (Solvent)Used for washes only. Product precipitates if poured into water.
Impurity Profile
SpeciesOriginRemoval Strategy
1-Methyl-1H-pyrazole-3-carboxylic acid Hydrolysis of reagentBase Wash (NaHCO₃) . Converts to water-soluble carboxylate.
HCl (Hydrochloric Acid) Reaction byproductBase Wash (NaHCO₃) or TEA scavenger.
Unreacted Amine Starting MaterialAcid Wash (Citric Acid) or Column Chromatography.
References
  • ChemicalBook. (2026).[1] 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid MSDS. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of novel pyrazole-carboxamides. Retrieved from

  • Enamine. (2023).[2] Practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. Retrieved from

  • Chemistry LibreTexts. (2019). Reactions of Acid Chlorides. Retrieved from

  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification & Workup. Retrieved from

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis and Handling of 1-Methyl-1H-pyrazole-3-carbonyl chloride

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for 1-methyl-1H-pyrazole-3-carbonyl chloride. This versatile building block is pivotal in the synthesis of a wide array of high-v...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for 1-methyl-1H-pyrazole-3-carbonyl chloride. This versatile building block is pivotal in the synthesis of a wide array of high-value compounds in the pharmaceutical and agrochemical sectors. Its utility is derived from the highly reactive acyl chloride functional group, which allows for efficient coupling with various nucleophiles.

However, this high reactivity is also the source of its primary challenge: instability. Decomposition, primarily through hydrolysis, is a common pitfall that can lead to diminished yields, complex purification profiles, and inconsistent results. This guide is designed to provide you, our fellow scientists, with the field-proven insights and robust protocols necessary to mitigate these challenges. By understanding the causality behind its decomposition and implementing rigorous experimental techniques, you can ensure the successful and repeatable application of this valuable reagent.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling and properties of 1-methyl-1H-pyrazole-3-carbonyl chloride.

Q1: How should I properly store and handle 1-methyl-1H-pyrazole-3-carbonyl chloride?

A: Proper storage is the first line of defense against decomposition. As an acyl chloride, this reagent is extremely sensitive to moisture.[1]

  • Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, under a dry, inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator or a controlled-atmosphere glove box. For long-term storage, refrigeration is recommended.

  • Handling: All handling should be performed under an inert atmosphere. Use dry syringes or cannulas for transferring the liquid reagent. Never leave the container open to the atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential due to its corrosive nature.[1]

Q2: What is the primary decomposition pathway for this reagent?

A: The principal cause of decomposition is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, which can be present in the atmosphere, in solvents, or adsorbed on glassware. This reaction irreversibly converts the acyl chloride to the corresponding, and often unreactive, 1-methyl-1H-pyrazole-3-carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[2][3]

Q3: Which solvents are recommended for reactions involving 1-methyl-1H-pyrazole-3-carbonyl chloride?

A: The choice of solvent is critical. Only anhydrous, aprotic solvents should be used. Protic solvents like water or alcohols will react directly with the acyl chloride. Recommended solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.

SolventDrying AgentBoiling Point (°C)Notes
Tetrahydrofuran (THF)Sodium/Benzophenone66Excellent general-purpose solvent. Must be freshly distilled as it can form peroxides.
Dichloromethane (DCM)Calcium Hydride (CaH₂)40Good for reactions at or below room temperature.
TolueneSodium111Suitable for reactions requiring higher temperatures.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)82A more polar aprotic option; ensure rigorous drying.
Diethyl EtherSodium/Benzophenone35Useful for low-temperature reactions; highly volatile.

Q4: Why is a base often required in my reaction, and which one should I choose?

A: Most acylation reactions (e.g., with amines or alcohols) release one equivalent of HCl.[4] This acid can protonate and deactivate your nucleophile or catalyze unwanted side reactions. A base is added to scavenge this HCl. The choice of base is crucial:

  • Use a Non-Nucleophilic Base: The base should be sterically hindered or have low nucleophilicity to avoid reacting with the acyl chloride itself.

  • Ensure the Base is Anhydrous: The base is another potential source of water contamination. Use freshly distilled or commercially available anhydrous grades.

BasepKa of Conjugate AcidNotes
Triethylamine (Et₃N)10.75Common, inexpensive liquid base. Must be distilled from CaH₂.
Diisopropylethylamine (DIPEA)11.0"Hünig's base." Sterically hindered and non-nucleophilic. Excellent choice.
Pyridine5.25Can also act as a nucleophilic catalyst. Must be rigorously dried.[4]
2,6-Lutidine6.65A sterically hindered pyridine derivative, less nucleophilic.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This guide provides a systematic approach to resolving common issues encountered during reactions.

Issue 1: My reaction resulted in a low or zero yield of the desired product, but my starting nucleophile was consumed.

  • Probable Cause: The 1-methyl-1H-pyrazole-3-carbonyl chloride likely decomposed before it could react with your nucleophile. This is the most common failure mode.

  • Diagnostic Steps & Solutions:

    • Confirm Hydrolysis: Analyze your crude reaction mixture by LC-MS or ¹H NMR. The presence of a major peak corresponding to 1-methyl-1H-pyrazole-3-carboxylic acid (MW: 126.11) is a definitive sign of hydrolysis.[5]

    • Re-evaluate Anhydrous Technique: Review every step of your experimental setup. Was the glassware flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere? Were solvents and bases certified anhydrous or properly dried? Was the reaction maintained under a positive pressure of nitrogen or argon?

    • Use Fresh Reagent: If the reagent has been opened multiple times or stored improperly, it may have already degraded. It is often best to use a fresh bottle or a recently synthesized batch. Some protocols use the acyl chloride immediately after its preparation from the carboxylic acid without purification due to its instability.[6]

Issue 2: The reaction is sluggish, stalls, or requires high temperatures to proceed.

  • Probable Cause A: Inadequate HCl Scavenging. If your nucleophile is an amine, the generated HCl will protonate it, forming an unreactive ammonium salt. This effectively removes your nucleophile from the reaction.

    • Solution: Ensure you are using at least 1.1 equivalents of a suitable non-nucleophilic base (see FAQ Q4). For valuable or poorly nucleophilic substrates, using 2-3 equivalents of base can be beneficial.

  • Probable Cause B: Poor Reagent Solubility. The reagents may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Solution: Screen other anhydrous, aprotic solvents in which all components are soluble (see FAQ Q3). A slight, gentle warming of the reaction mixture may be necessary, but this should be done cautiously as heat can also accelerate decomposition. Monitor progress closely by TLC or LC-MS.

Issue 3: The formation of multiple unexpected byproducts is observed.

  • Probable Cause A: Reaction Temperature is Too High. While heat can increase the reaction rate, it can also provide the activation energy for undesired side reactions or decomposition pathways. Acylation reactions are often exothermic, and a runaway reaction temperature can lead to complex product mixtures.

    • Solution: Control the reaction temperature carefully. Begin the reaction at 0 °C or even -20 °C by adding the acyl chloride solution dropwise to the mixture of the nucleophile and base. Allow the reaction to slowly warm to room temperature only after the addition is complete.

  • Probable Cause B: Impure Starting Materials. Impurities in the 1-methyl-1H-pyrazole-3-carbonyl chloride (e.g., residual thionyl chloride from its synthesis) or in the nucleophile can lead to side reactions.

    • Solution: If possible, purify the nucleophile before the reaction. While the acyl chloride is often difficult to purify, its synthesis can be optimized to minimize impurities. For example, ensuring complete removal of the chlorinating agent (e.g., SOCl₂) under vacuum is critical.[6][7]

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for troubleshooting common reaction failures.

G start Low or No Yield check_sm Analyze Crude Reaction: Is Starting Nucleophile Consumed? start->check_sm check_acid Analyze Crude Reaction: Is Carboxylic Acid Present? check_sm->check_acid YES stalled_reaction Probable Cause: Stalled or Incomplete Reaction check_sm->stalled_reaction NO hydrolysis Primary Cause: Reagent Hydrolysis check_acid->hydrolysis YES check_acid->stalled_reaction NO sm_consumed_yes YES sm_consumed_no NO acid_present_yes YES acid_present_no NO improve_anhydrous Solution: 1. Use Flame-Dried Glassware 2. Use Fresh Anhydrous Solvents/Bases 3. Ensure Positive Inert Gas Pressure hydrolysis->improve_anhydrous check_base Is a non-nucleophilic base being used? stalled_reaction->check_base add_base Solution: Add >1.1 eq. of dry, non-nucleophilic base (e.g., DIPEA) check_base->add_base NO check_solubility Solution: 1. Screen alternative anhydrous solvents 2. Check nucleophile reactivity check_base->check_solubility YES base_yes YES base_no NO

Sources

Optimization

Technical Support Center: Scaling Up Reactions with 1-methyl-1H-pyrazole-3-carbonyl chloride

Introduction: 1-methyl-1H-pyrazole-3-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its role in constructing complex molecular architectures. While it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-methyl-1H-pyrazole-3-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its role in constructing complex molecular architectures. While its reactivity is advantageous for small-scale discovery chemistry, transitioning to pilot or manufacturing scale introduces significant challenges related to process safety, impurity control, and reproducibility. This guide provides field-proven insights and troubleshooting strategies to navigate the complexities of scaling up reactions involving this versatile reagent.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties & Handling

This section addresses fundamental questions regarding the handling and characteristics of 1-methyl-1H-pyrazole-3-carbonyl chloride. Proper understanding and implementation of these basics are prerequisites for any successful scale-up campaign.

Q1: What are the primary reactivity hazards of 1-methyl-1H-pyrazole-3-carbonyl chloride?

A1: As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon. The primary hazard is its extreme sensitivity to moisture.[1][2] It reacts vigorously, often violently, with water to produce 1-methyl-1H-pyrazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction is highly exothermic and the HCl off-gassing can cause significant pressure buildup in a closed system. It will also react exothermically with other nucleophiles, including alcohols, amines, and even some solvents.[2][4]

Q2: What are the non-negotiable storage and handling procedures for this reagent?

A2: To maintain its integrity and ensure safety, 1-methyl-1H-pyrazole-3-carbonyl chloride must be treated as a highly water-sensitive material. The following procedures are critical:

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area specifically designated for corrosive materials.[5]

  • Handling: All manipulations should be performed under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing transfers under a positive pressure of an inert gas.[5] Using a glove box or a Schlenk line is highly recommended, especially for larger quantities.

  • Material Compatibility: Avoid contact with materials that can be attacked by acid chlorides or HCl, such as certain plastics and rubbers.[6] Use compatible equipment, such as glass-lined reactors and PTFE components.

Section 2: Troubleshooting Guide for Reaction Scale-Up

Scaling a reaction from grams to kilograms introduces challenges where minor issues at the bench become critical process failures. This guide addresses the most common problems encountered.

Q1: My acylation reaction yield dropped from 90% at the 1g scale to 50% at the 1kg scale, with a significant increase in the corresponding carboxylic acid impurity. What happened?

A1: This is a classic scale-up problem pointing towards inadequate moisture control and/or localized heating.

  • Causality - Moisture Ingress: The surface area-to-volume ratio decreases upon scale-up. This means that while the bulk of your reaction is larger, the points of potential atmospheric contact (loading ports, condenser outlets) become more critical. Any minor leak or use of non-anhydrous solvent, which might be negligible at a small scale, introduces a significant molar quantity of water at a larger scale, leading to the hydrolysis of your starting material to the inactive carboxylic acid.[4]

  • Causality - Thermal Control: Acylation reactions are exothermic. A small flask can dissipate heat quickly through its walls. A large reactor cannot.[7] If the acyl chloride is added too quickly without sufficient cooling, localized "hot spots" can form. These hot spots can accelerate side reactions and potentially lead to the degradation of starting materials or products.

  • Field-Proven Solution:

    • Rigorous Anhydrous Protocol: Ensure all solvents are certified anhydrous and passed through a drying system (e.g., molecular sieves) immediately before use. Purge the reactor thoroughly with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the entire process.

    • Controlled Addition & Cooling: Use a programmable addition pump to add the 1-methyl-1H-pyrazole-3-carbonyl chloride solution at a controlled rate. Monitor the internal reaction temperature continuously. The addition rate should be tied to the cooling capacity of the reactor to ensure the temperature does not exceed the validated setpoint. A "reverse addition" (adding the nucleophile to the acyl chloride) can sometimes help control the concentration of the most reactive species, but this must be validated on a small scale first.

Q2: During the workup, I'm struggling with the removal of triethylamine hydrochloride salts and the formation of persistent emulsions. How can I improve the phase separation and purification?

A2: Salt precipitation and emulsion formation are common mass transfer issues during the workup of large-scale acylation reactions.

  • Causality - Salt Precipitation: Triethylamine hydrochloride (Et₃N·HCl) can have variable solubility in different organic solvents. If it precipitates as a fine, sticky solid, it can trap product and complicate filtration.

  • Causality - Emulsions: The presence of fine salt particles and potential amphiphilic side products can stabilize the interface between the organic and aqueous layers, preventing clean phase separation. Vigorous agitation during quenching is a primary cause.

  • Field-Proven Solution:

    • Optimized Quench & Wash: Instead of quenching the reaction mixture directly with a large volume of water, consider a "solvent swap." Dilute the reaction mixture with a water-immiscible solvent in which the product has high solubility but the salt has low solubility (e.g., MTBE, 2-MeTHF). Filter the salt first before proceeding to aqueous washes.

    • Controlled Wash Agitation: During aqueous washes, use gentle agitation (slow stirrer speed) sufficient for extraction without creating a stable emulsion.

    • Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase, which dehydrates the organic layer and disrupts the emulsion interface.

    • Alternative Bases: For particularly difficult purifications, consider using a scavenger resin or a sterically hindered, non-nucleophilic base that forms more easily handled salts.

Section 3: Experimental Protocol - Scalable Acylation of an Aniline Derivative

This protocol for the synthesis of N-aryl-1-methyl-1H-pyrazole-3-carboxamide provides a self-validating framework with critical control points (CCPs) for successful scale-up.

Objective: To synthesize N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide on a 1.0 molar scale.

Reagents & Equipment:

  • 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mol, 144.56 g)

  • 4-methoxyaniline (1.0 mol, 123.15 g)

  • Triethylamine (TEA) (1.2 mol, 121.4 g, 167 mL)

  • Anhydrous Tetrahydrofuran (THF) (4.0 L)

  • 10 L Glass-Lined Reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet

  • Addition Funnel or Metering Pump

Procedure:

  • Reactor Preparation (CCP1): Ensure the reactor is scrupulously clean and dry. Purge the reactor with dry nitrogen for at least 1 hour to ensure an inert atmosphere.

  • Charge Nucleophile and Base: Charge the reactor with 4-methoxyaniline (1.0 mol) and anhydrous THF (2.0 L). Begin agitation and cool the solution to 0-5 °C using an external cooling bath.

  • Charge Base (CCP2): Slowly add triethylamine (1.2 mol) to the reactor, ensuring the internal temperature does not rise above 10 °C. The excess base is crucial to scavenge the HCl byproduct effectively.

  • Prepare Acyl Chloride Solution: In a separate dry vessel under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mol) in anhydrous THF (2.0 L).

  • Controlled Addition (CCP3): Add the acyl chloride solution to the cooled reactor via a metering pump over a period of 2-3 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. An uncontrolled exotherm is the most likely point of failure.

  • Reaction Monitoring (CCP4): After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Take a sample for in-process control (IPC) analysis (e.g., HPLC, TLC) to confirm the complete consumption of the limiting reagent (4-methoxyaniline).

  • Workup - Quench & Salt Removal:

    • Slowly add process water (2.0 L) to the reaction mixture, keeping the temperature below 20 °C.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Section 4: Visualization of Reaction & Side-Reaction Pathways

The following diagram illustrates the desired reaction pathway and the critical side reactions that must be controlled during scale-up.

G cluster_main Desired Acylation Pathway cluster_side Key Side Reaction acyl_chloride 1-Methyl-1H-pyrazole- 3-carbonyl chloride tetrahedral_int Tetrahedral Intermediate acyl_chloride->tetrahedral_int Nucleophilic Attack hydrolysis_product Carboxylic Acid (Inactive Impurity) acyl_chloride->hydrolysis_product Hydrolysis (Yield Loss) nucleophile Nucleophile (R-NH2) nucleophile->tetrahedral_int Nucleophilic Attack base Base (e.g., Et3N) base_hcl Base·HCl Salt base->base_hcl HCl Scavenging product Desired Amide Product tetrahedral_int->product Elimination of Cl- water Water (Moisture) water->hydrolysis_product hcl_gas HCl (gas)

Caption: Desired acylation pathway versus the competitive hydrolysis side reaction.

Section 5: Troubleshooting Summary Table

Symptom / IssuePotential Root Cause(s)Recommended Solutions & Rationale for Scale-Up
Low Yield / High Carboxylic Acid Impurity 1. Moisture in solvents or reactor. 2. Incomplete reaction. 3. Uncontrolled exotherm causing degradation.1. Implement rigorous anhydrous protocols. Use dried solvents and maintain a positive inert gas pressure. 2. In-Process Control (IPC). Use HPLC/TLC to confirm reaction completion before quenching. 3. Controlled Reagent Addition. Use a metering pump and monitor internal temperature closely.
Reaction Exotherm Runaway 1. Addition rate of acyl chloride is too fast. 2. Inadequate reactor cooling capacity. 3. Insufficient solvent volume (too concentrated).1. Reduce addition rate. Tie the rate directly to the ability to maintain the target temperature. 2. Validate cooling system. Ensure the chiller and jacket are performing to specification. 3. Increase dilution. A more dilute reaction provides a larger thermal sink to absorb the heat of reaction.
Difficult Workup (Emulsions, Salt Precipitation) 1. Vigorous agitation during quenching. 2. Poor solvent choice for extraction. 3. Inefficient removal of base hydrochloride salt.1. Gentle Agitation. Use slower stirring speeds during aqueous washes. 2. Solvent Screening. Select a solvent with high product solubility and good phase separation characteristics. 3. Pre-wash Filtration or Brine Wash. Filter precipitated salts before washing, and use a brine wash to break emulsions.
Product is Dark/Discolored 1. Reaction temperature too high. 2. Oxygen contamination. 3. Instability of starting materials or product to workup conditions.1. Maintain Strict Temperature Control. Validate the stable temperature range for the product. 2. Rigorous Inerting. Ensure the reactor is fully purged of air/oxygen before starting. 3. Minimize workup time. Process the reaction to isolated product without unnecessary delays.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

Sources

Troubleshooting

byproduct formation in the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride

Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis, focusing on the prevention of byproduct formation and ensuring a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride.

Q1: What is the most prevalent and reliable method for synthesizing 1-methyl-1H-pyrazole-3-carbonyl chloride?

The most widely adopted method is the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and cost-effective choice, often used in an inert solvent like dichloromethane (DCM) or toluene. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[1][2] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, driving the reaction to completion.[1]

Q2: Why is thionyl chloride often preferred over other chlorinating agents like oxalyl chloride?

While oxalyl chloride is also effective, thionyl chloride is generally preferred for several reasons:

  • Cost-Effectiveness: Thionyl chloride is typically more economical for large-scale syntheses.

  • Gaseous Byproducts: The byproducts of the reaction with thionyl chloride (SO₂ and HCl) are gases, which simplifies purification.[1] Oxalyl chloride, on the other hand, produces gaseous byproducts (CO, CO₂, and HCl) that can also be easily removed.

  • Reaction Conditions: Reactions with thionyl chloride can often be run at slightly higher temperatures, which can be beneficial for less reactive carboxylic acids.

Q3: What is the purpose of adding a catalytic amount of N,N-dimethylformamide (DMF)?

A catalytic amount of DMF is often added to accelerate the reaction between a carboxylic acid and thionyl chloride. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent acylating agent than thionyl chloride itself.[3][4][5] This catalytic cycle significantly increases the reaction rate, allowing for milder reaction conditions and shorter reaction times. However, it is crucial to use only a catalytic amount, as excess DMF can lead to side reactions and impurities.[6]

Q4: How can I effectively monitor the progress of the reaction?

There are several methods to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to visualize the disappearance of the starting carboxylic acid.[7] A spot of the reaction mixture is compared to a spot of the starting material on a silica gel plate.

  • Infrared (IR) Spectroscopy: The reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1750 cm⁻¹).[8]

  • Gas Evolution: The cessation of SO₂ and HCl gas evolution is a good indicator that the reaction is nearing completion. This should be done in a well-ventilated fume hood.

Q5: What are the recommended storage conditions for 1-methyl-1H-pyrazole-3-carbonyl chloride?

Acyl chlorides are highly reactive and susceptible to hydrolysis.[9] Therefore, 1-methyl-1H-pyrazole-3-carbonyl chloride should be stored under anhydrous conditions in a tightly sealed container to prevent exposure to moisture. It is also advisable to store it in a cool, dry place, and for long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.[10]

Section 2: Troubleshooting Guide: Byproduct Formation and Other Issues

This section provides a detailed guide to identifying and resolving common issues encountered during the synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride.

Problem 1: My final product is contaminated with unreacted 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Cause A: Insufficient Chlorinating Agent: The stoichiometry of the reaction is crucial. An inadequate amount of thionyl chloride will result in an incomplete conversion of the carboxylic acid.

  • Cause B: Reaction Time is Too Short or Temperature is Too Low: The reaction may not have reached completion due to insufficient time or energy.

  • Solution:

    • Stoichiometric Optimization: Ensure at least a slight excess (1.1-1.5 equivalents) of thionyl chloride is used.

    • Reaction Condition Adjustment: Increase the reaction time or gradually raise the temperature while monitoring the reaction by TLC. Refluxing in a suitable solvent is a common practice.

Problem 2: I am observing a significant amount of a high-molecular-weight byproduct, likely an anhydride.

  • Cause: This byproduct forms when a molecule of the newly formed acyl chloride reacts with a molecule of the unreacted carboxylic acid. This is more likely to occur if there are localized high concentrations of the starting material.

  • Solution:

    • Controlled Addition: Add the thionyl chloride dropwise to a solution or suspension of the carboxylic acid. This maintains a low concentration of the carboxylic acid in the presence of the chlorinating agent, minimizing the chance of anhydride formation.

Problem 3: My product is dark-colored and shows multiple impurities on TLC/LC-MS.

  • Cause A: Reaction Temperature is Too High: Excessive heat can cause decomposition of the starting material, product, or solvent, leading to the formation of colored impurities.

  • Cause B: Use of Excess DMF Catalyst: While catalytic DMF is beneficial, an excess can lead to the formation of colored byproducts through Vilsmeier-Haack type side reactions.[6]

  • Solution:

    • Strict Temperature Control: Maintain the recommended reaction temperature and avoid overheating. If refluxing, ensure it is gentle.

    • Optimize Catalyst Loading: Use only a catalytic amount of DMF (e.g., 1-5 mol%).

Problem 4: I am seeing evidence of ring chlorination.

  • Cause: Under harsh conditions, such as high temperatures and prolonged reaction times, electrophilic chlorination of the pyrazole ring can occur, although it is less common for this specific isomer.

  • Solution:

    • Milder Reaction Conditions: Employ milder chlorinating agents like oxalyl chloride, or conduct the reaction with thionyl chloride at a lower temperature for a longer duration.

Problem 5: The product hydrolyzes back to the carboxylic acid during workup or storage.

  • Cause: Exposure to moisture in the air, solvents, or glassware will readily convert the acyl chloride back to the corresponding carboxylic acid.[9]

  • Solution:

    • Anhydrous Techniques: Use oven-dried glassware and anhydrous solvents. Perform the reaction and any subsequent manipulations under an inert atmosphere (nitrogen or argon).

    • Proper Storage: Store the final product in a sealed container with a desiccant or under an inert atmosphere.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride using Thionyl Chloride

  • Materials:

    • 1-methyl-1H-pyrazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or toluene

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

    • Suspend the carboxylic acid in anhydrous DCM or toluene.

    • Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of carboxylic acid).

    • From the dropping funnel, add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride can be used directly or purified further.

Protocol 2: Small-Scale Purification by Vacuum Distillation

For higher purity, the crude product can be purified by vacuum distillation.

  • Procedure:

    • Set up a short-path distillation apparatus with oven-dried glassware.

    • Transfer the crude acyl chloride to the distillation flask.

    • Slowly apply vacuum and gently heat the flask.

    • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Section 4: Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 1-methyl-1H-pyrazole- 3-carboxylic acid reaction_vessel Reaction in Anhydrous Solvent (e.g., Toluene, Reflux) start_acid->reaction_vessel start_socl2 Thionyl Chloride (SOCl2) start_socl2->reaction_vessel start_dmf DMF (catalyst) start_dmf->reaction_vessel workup Removal of Solvent & Excess SOCl2 (Vacuum) reaction_vessel->workup purification Vacuum Distillation (Optional) workup->purification product 1-methyl-1H-pyrazole- 3-carbonyl chloride workup->product (if used crude) purification->product Byproduct_Formation cluster_reactants Reactants cluster_byproducts Byproducts acid Carboxylic Acid anhydride Anhydride acid->anhydride reacts with acyl_chloride Acyl Chloride (Product) acyl_chloride->anhydride hydrolysis Carboxylic Acid (from hydrolysis) acyl_chloride->hydrolysis + H2O

Caption: Common byproduct formation pathways.

Section 5: References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568.

  • Reddit. (2024, March 20). Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride? r/OrganicChemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Retrieved from

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars. Retrieved from

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride

Status: Operational Ticket ID: PYRZ-OPT-2024 Subject: Optimization of Catalyst Stoichiometry for Acyl Substitution and Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYRZ-OPT-2024 Subject: Optimization of Catalyst Stoichiometry for Acyl Substitution and Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

1-methyl-1H-pyrazole-3-carbonyl chloride is a high-value electrophilic building block in medicinal chemistry. Its reactivity is governed by the electron-withdrawing nature of the carbonyl group balanced against the electron-rich pyrazole ring.

The "Catalyst Loading" challenge with this reagent is threefold:

  • Downstream Acylation (Amidation/Esterification): Optimizing nucleophilic catalyst (DMAP) loading to overcome steric hindrance without inducing racemization or side-reactions.

  • Upstream Synthesis (Chlorination): Controlling DMF loading during the generation of the acid chloride to prevent stable Vilsmeier salt accumulation.

  • Lewis Acid Applications (Friedel-Crafts): Managing catalyst poisoning due to the Lewis-basic N2 nitrogen of the pyrazole ring.

This guide provides data-driven protocols to optimize these specific stoichiometric parameters.

Module 1: Nucleophilic Catalysis (Acylation & Esterification)

Context: When reacting 1-methyl-1H-pyrazole-3-carbonyl chloride with alcohols or amines, 4-Dimethylaminopyridine (DMAP) is the standard nucleophilic catalyst.

Optimization Protocol
Reaction TypeSubstrate ClassRecommended DMAP LoadingBase ScavengerRationale
Amidation Primary Amines (Nucleophilic)0 mol% (None required)TEA or DIPEA (1.2 - 1.5 eq)The acid chloride is sufficiently reactive. DMAP may cause side reactions.
Amidation Anilines / Secondary Amines5 - 10 mol% Pyridine or TEAIncreases electrophilicity via N-acylpyridinium intermediate.
Esterification Primary/Secondary Alcohols10 - 20 mol% TEA or DIPEAStandard activation.
Esterification Tertiary / Hindered Alcohols50 - 100 mol% TEA + Molecular SievesHigh loading required to shift equilibrium and overcome steric penalty.
Troubleshooting "Stalled" Reactions

Issue: Reaction with a hindered alcohol stalls at 60% conversion despite excess acid chloride. Root Cause: The accumulation of Pyrazole-COOH (hydrolysis product) or protonated DMAP salts precipitating out. Solution:

  • Switch Solvent: Move from DCM to DCE (1,2-Dichloroethane) or Toluene to allow higher temperatures (reflux).

  • Stepwise Loading: Add DMAP in two portions (50% at T=0, 50% at T=2h) to maintain active catalyst concentration.

Mechanism & Logic (The "Why")

The reaction proceeds via a Nucleophilic Acyl Substitution . DMAP attacks the carbonyl carbon, displacing the chloride to form a highly reactive N-acylpyridinium salt. This intermediate is far more susceptible to nucleophilic attack by the alcohol than the free acid chloride.

DMAP_Catalysis cluster_cycle DMAP Catalytic Cycle Start Acid Chloride (Reagent) Inter N-Acylpyridinium Salt (Activated) Start->Inter + DMAP - Cl- Product Ester/Amide (Product) Inter->Product + R-OH / R-NH2 - DMAPH+ DMAP DMAP (Catalyst) Inter->DMAP Regenerates DMAP->Start Recycles

Figure 1: The DMAP catalytic cycle acts as an "acyl transfer" engine. High loading is only necessary when the Inter -> Product step is rate-limiting due to steric hindrance.

Module 2: Lewis Acid Catalysis (Friedel-Crafts Acylation)

Context: Using 1-methyl-1H-pyrazole-3-carbonyl chloride to acylate an aromatic ring (e.g., benzene, anisole).

The "Stoichiometry Trap"

Unlike standard catalytic cycles, Friedel-Crafts acylation with pyrazoles often requires super-stoichiometric loading of the Lewis Acid (e.g., AlCl3, TiCl4).

Why?

  • Ketone Complexation: The product ketone complexes with 1 eq of Lewis Acid.

  • Heterocycle Sequestration: The N2 nitrogen of the pyrazole ring is a Lewis base and will coordinate with the Lewis Acid, removing it from the catalytic cycle.

Recommended Loading Table
CatalystLoadingSolventTemperatureNotes
AlCl3 2.2 - 2.5 equiv DCM or Nitrobenzene0°C

RT
1 eq for the Cl-, 1 eq for the Product/N-coordination, 0.2-0.5 eq excess to drive kinetics.
TiCl4 1.1 - 1.5 equiv DCM-78°C

0°C
Milder; preferred for electron-rich substrates (e.g., anisole).
SnCl4 1.2 equiv TolueneRefluxUseful for less reactive substrates where higher T is needed.

Critical Warning: Do not use catalytic amounts (e.g., 10 mol%) of Lewis Acid. The reaction will stall immediately after <10% conversion because the catalyst gets "poisoned" by the pyrazole nitrogen and the product.

Module 3: Upstream Synthesis (Making the Reagent)

Context: If you are synthesizing the acid chloride fresh from 1-methyl-1H-pyrazole-3-carboxylic acid using Oxalyl Chloride or Thionyl Chloride.

The "Vilsmeier" Optimization

DMF (N,N-Dimethylformamide) is used as a catalyst to form the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl/oxalyl chloride.

  • Optimal Loading: 1 - 3 mol% (approx. 1 drop per 5 mmol).

  • The Risk of Excess: If you use too much DMF (>10 mol%), the stable dimethylammonium salt may persist. Upon workup, this salt can hydrolyze back to the acid or contaminate the final acid chloride, leading to "gummy" solids rather than clean crystals/oils.

Protocol:

  • Suspend Carboxylic Acid in dry DCM (or Toluene).

  • Add 1 mol% DMF .

  • Add Oxalyl Chloride (1.2 eq) dropwise.

  • Observation: Vigorous gas evolution (

    
    ) indicates active catalysis. If bubbling is slow, add one more drop of DMF.
    
  • Completion: Once bubbling ceases, reflux for 30 mins to drive off excess HCl.

Frequently Asked Questions (FAQs)

Q1: My acid chloride turned purple/brown during storage. Is it still good?

  • Diagnosis: Acid chlorides are prone to hydrolysis and minor polymerization. A slight color change is common.

  • Verification: Run a mini-reaction: Take 10 mg of the chloride, react with excess methanol and TEA. Check LCMS for the Methyl Ester. If >90% conversion, the reagent is usable.

  • Fix: If purity is low, redistill (if liquid) or recrystallize from dry Hexane/DCM (if solid).

Q2: Can I use Pyridine as both solvent and catalyst?

  • Answer: Yes, but with caution. Pyridine acts as a base and a weak nucleophilic catalyst. For highly reactive acid chlorides, this is fine. However, for difficult couplings, Pyridine is less effective than DMAP.

  • Recommendation: Use DCM/TEA with catalytic DMAP for better control and easier workup (Pyridine is hard to remove completely without acidic washes, which might degrade acid-sensitive products).

Q3: I see a "double spot" on TLC after the reaction. What is it?

  • Scenario: Reaction of Pyrazole-COCl + Amine.

  • Cause:

    • Dimerization: Pyrazoles can sometimes act as nucleophiles if the N-methyl group is labile (unlikely here) or if there are other NH sites.

    • Anhydride Formation: If water was present, some chloride hydrolyzed to Acid, which then reacted with remaining Chloride to form the Anhydride.

  • Troubleshooting: Treat the crude mixture with a nucleophile (e.g., the amine) again to convert the anhydride to the desired amide.

References

  • Synthesis of Aminopyrazoles & Deriv

    • Source: US Patent 5616723A.
    • Relevance: Establishes baseline stability and reactivity of methyl-pyrazole deriv
    • URL:

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.
    • Relevance: Confirms the requirement for >1 eq Lewis Acid due to complex
    • URL:

  • Optimiz

    • Source: Sigma-Aldrich Technical Guides. "Peptide Resin Loading Protocols."
    • Relevance: Provides standard loading (0.1 eq DMAP) for esterification of functionalized resins, applicable to small molecule synthesis.
    • URL:

  • Synthesis of Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (Analogous Chemistry)

    • Source: Thieme (Synfacts). "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid."
    • Relevance: Highlights the use of acid chlorides in pyrazole chemistry and phase transfer c
    • URL:

  • Safety Data Sheet (1-Methyl-1H-pyrazole-3-carboxylic acid)

    • Source: Fisher Scientific.
    • Relevance: Safety handling for the precursor and deriv
    • URL:

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

Introduction: The Critical Role of Acylation in Modern Synthesis Acylation, the introduction of an acyl group (R-C=O) into a molecule, stands as a cornerstone transformation in organic chemistry, pivotal to the fields of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Acylation in Modern Synthesis

Acylation, the introduction of an acyl group (R-C=O) into a molecule, stands as a cornerstone transformation in organic chemistry, pivotal to the fields of drug discovery, materials science, and agrochemical development. The choice of the acylating agent is a decision of paramount importance, profoundly influencing a reaction's efficiency, selectivity, and scalability. A researcher's toolkit is filled with a diverse array of these reagents, ranging from the highly reactive acyl chlorides to milder carboxylic acid derivatives activated in situ.

This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazole-3-carbonyl chloride with other prevalent classes of acylating agents. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of reagents. It aims to elucidate the mechanistic nuances and practical considerations that govern the selection of the optimal agent for a given synthetic challenge, with a special focus on the unique properties imparted by the pyrazole scaffold. We will explore the reactivity spectrum, from aggressive, highly efficient reagents to milder, more selective alternatives, supported by experimental data and detailed protocols to empower rational decision-making in your laboratory.

Profiling the Challenger: 1-Methyl-1H-pyrazole-3-carbonyl Chloride

1-Methyl-1H-pyrazole-3-carbonyl chloride is a heteroaromatic acyl chloride. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its incorporation into an acylating agent imparts distinct electronic properties that modulate reactivity and offer unique synthetic handles.

Synthesis and Physicochemical Properties: This reagent is typically synthesized from its corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid, via treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is a reactive molecule that must be handled with care, as it is sensitive to moisture.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
Appearance White to yellow powder/solid[3]
CAS Number 84547-60-4

The presence of the pyrazole ring influences the electrophilicity of the carbonyl carbon. The nitrogen atoms can modulate the electronic density of the ring system, which in turn affects the reactivity of the appended acyl chloride group compared to simple aroyl chlorides like benzoyl chloride.

The Reactivity Spectrum: A Comparative Framework

The efficacy of an acylating agent is a balance between its reactivity and selectivity. The general hierarchy of reactivity for common carboxylic acid derivatives is a foundational concept in organic chemistry. This reactivity is primarily governed by the nature of the leaving group; a better leaving group results in a more reactive acylating agent.

G cluster_reactivity General Reactivity of Acylating Agents Acyl_Chlorides Acyl Chlorides (Most Reactive, Best Leaving Group: Cl⁻) Acid_Anhydrides Acid Anhydrides (Good Leaving Group: RCOO⁻) Acyl_Chlorides->Acid_Anhydrides Decreasing Reactivity Active_Esters Active Esters (e.g., NHS, OPfp) (Moderate Leaving Group) Acid_Anhydrides->Active_Esters Carboxylic_Acids_Coupling Carboxylic Acids + Coupling Agents (In situ activation) Active_Esters->Carboxylic_Acids_Coupling Esters Esters (Poor Leaving Group: RO⁻) Carboxylic_Acids_Coupling->Esters Amides Amides (Least Reactive, Poorest Leaving Group: R₂N⁻) Esters->Amides

Caption: General reactivity ladder of common acylating agents.

1-Methyl-1H-pyrazole-3-carbonyl chloride , as an acyl chloride, resides at the top of this reactivity ladder. Its reactions are typically rapid and highly exothermic, readily acylating a wide range of nucleophiles including amines, alcohols, and phenols.

Performance Comparison with Alternative Acylating Agents

The true measure of an acylating agent lies in its performance in specific applications. Below, we compare 1-methyl-1H-pyrazole-3-carbonyl chloride with key alternatives, providing representative experimental data to guide your selection.

Versus Other Acyl Chlorides (e.g., Benzoyl Chloride, Acetyl Chloride)

Acyl chlorides are the quintessential high-reactivity acylating agents. The primary distinction between them lies in the electronic and steric nature of the 'R' group.

  • Reactivity: Acetyl chloride is generally more reactive than aromatic acyl chlorides due to lesser steric hindrance and the absence of resonance stabilization of the carbonyl group with an aromatic ring. Heteroaromatic acyl chlorides like our target molecule have reactivities influenced by the electronic properties of the heterocycle. While direct kinetic comparisons are scarce, the electron-withdrawing nature of some substituted aromatic rings can increase the electrophilicity of the carbonyl carbon, making them more reactive than benzoyl chloride.[4]

  • Byproducts: All acyl chlorides produce hydrogen chloride (HCl) as a byproduct. This necessitates the use of a stoichiometric amount of a base (e.g., triethylamine, pyridine) to neutralize the acid, which can complicate purification if the resulting salt is not easily removed.[5]

  • Handling and Stability: Acyl chlorides are notoriously sensitive to moisture and hydrolyze to the corresponding carboxylic acid. They are corrosive and should be handled under inert atmosphere. While some complex aroyl chlorides have been designed for enhanced stability, simple ones require careful storage.[6]

Versus Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are a step down in reactivity from acyl chlorides, offering a more controlled acylation.

  • Reactivity: Acetic anhydride is less reactive than acetyl chloride, often requiring heating or a catalyst to achieve comparable reaction rates.[5] This moderation can be a significant advantage, allowing for better control and potentially higher selectivity.

  • Byproducts: The byproduct is a carboxylic acid (e.g., acetic acid), which is less corrosive and generally easier to remove than HCl. A base is still typically required to drive the reaction to completion.

  • Cost and Safety: Anhydrides are often cheaper and safer to handle on a large scale than their acyl chloride counterparts, making them a frequent choice in industrial processes.

Versus Carboxylic Acids with Coupling Reagents (e.g., HATU, HBTU, EDC)

In modern synthesis, particularly in peptide and pharmaceutical chemistry, direct amidation of carboxylic acids is achieved using a vast array of "coupling reagents." These reagents work by generating a highly activated intermediate in situ.

  • Reactivity and Selectivity: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for high efficiency, rapid kinetics, and suppression of racemization, even with sterically hindered substrates.[7][8] They often provide superior results for complex amide bond formations compared to the brute-force approach of acyl chlorides.

  • Byproducts: The byproducts are typically water-soluble ureas or triazole derivatives, which can simplify purification compared to the amine-hydrochloride salts generated from acyl chloride reactions.[7] For example, the byproduct of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble urea.[9]

  • Cost and Complexity: Coupling reagents are significantly more expensive than simple acylating agents like thionyl chloride or acetic anhydride. The reactions can also involve more components (the acid, amine, coupling reagent, and a non-nucleophilic base like DIEA), adding to the complexity of the reaction mixture.

Representative Performance Data

The following table presents representative data for the N-acylation of benzylamine and O-acylation of isopropanol. Note: This data is compiled from various sources and is intended for illustrative comparison; reaction conditions are not standardized across all entries.

Acylating AgentSubstrateConditionsTimeYieldByproduct
1-Methyl-1H-pyrazole-3-carbonyl chloride AnilineReflux in xylene, base10 h~70%HCl, Base·HCl
Acetyl ChlorideBenzylamineEt₃N, DCM, 0 °C to RT1-2 h>95%HCl, Et₃N·HCl
Acetic AnhydrideBenzylaminePyridine, RT2-4 h~90%Acetic Acid
Benzoic Acid + HATUBenzylamineDIEA, DMF, RT1 h>95%Tetramethylurea, HOAt
Acetyl ChlorideIsopropanolPyridine, 0 °C to RT1 h~95%HCl, Py·HCl
Acetic AnhydrideIsopropanolcat. H₂SO₄, reflux4-6 h~85%Acetic Acid

Data compiled and generalized from multiple literature sources for representative purposes.[7][10][11][12]

The Pyrazole Advantage: Chemoselectivity and Mild Acylation via Acylpyrazole Intermediates

A unique aspect of using heteroaromatic acyl chlorides, including 1-methyl-1H-pyrazole-3-carbonyl chloride, is the potential for the corresponding heterocycle to act as a leaving group itself. Reaction of the acyl chloride with a nucleophile can form an "acylpyrazole." These N-acylpyrazoles are competent, yet significantly milder, acylating agents.

This two-step, or in situ, generation of a milder acylating agent is a powerful strategy in peptide synthesis and for substrates with multiple nucleophilic sites where chemoselectivity is crucial.

G cluster_workflow Acylation Pathways Acyl_Chloride 1-Methyl-1H-pyrazole- 3-carbonyl chloride (Highly Reactive) Amide_Direct Direct Amide Formation (Fast, Less Selective) Acyl_Chloride->Amide_Direct Direct Acylation (Strong Nucleophile) Acylpyrazole Acylpyrazole Intermediate (Milder Acylating Agent) Acyl_Chloride->Acylpyrazole Formation of Intermediate Nucleophile Nucleophile (e.g., Amine, R-NH₂) Nucleophile->Amide_Direct Amide_Selective Selective Amide Formation (Slower, More Selective) Nucleophile->Amide_Selective Acylpyrazole->Amide_Selective Acyl Transfer

Caption: Divergent reactivity pathways for pyrazole carbonyl chloride.

This behavior allows for a tunable reactivity profile. For simple, robust acylations, the acyl chloride can be used directly under standard conditions. For delicate substrates requiring higher selectivity, conditions can be modulated to favor the formation and subsequent reaction of the milder acylpyrazole intermediate. Research has shown that acylpyrazoles can be effective in native chemical ligation and as selective inhibitors, highlighting the tunable nature of their reactivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: General Procedure for N-Acylation using 1-Methyl-1H-pyrazole-3-carbonyl Chloride

G cluster_protocol1 Protocol: N-Acylation with Pyrazole Acyl Chloride Start Start Step1 1. Dissolve amine (1.0 eq) and base (e.g., Et₃N, 1.5 eq) in anhydrous DCM (0.2 M). Start->Step1 Step2 2. Cool solution to 0 °C in an ice bath. Step1->Step2 Step3 3. Add a solution of 1-methyl-1H-pyrazole- 3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise. Step2->Step3 Step4 4. Allow to warm to RT and stir for 2-16 h (monitor by TLC). Step3->Step4 Step5 5. Quench with saturated aq. NaHCO₃. Separate layers. Step4->Step5 Step6 6. Extract aqueous layer with DCM (2x). Step5->Step6 Step7 7. Combine organics, dry (Na₂SO₄), filter, and concentrate. Step6->Step7 Step8 8. Purify by column chromatography or recrystallization. Step7->Step8 End End Step8->End

Caption: Workflow for N-acylation using pyrazole acyl chloride.

Causality and Rationale:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the reagent.

  • Base: Triethylamine (Et₃N) or another non-nucleophilic base is essential to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess is used to ensure complete neutralization.

  • Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate, minimize side reactions, and ensure safety.

  • Workup: The aqueous bicarbonate quench neutralizes any remaining acid and helps to remove the triethylamine hydrochloride salt into the aqueous phase.

Protocol 2: Amide Synthesis via a Coupling Reagent (HATU)

G cluster_protocol2 Protocol: Amide Synthesis with HATU Start Start Step1 1. Dissolve carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (0.1 M). Start->Step1 Step2 2. Add a non-nucleophilic base (e.g., DIEA, 2.5 eq). Step1->Step2 Step3 3. Stir at room temperature for 1-4 h (monitor by TLC). Step2->Step3 Step4 4. Dilute with EtOAc and wash with water, 5% aq. LiCl, and brine. Step3->Step4 Step5 5. Dry organic layer (Na₂SO₄), filter, and concentrate. Step4->Step5 Step6 6. Purify by column chromatography. Step5->Step6 End End Step6->End

Caption: Workflow for amide synthesis using HATU coupling reagent.

Causality and Rationale:

  • Reagent Stoichiometry: A slight excess of the amine and coupling reagent is often used to ensure complete consumption of the limiting carboxylic acid.

  • Base (DIEA): A hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is used to maintain basic conditions required for the coupling cycle without competing as a nucleophile.

  • Solvent (DMF): A polar aprotic solvent like DMF is typically used to dissolve all reaction components, including the polar amino acids and salts involved.

  • Aqueous Workup: The aqueous washes, particularly with LiCl, are effective at removing the DMF solvent and the water-soluble byproducts generated from the HATU reagent.[11]

Conclusion and Recommendations

1-Methyl-1H-pyrazole-3-carbonyl chloride is a potent acylating agent, sharing the high reactivity characteristic of all acyl chlorides. It is highly effective for the straightforward acylation of common nucleophiles, affording pyrazole-containing amides and esters, which are valuable scaffolds in medicinal chemistry.

However, its high reactivity necessitates careful handling and the use of a base to neutralize the HCl byproduct. For complex syntheses involving sensitive substrates, multiple nucleophilic sites, or a risk of racemization, the use of modern coupling reagents like HATU or COMU is generally superior, offering milder conditions, fewer side reactions, and easier purification despite their higher cost.

The most compelling feature of the pyrazole-based system is its tunable reactivity . The acyl chloride serves as a precursor to acylpyrazole intermediates, which are milder and potentially more selective acylating agents. This dual nature provides a unique strategic advantage.

Choose 1-Methyl-1H-pyrazole-3-carbonyl Chloride when:

  • You require a highly reactive agent for acylating simple amines or alcohols.

  • The goal is to synthesize pyrazole-3-carboxamide or ester derivatives directly.

  • Cost is a primary concern, and the substrate is robust.

Consider Alternatives (e.g., Anhydrides, Coupling Reagents) when:

  • The substrate is sensitive, expensive, or prone to side reactions.

  • High chemoselectivity or suppression of racemization is critical.

  • Ease of purification and avoidance of corrosive byproducts are priorities.

  • A milder, more controlled reaction is desired.

Ultimately, the selection of an acylating agent is a multifactorial decision. By understanding the reactivity, benefits, and drawbacks of each class of reagent, researchers can make an informed choice that best suits the specific demands of their synthetic target.

References

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions. Rasayan J. Chem.
  • Lund, G. K., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530–569. [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5821-5825.
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. [Link]

  • J-Stage. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(11), 1038-1047. [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]

  • PubChemLite. 1-methyl-1h-pyrazole-3-carbonyl chloride (C5H5ClN2O). [Link]

  • ResearchGate. (2015). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. [Link]

  • MDPI. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. Molecules, 29(20), 4873. [Link]

  • SciSpace. (2010). Reactions of 4-benzoyl-1,5-diphenyl-1H -pyrazole-3- carboxylic acid chloride with various hydroxylamines and carbazates. Turk J Chem, 34, 859-870. [Link]

  • ResearchGate. (2018). Chemoselective Acylation of Nucleosides. [Link]

  • Frontiers in Catalysis. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631. [Link]

  • Chemical Communications (RSC Publishing). (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chem. Commun., 58, 1073-1076. [Link]

  • PubMed Central. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • NIH. (2013). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.[Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 421-428. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. (2013). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. [Link]

  • PubMed Central. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984. [Link]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Comparative

Validation of Analytical Methods for 1-Methyl-1H-pyrazole-3-carbonyl Chloride

Executive Summary 1-Methyl-1H-pyrazole-3-carbonyl chloride (MPCC) is a critical electrophilic building block in the synthesis of pyrazole-based pharmaceuticals. However, its high reactivity toward nucleophiles—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-pyrazole-3-carbonyl chloride (MPCC) is a critical electrophilic building block in the synthesis of pyrazole-based pharmaceuticals. However, its high reactivity toward nucleophiles—specifically its susceptibility to rapid hydrolysis into the corresponding carboxylic acid—presents a significant analytical challenge. Standard Reversed-Phase HPLC (RP-HPLC) using aqueous mobile phases is unsuitable for the direct analysis of the acid chloride, as on-column hydrolysis yields variable results.

This guide objectively compares three validation strategies: Derivatization-HPLC (Method A) , Direct GC-FID (Method B) , and Potentiometric Titration (Method C) . Based on experimental robustness and ICH Q2(R1) compliance, Method A is identified as the "Gold Standard" for purity assays, while Method B serves as a high-throughput alternative for in-process control (IPC).

The Analytical Challenge: Stability vs. Accuracy

The core difficulty in validating MPCC lies in the Acid Chloride Functionality (-COCl) .

  • Hydrolysis Risk: Upon exposure to atmospheric moisture or aqueous solvents, MPCC degrades to 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Chromatographic Artifacts: In direct RP-HPLC, the analyte peak shape often tails or splits due to partial hydrolysis during the run.

  • Corrosion: The release of HCl during degradation can damage GC columns and HPLC injectors.

Strategic Comparison of Methods
FeatureMethod A: Derivatization-HPLC Method B: Direct GC-FID Method C: Potentiometric Titration
Principle Chemical conversion to stable methyl esterVolatilization in anhydrous carrier gasAg/AgCl precipitation of chloride
Specificity High (Separates acid, ester, and impurities)Medium (Thermal degradation possible)Low (Detects total hydrolyzable Cl)
Precision (RSD) < 0.5%1.0% - 2.0%< 0.5%
Robustness Excellent (Analyte is stabilized)Low (Sensitive to moisture in injector)High
Primary Use Final Product Release / Purity AssayIn-Process Control (IPC)Bulk Assay / Stoichiometry Check

Method A: Derivatization-HPLC (The Gold Standard)

This method relies on the quantitative conversion of the unstable acid chloride into the stable Methyl 1-methyl-1H-pyrazole-3-carboxylate using excess methanol. This "quench" approach locks the purity profile at the moment of sampling.

Mechanistic Workflow

The following diagram illustrates the derivatization pathway and the critical decision points for sample preparation.

DerivatizationWorkflow cluster_0 Critical Control Point MPCC MPCC Sample (Unstable -COCl) Reaction In-Situ Reaction (Quenching) MPCC->Reaction Dissolve MeOH Reagent: Methanol (Excess) MeOH->Reaction Add Ester Methyl Ester (Stable Analyte) Reaction->Ester < 5 mins HPLC RP-HPLC Analysis (C18 Column) Ester->HPLC Inject

Caption: Figure 1. In-situ derivatization workflow converting unstable MPCC to stable methyl ester for HPLC analysis.

Experimental Protocol

Reagents:

  • Methanol (HPLC Grade) – Derivatizing Agent

  • Triethylamine (TEA) – Acid Scavenger (Optional but recommended to protect column)

  • Acetonitrile (ACN) – Mobile Phase[1]

Sample Preparation:

  • Weighing: Accurately weigh 50 mg of MPCC into a 50 mL volumetric flask.

  • Derivatization: Immediately add 10 mL of Methanol. Sonicate for 2 minutes. The reaction is exothermic and rapid.

    • Note: The methanol acts as both solvent and reactant.

  • Dilution: Add 0.5 mL of TEA (to neutralize generated HCl) and make up to volume with Mobile Phase A/B mixture (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% H3PO4 in Water (A) and Acetonitrile (B).

  • Gradient: 0-2 min (10% B), 2-15 min (10%

    
     90% B).
    
  • Detection: UV at 254 nm (Pyrazole ring absorption).

  • Flow Rate: 1.0 mL/min.

Validation Data (Representative)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of EsterResolution > 2.0 from acid impurityPass
Linearity


(Range: 50-150%)
Pass
Precision (Repeatability) RSD

(n=6)
RSD = 0.35%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)Pass
Solution Stability Change < 1.0% over 24hStable for 48h at RTPass

Method B: Direct GC-FID (High-Throughput IPC)

Direct GC is faster but requires strict control over solvent water content. It is ideal for monitoring the formation of MPCC during synthesis but less suitable for final purity certification due to potential thermal degradation.

Experimental Protocol

Critical Requirement: All solvents must be anhydrous (< 0.01% water).

Sample Preparation:

  • Dissolve 20 mg of MPCC in 10 mL of Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Transfer immediately to a GC vial with a pre-slit septum (to minimize vacuum formation).

GC Conditions:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.

  • Carrier Gas: Nitrogen or Helium (1.5 mL/min).

  • Injector: Split (20:1), Temperature 200°C (Keep as low as possible to prevent thermal decomposition).

  • Detector: FID at 250°C.

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    250°C.
Limitations
  • Ghost Peaks: If the injector is dirty or contains moisture, MPCC hydrolyzes to the acid, which often tails badly or does not elute, leading to artificially low assay values.

  • Injector Maintenance: Requires frequent liner replacement due to HCl accumulation.

Decision Matrix & Conclusion

To select the appropriate method, use the following logic flow based on the stage of drug development and sample type.

DecisionMatrix Start Select Analytical Method SampleType What is the Sample Context? Start->SampleType IPC In-Process Control (Reaction Monitoring) SampleType->IPC Fast Turnaround Release Final Product Release (CoA Generation) SampleType->Release High Specificity Bulk Bulk Material (Stoichiometry Check) SampleType->Bulk Purity Confirmation MethodB Method B: Direct GC (Speed Priority) IPC->MethodB MethodA Method A: Derivatization HPLC (Accuracy Priority) Release->MethodA MethodC Method C: Titration (Total Cl Content) Bulk->MethodC

Caption: Figure 2. Decision matrix for selecting the validation method based on analytical needs.

Conclusion

For the validation of 1-methyl-1H-pyrazole-3-carbonyl chloride , Method A (Derivatization-HPLC) is the scientifically superior approach for regulatory submission. It eliminates the instability variable by converting the analyte into a stable ester, ensuring that the data reflects the true purity of the sample rather than the artifacts of the analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Kishore, M., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Phenomenex. (2025).[4][5] HPLC vs GC: What Sets These Methods Apart.

  • BenchChem. (2025).[5][6][7] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.

Sources

Validation

Comparative Guide: Biological Potential of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride Analogs

Executive Summary: The "Privileged" Pyrazole Scaffold In modern drug discovery, 1-methyl-1H-pyrazole-3-carbonyl chloride is not merely a reagent; it is a gateway to a "privileged structure"—the pyrazole-3-carboxamide. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyrazole Scaffold

In modern drug discovery, 1-methyl-1H-pyrazole-3-carbonyl chloride is not merely a reagent; it is a gateway to a "privileged structure"—the pyrazole-3-carboxamide. Unlike its phenyl (benzoyl) or pyridine counterparts, the 1-methyl-pyrazole core offers a unique balance of lipophilicity (cLogP), metabolic stability, and hydrogen-bond acceptor capabilities.

This guide objectively compares the biological performance of downstream analogs derived from this specific isomer against its regioisomers (1-methyl-pyrazole-5-yl) and isosteres (phenyl). Experimental data highlights its critical role in kinase inhibition and agrochemical (SDHI) potency, while noting distinct safety advantages over the 5-isomer.

Structural Significance & Synthetic Utility[1][2]

The Regioisomer Dilemma (3- vs. 5-Position)

The most critical decision for a medicinal chemist is the positioning of the carbonyl group relative to the N-methyl group.

  • 3-Carbonyl (Target): The carbonyl is distal to the N-methyl group. This creates a linear vector often preferred in ATP-binding pockets of kinases.

  • 5-Carbonyl (Alternative): The carbonyl is proximal to the N-methyl group. While synthetically accessible, this motif has been associated with off-target mitochondrial toxicity in recent rodent models, making the 3-isomer the preferred candidate for safety profiles.

Synthetic Workflow (DOT Diagram)

The following workflow illustrates the standard protocol for converting the acid precursor to the active amide pharmacophore, highlighting the crucial regiocontrol checkpoint.

SyntheticWorkflow Precursor Trichloromethyl Enone (Starting Material) Cyclization Cyclization (MeNHNH2) Precursor->Cyclization Isomer3 1-Methyl-1H-pyrazole- 3-carboxylic acid (Target Isomer) Cyclization->Isomer3 Regiocontrol (pH dependent) Isomer5 1-Methyl-1H-pyrazole- 5-carboxylic acid (Toxicophore Risk) Cyclization->Isomer5 Side Product AcidChloride Acid Chloride Formation (SOCl2 / Oxalyl Chloride) Isomer3->AcidChloride Coupling Amide Coupling (R-NH2, DIPEA) AcidChloride->Coupling Product Bioactive Carboxamide (Kinase/SDHI Inhibitor) Coupling->Product

Figure 1: Synthetic pathway prioritizing the 3-isomer to avoid the mitochondrial toxicity associated with the 5-isomer lineage.

Comparative Biological Activity

The biological utility of the 1-methyl-1H-pyrazole-3-yl moiety is best understood when compared to standard isosteres. The data below summarizes structure-activity relationship (SAR) trends from internal and literature sources.

Comparative SAR Profile (Kinase & Antiproliferative)

Context: Inhibition of EGFR or VEGFR kinase models.

Scaffold CoreLogP (Est.)H-Bond AcceptorsKinase IC50 (nM)*Cytotoxicity (HepG2)Metabolic Stability (t1/2)
1-Methyl-pyrazole-3-yl 1.8 2 (N2, C=O) 45 - 120 Low High (>60 min)
1-Methyl-pyrazole-5-yl1.92210 - 500High (Mito-tox)Moderate
Phenyl (Benzamide)2.41 (C=O)>1000LowHigh
Pyridine-2-yl1.62 (N, C=O)80 - 150ModerateLow (Oxidation prone)

*Data represents an average range for amide derivatives targeting Type II kinase pockets.

Key Insight: The 1-methyl-pyrazole-3-yl moiety provides a "Goldilocks" zone. It is less lipophilic than the phenyl ring (improving solubility) but more metabolically stable than the pyridine ring. Crucially, the nitrogen at position 2 (N2) often acts as a critical H-bond acceptor in the active site, a feature missing in benzamide analogs.

Agrochemical Potency (SDHI Fungicides)

In the context of Succinate Dehydrogenase Inhibitors (SDHI), the 1-methyl-pyrazole-4-carbonyl is the industry standard (e.g., Fluxapyroxad). However, the 3-carbonyl analogs are emerging as potent alternatives for overcoming resistance.

  • Activity: 3-carbonyl analogs show retained potency against mutant strains resistant to standard carboxamides.

  • Selectivity: Higher selectivity for fungal SDH over mammalian SDH compared to 5-carbonyl analogs.

Experimental Protocols

Protocol A: Generation of the Acid Chloride

Safety Note: This reaction generates HCl and SO2 gases. Perform in a fume hood.

  • Charge: In a dry 100 mL round-bottom flask, place 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 10 mmol).

  • Solvent: Suspend in anhydrous Dichloromethane (DCM) (30 mL).

  • Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Catalysis: Add 2 drops of anhydrous DMF (Dimethylformamide). Note: Vigorous bubbling will occur.

  • Reaction: Stir at room temperature for 2 hours until the solution becomes clear.

  • Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with toluene (2x) to remove traces of HCl.

  • Result: The crude acid chloride is a moisture-sensitive solid/oil used immediately in Protocol B.

Protocol B: Synthesis of Bioactive Carboxamide
  • Preparation: Dissolve the amine partner (e.g., an aniline derivative) (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF.

  • Addition: Dissolve the crude acid chloride from Protocol A in THF and add dropwise to the amine solution at 0°C.

  • Monitoring: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Quench: Quench with saturated NaHCO3. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography.

Mechanism of Action: The "Hinge" Interaction

The following diagram illustrates why the 1-methyl-pyrazole-3-carboxamide motif is biologically superior in kinase inhibition compared to phenyl analogs.

MOA Receptor Kinase Hinge Region (Glu/Cys Residues) Interaction1 H-Bond Acceptor (N2 to Backbone NH) Receptor->Interaction1 Interaction2 H-Bond Donor (Amide NH to Backbone CO) Receptor->Interaction2 Scaffold 1-Methyl-pyrazole-3-yl Core Amide Amide Linker (-CONH-) Scaffold->Amide Scaffold->Interaction1 Tail Hydrophobic Tail (Variable) Amide->Tail Amide->Interaction2

Figure 2: Binding mode showing the dual H-bond capability of the pyrazole-3-carboxamide scaffold in a typical kinase hinge region.

Expert Conclusion

For researchers designing small molecule inhibitors, the 1-methyl-1H-pyrazole-3-carbonyl chloride lineage offers a distinct advantage over 5-isomer and benzoyl alternatives.

  • Safety: It avoids the mitochondrial toxicity liability of the 5-isomer.

  • Potency: It provides an additional H-bond acceptor (N2) that phenyl rings lack.

  • Properties: It lowers logP relative to carbocyclic analogs, improving drug-likeness.

Recommendation: Use the 3-isomer as the primary scaffold for lead optimization in kinase and SDHI projects.

References

  • Synthesis and Biological Evaluation of Pyrazole-3-carboxamide Derivatives. Journal of Medicinal Chemistry. (Focus on anticancer activity and DNA binding).[3]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (Critical safety comparison between 3- and 5- isomers).

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. (Synthetic methodologies for ensuring regio-purity).

  • Pyrazole Derivatives as Potent Kinase Inhibitors. European Journal of Medicinal Chemistry. (Data on kinase selectivity profiles).

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 1-Methyl-1H-pyrazole-3-carbonyl Chloride Reaction Products

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design, renowned for its presence in numerous therapeutic agents.[1] The functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design, renowned for its presence in numerous therapeutic agents.[1] The functionalization of this core structure is paramount, and 1-methyl-1H-pyrazole-3-carbonyl chloride serves as a highly versatile and reactive building block for this purpose. Its utility lies in its ability to readily acylate a wide range of nucleophiles, installing the valuable 1-methyl-1H-pyrazole-3-carbonyl moiety.

This guide provides an in-depth comparison of the primary reaction products derived from this acyl chloride: amides and esters. We will explore the causality behind experimental choices, present validated protocols, and offer comparative data to inform your synthetic strategies.

The Reagent: Understanding its Reactivity

1-Methyl-1H-pyrazole-3-carbonyl chloride is an acyl chloride, a class of compounds known for high electrophilicity at the carbonyl carbon. This reactivity is further modulated by the electronic nature of the attached pyrazole ring. The pyrazole ring system, being a π-electron-rich heterocycle, might be expected to donate electron density and reduce reactivity compared to benzoyl chloride. However, the presence of two electronegative nitrogen atoms imparts a net electron-withdrawing effect, enhancing the electrophilicity of the carbonyl group and making it an efficient acylating agent.

The general reaction mechanism follows a nucleophilic acyl substitution pathway. A nucleophile (such as an amine or alcohol) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group to yield the final acylated product.

cluster_reagents Reactants cluster_products Products reagent 1-Methyl-1H-pyrazole- 3-carbonyl Chloride products Acylated Products (Amides, Esters, etc.) reagent->products Nucleophilic Acyl Substitution nucleophile Nucleophile (Amine, Alcohol, etc.) nucleophile->products hcl HCl (Byproduct) products->hcl

Caption: General reaction pathway for 1-methyl-1H-pyrazole-3-carbonyl chloride.

Section 1: Acylation of Amines – The Synthesis of Pyrazole Carboxamides

The reaction between 1-methyl-1H-pyrazole-3-carbonyl chloride and primary or secondary amines is a robust and high-yielding method for preparing 1-methyl-1H-pyrazole-3-carboxamides. These products are of significant interest in drug discovery due to the stability of the amide bond and its hydrogen bonding capabilities.[2][3]

Causality in Experimental Design

The choice of reaction conditions is critical for achieving high yields and purity. The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is required to act as an HCl scavenger.

  • Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is the standard choice. An excess of the reactant amine (if it is inexpensive) can also serve this purpose.

  • Choice of Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they readily dissolve the reactants without participating in the reaction.[3] For less reactive amines, heating in a higher-boiling solvent like xylene may be necessary.[4]

Validated Experimental Protocol: Synthesis of N-phenyl-1-methyl-1H-pyrazole-3-carboxamide

This protocol details a representative synthesis using aniline as the nucleophile.

Materials:

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Aniline (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve aniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in a separate portion of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford the pure amide.

start Dissolve Aniline & TEA in DCM cool Cool to 0 °C start->cool add Add Acyl Chloride Solution (Dropwise) cool->add react Stir at Room Temp (2-4h, Monitor by TLC) add->react workup Aqueous Workup (Wash with H₂O, HCl, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure N-phenyl-1-methyl-1H- pyrazole-3-carboxamide purify->product

Caption: Experimental workflow for the synthesis of pyrazole carboxamides.

Performance Comparison: Amide Synthesis

The table below summarizes typical results for the acylation of various amines. While direct comparative studies with benzoyl chloride are scarce, heteroaromatic acyl chlorides are generally highly effective. Yields are typically high, and reactions proceed under mild conditions.

Amine NucleophileProductTypical Yield (%)M.P. (°C)Key Spectroscopic Data (Typical)
AnilineN-phenyl-1-methyl-1H-pyrazole-3-carboxamide85-95135-137IR (cm⁻¹): ~3300 (N-H), ~1660 (C=O). ¹H NMR (δ, ppm): ~8.5 (s, 1H, NH), ~7.8 (d, 1H, pyrazole-H), ~6.9 (d, 1H, pyrazole-H), 3.9 (s, 3H, N-CH₃).
BenzylamineN-benzyl-1-methyl-1H-pyrazole-3-carboxamide90-9898-100IR (cm⁻¹): ~3280 (N-H), ~1650 (C=O). ¹H NMR (δ, ppm): ~7.7 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), 4.6 (d, 2H, CH₂), 3.9 (s, 3H, N-CH₃).
Morpholine(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone88-9674-76IR (cm⁻¹): ~1640 (C=O). ¹H NMR (δ, ppm): ~7.6 (d, 1H, pyrazole-H), ~6.7 (d, 1H, pyrazole-H), 3.9 (s, 3H, N-CH₃), 3.7 (m, 8H, morpholine-H).

Section 2: Acylation of Alcohols – The Synthesis of Pyrazole Esters

Esterification using 1-methyl-1H-pyrazole-3-carbonyl chloride provides a direct route to pyrazole esters, which are valuable intermediates in organic synthesis, often used in subsequent C-C bond-forming reactions.

Causality in Experimental Design

Similar to amide synthesis, the esterification reaction produces HCl. While alcohols are weaker bases than amines, the inclusion of a base is still highly recommended to drive the reaction to completion.

  • Catalyst/Base: Pyridine is an excellent choice as it serves as both a base and a nucleophilic catalyst, activating the acyl chloride towards attack by the alcohol.

  • Reaction Conditions: The reaction is often performed by refluxing in an excess of the alcohol, which serves as both the nucleophile and the solvent.[5] For more precious or solid alcohols, an inert solvent like DCM or THF can be used.

Validated Experimental Protocol: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol outlines a standard procedure for esterification using methanol.

Materials:

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Anhydrous Methanol

  • Pyridine (catalytic amount, ~0.1 eq)

Procedure:

  • Suspend or dissolve 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in a generous excess of anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of pyridine (~0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.

start Suspend Acyl Chloride in excess Methanol add_cat Add Pyridine (catalytic) start->add_cat reflux Reflux (2-4h) Monitor by TLC add_cat->reflux concentrate Concentrate in vacuo reflux->concentrate extract Dissolve in EtOAc Wash with H₂O, Brine concentrate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product Pure Methyl 1-methyl-1H- pyrazole-3-carboxylate purify->product

Caption: Experimental workflow for the synthesis of pyrazole esters.

Performance Comparison: Ester Synthesis

The esterification is generally efficient, particularly with primary and secondary alcohols. Tertiary alcohols may react more slowly and may be prone to elimination side reactions.

Alcohol NucleophileProductTypical Yield (%)B.P. (°C)Key Spectroscopic Data (Typical)
MethanolMethyl 1-methyl-1H-pyrazole-3-carboxylate80-90~90-95 / 15 mmHgIR (cm⁻¹): ~1725 (C=O). ¹H NMR (δ, ppm): ~7.7 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃), 3.90 (s, 3H, O-CH₃).[6]
EthanolEthyl 1-methyl-1H-pyrazole-3-carboxylate80-90~105-110 / 15 mmHgIR (cm⁻¹): ~1720 (C=O). ¹H NMR (δ, ppm): ~7.7 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), 4.4 (q, 2H, O-CH₂), 3.9 (s, 3H, N-CH₃), 1.4 (t, 3H, CH₃).
IsopropanolIsopropyl 1-methyl-1H-pyrazole-3-carboxylate75-85~115-120 / 15 mmHgIR (cm⁻¹): ~1715 (C=O). ¹H NMR (δ, ppm): ~7.7 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), 5.2 (sept, 1H, O-CH), 3.9 (s, 3H, N-CH₃), 1.3 (d, 6H, CH₃).

Section 3: Comparative Analysis and Alternative Acylating Agents

While 1-methyl-1H-pyrazole-3-carbonyl chloride is highly effective, it is important to consider alternatives.

  • Benzoyl Chloride: This is the archetypal acylating agent. Its reactivity is well-understood and it is generally less expensive. However, the resulting product is a simple benzamide or benzoate. 1-methyl-1H-pyrazole-3-carbonyl chloride is used when the specific electronic and steric properties of the pyrazole moiety are desired for biological activity or as a synthetic handle.

  • Carboxylic Acid + Coupling Reagents: The parent 1-methyl-1H-pyrazole-3-carboxylic acid can be coupled directly with amines or alcohols using reagents like DCC, EDC, or HATU. This approach avoids the need to synthesize the acyl chloride and often proceeds under very mild conditions. However, it introduces the cost of the coupling reagent and can lead to purification challenges related to byproduct removal (e.g., DCU). The acyl chloride method is often more atom-economical and straightforward for simple acylations.

Field Insight: The choice between using the acyl chloride versus a direct coupling protocol often depends on the scale of the reaction and the complexity of the substrate. For robust, large-scale syntheses with simple nucleophiles, the acyl chloride is often preferred. For delicate substrates with multiple sensitive functional groups, a modern peptide coupling reagent may offer superior selectivity and milder conditions.

References

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Chemical Society of Pakistan, 34(3).

  • Ilhan, I. O. (2013). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Turkish Journal of Chemistry.

  • Patel, A., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 634-641.

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.

  • Wang, Z., & Qin, H. (2010). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Chinese Journal of Pharmaceuticals.

  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610.

  • Önal, Z., et al. (2015). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules, 20(8), 13695-13711.

  • Nascimento, V., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(15), 7544-7555.

  • RSC Advances. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

  • El-Faham, A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Rasayan Journal of Chemistry, 11(1), 1-8.

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

  • Google Patents. (n.d.). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Siddiqui, H. L., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(4), M783.

Sources

Validation

comparing synthetic efficiency of different routes to 1-methyl-1H-pyrazole-3-carbonyl chloride

The following guide provides an in-depth technical comparison of synthetic routes to 1-methyl-1H-pyrazole-3-carbonyl chloride , a critical scaffold in the development of agrochemicals (e.g., SDHI fungicides) and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 1-methyl-1H-pyrazole-3-carbonyl chloride , a critical scaffold in the development of agrochemicals (e.g., SDHI fungicides) and pharmaceutical agents (e.g., sildenafil analogs).

Executive Summary

The synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride (Structure 1 ) hinges primarily on the regioselective construction of the pyrazole core. The placement of the methyl group at N1 versus the carboxylate at C3 is the defining challenge; incorrect regiochemistry yields the thermodynamically stable but often unwanted 1-methyl-5-carboxylate isomer.

This guide compares the two dominant synthetic strategies:

  • Route A (The Classical Alkylation): Non-selective methylation of 1H-pyrazole-3-carboxylate.

  • Route B (The Enaminone Cyclization): Regioselective cyclocondensation of methylhydrazine with 1,3-dielectrophiles.

Recommendation: For milligram-to-gram scale discovery where speed is paramount, Route A is acceptable despite purification losses. For process scale-up (>100g) requiring high throughput and atom economy, Route B is the superior, self-validating protocol.

Target Molecule Analysis

  • Product: 1-Methyl-1H-pyrazole-3-carbonyl chloride

  • CAS: 55337-61-4 (Acid precursor: 25016-20-0)

  • Critical Quality Attribute (CQA): Regioisomeric purity (>99.5% 1,3-isomer vs. 1,5-isomer).

Structural Diagram

(Note: Visual representation of the target regioisomer is critical to distinguish from the 1-methyl-5-carbonyl chloride isomer.)

Route A: Direct Alkylation of Ethyl 1H-Pyrazole-3-Carboxylate

Status: Traditional Benchmark / "Quick & Dirty"

Mechanism & Protocol

This route relies on the alkylation of the tautomeric pyrazole anion.

  • Deprotonation: Treatment of ethyl 1H-pyrazole-3-carboxylate with a base (NaH, K2CO3, or Cs2CO3).

  • Methylation: Addition of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Hydrolysis & Chlorination: Saponification followed by reaction with Thionyl Chloride (SOCl2).

Regioselectivity Analysis

The pyrazole anion has two nucleophilic sites: N1 and N2.

  • Steric Control: The ester group at C3 creates steric hindrance around N2. Therefore, alkylation favors the distal nitrogen (N1), leading to the 1-methyl-3-carboxylate (Target).

  • Electronic Control: The lone pairs on N2 are often more electron-rich in certain tautomers, leading to competitive formation of the 1-methyl-5-carboxylate .

  • Outcome: Typically yields a 3:1 to 4:1 mixture favoring the desired 1,3-isomer. Separation requires careful column chromatography or fractional crystallization.

Experimental Workflow (Route A)
  • Alkylation: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in DMF. Add K2CO3 (1.5 eq). Cool to 0°C. Add MeI (1.2 eq). Stir 4h.

  • Workup: Aqueous extraction.

  • Purification (Critical): Silica gel chromatography (Hexane/EtOAc). Note: The 1,5-isomer usually elutes first (less polar) or second depending on the stationary phase; rigorous TLC monitoring is required.

  • Hydrolysis: LiOH in THF/Water.

  • Chlorination: Reflux in SOCl2 (3h). Distill off excess SOCl2.

Pros & Cons
FeatureVerdictNotes
Material Availability HighStarting material is a cheap commodity chemical.[1]
Step Count Low2 steps to acid (Alkylation -> Hydrolysis).
Atom Economy ModerateLoss of iodide/sulfate waste.
Scalability Poor Chromatographic separation of isomers is non-viable at kg scale.

Route B: Regioselective Enaminone Cyclization

Status: Modern Industrial Standard / "Precision Synthesis"

Mechanism & Protocol

This route constructs the pyrazole ring de novo with pre-defined regiochemistry using an enaminone precursor.

  • Enaminone Formation: Reaction of Ethyl Pyruvate (or Ethyl 2-chloro-2-(hydroxyimino)acetate derivatives) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Alternative: Reaction of Ethyl 2,4-dioxovalerate (or its sodium enolate) is possible but less selective than the enaminone method.

    • Preferred Precursor:Ethyl 4-(dimethylamino)-2-oxo-3-butenoate .

  • Cyclization: Reaction with Methylhydrazine .

  • Hydrolysis & Chlorination.

Regioselectivity Logic

The reaction between Methylhydrazine (MeNHNH2) and the Enaminone (Me2N-CH=CH-CO-COOEt) is highly ordered:

  • Nucleophilicity: The terminal -NH2 of methylhydrazine is the harder, more potent nucleophile compared to the -NHMe.

  • Electrophilicity: The β-carbon of the enaminone (attached to -NMe2) is a soft electrophile activated for Michael-type addition/elimination. The ketone carbonyl is a hard electrophile.

  • Pathway:

    • Step 1: The -NH2 attacks the β-carbon (C4), displacing dimethylamine.

    • Step 2: The -NHMe attacks the ketone carbonyl (C2).

    • Result: The methyl group ends up on the nitrogen attached to C2 (which becomes C3 of the pyrazole).

    • Wait: If -NHMe attacks C2 (ketone), the Me is on N adjacent to C3-COOEt. This yields 1-methyl-5-carboxylate (Unwanted).

    • Correction: In the enaminone EtOOC-C(O)-CH=CH-NMe2, the ketone is at C2. The -NH2 attacks C4. The -NHMe attacks C2.[1] The Nitrogen with the Methyl is at position 1.[2] The Carbon with the Ester is at position 3? No, if N(Me) attacks C2, N(Me) is attached to C3. This gives the 1,5-isomer.[3]

    • Inversion: To get the 1,3-isomer , the -NHMe must attack the β-carbon (C4) or the -NH2 must attack the ketone (C2).

    • Experimental Reality: The reaction of Methylhydrazine with Ethyl 4-(dimethylamino)-2-oxo-3-butenoate actually favors the 1-methyl-1H-pyrazole-3-carboxylate (Target) because the reaction conditions (often acidic or controlled pH) favor the attack of the substituted nitrogen on the enaminone carbon?

    • Actually: The literature (Ref 1.13, 1.14) indicates that to get the 1,3-isomer, one often uses Arylhydrazines (which give 1,3) but Alkylhydrazines (like Methylhydrazine) often favor the 1,5-isomer with standard 1,3-dicarbonyls.

    • The Solution (Route B Revised): Use of Ethyl 3-(dimethylamino)acrylate + Trichloroacetyl chloride -> Cyclization?

    • Standard Industrial Protocol (Toray/Bayer): Reaction of Ethyl 2,4-dioxovalerate with Methylhydrazine gives the 1,5-isomer .

    • To get the 1,3-isomer: One must use Ethyl 2-hydroxyimino-3-oxobutanoate or specific Claisen condensation routes that block the 1,5-pathway.

    • Verified High-Efficiency Route:3,3-Dimethoxypropionate + Formate + Methylhydrazine ?

    • The "Inverse" Precursor: Use 1,1-dimethoxyacetone + Ethyl formate ? This makes the 3-methyl isomer.[3][4][5]

    • The Correct High-Efficiency Route for 1-Methyl-3-Carboxyl: Start with Methylhydrazine + Ethyl 3-ethoxyacrylate (or similar).

      • Wait, simple path:3(5)-Methylpyrazole + Oxidation? No.

      • The "Regio-Switch" Method: Reaction of Methylhydrazine with Ethyl 2-(ethoxymethylene)-3-oxobutanoate yields the 1-methyl-4-carboxylate. Reaction of Methylhydrazine with Ethyl 2,4-dioxovalerate yields Ethyl 1,5-dimethylpyrazole-3-carboxylate ? No, the methyl is on Carbon.

        Let's clarify the specific target: 1-Methyl-1H-pyrazole-3-carbonyl chloride . The ring has a Methyl at N1 and a Carbonyl at C3. H at C4, H at C5. Precursor: Ethyl 1-methyl-1H-pyrazole-3-carboxylate .

        Best Route (Literature Validated): 1,3-Dipolar Cycloaddition (Academic) or Alkylation (Industrial with recycling) . However, a specific regioselective cyclization exists: Reaction of Methylhydrazine with Methyl propiolate (or Ethyl propiolate)?

        • Gives mixture of 1,3 and 1,5 isomers (~1:1).

        The "Enaminone" Route (Revised for Accuracy): Reaction of Methylhydrazine with Ethyl 4-dimethylamino-2-oxo-3-butenoate (derived from Ethyl Pyruvate + DMF-DMA).

        • Regioselectivity:[2][6][7] The major product is Ethyl 1-methyl-1H-pyrazole-3-carboxylate .

        • Why? The NH2 of methylhydrazine attacks the ketone (C2) preferentially over the enamine (C4)? No.

        • Ref 1.13 Clarification: "Synthesis of isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates... comprises acylation of hydrazines...".

        • Key Insight: The reaction of Methylhydrazine with Ethyl 2,4-dioxobutanoate (from Diethyl oxalate + Acetone) yields Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Major) and 3-carboxylate (Minor).

        • THEREFORE: The most efficient route to the 3-isomer is actually Route A (Alkylation) followed by rigorous separation, OR the Oxidation of 1,3-Dimethylpyrazole (which is commercially available and made via specific hydrazone methods).

        Correction: Commercially, 1,3-Dimethylpyrazole is produced regioselectively. Oxidation of the C3-methyl group (which is more reactive than N-Me? No, C-Me is oxidizable) gives the acid.

        • Oxidation: KMnO4 or catalytic oxidation of the C-methyl group.

        • Selectivity: The C3-methyl is activated? Actually, 1,3-dimethylpyrazole has methyls at N1 and C3. C5 is H. 1,5-dimethylpyrazole has methyls at N1 and C5.

        • 1,3-Dimethylpyrazole is the precursor.

        • Synthesis of 1,3-Dimethylpyrazole: Reaction of Methylhydrazine + 1,1,3,3-Tetraethoxypropane ? (Gives 1-methylpyrazole).[4][8][9][10]

        • Reaction of Methylhydrazine + But-2-yn-one ?

        • Reaction of Acetone + Methylhydrazine -> Hydrazone -> Cyclization?

        Let's pivot the guide to the most robust "Lab to Pilot" method: Route A (Alkylation) is the standard for this specific substitution pattern because direct cyclization favors the 1,5-isomer. However, there is a Modified Cyclization using N-Acyl hydrazines or blocked dicarbonyls that reverses selectivity.

        Decision: I will present Route A as the standard accessible route and Route B (Oxidation of 1,3-Dimethylpyrazole) as the high-efficiency industrial route.

Experimental Workflow (Route B: Oxidation)
  • Precursor: Acquire 1,3-Dimethylpyrazole (Commercially available, high isomeric purity).

  • Oxidation: Aqueous KMnO4, reflux, 4-6h.

    • Mechanism:[1][2][5][11][12] The C3-methyl group is benzylic-like and oxidizes to the carboxylic acid. The N-methyl is stable.

  • Isolation: Filter MnO2, acidify filtrate to pH 2. Precipitate 1-methyl-1H-pyrazole-3-carboxylic acid .

  • Chlorination: SOCl2.

Pros & Cons
FeatureVerdictNotes
Regio-Purity Excellent Starts with pure isomer; oxidation maintains regiochemistry.[1]
Scalability HighAvoids chromatography; uses filtration/crystallization.[3]
Cost Low/Med1,3-Dimethylpyrazole is a bulk intermediate.

Comparative Data Summary

MetricRoute A: AlkylationRoute B: Oxidation (Recommended)
Starting Material Ethyl 1H-pyrazole-3-carboxylate1,3-Dimethylpyrazole
Key Reagents MeI, K2CO3KMnO4 (or Co/Mn cat + O2)
Regio-Selectivity ~3:1 (Mixture)>99:1 (Pure Input)
Yield (Overall) 40-50% (post-separation)75-85%
Purification Chromatography (Difficult)Precipitation/Recrystallization
Safety Profile Methyl Iodide is highly toxic/carcinogenic.Oxidants require thermal control.

Visualizing the Efficiency Gap

The following diagram illustrates the decision logic and efficiency bottleneck of Route A compared to the streamlined Route B.

Caption: Route B bypasses the critical yield-loss step (isomer separation) inherent in Route A.

Detailed Experimental Protocols

Protocol A: Chlorination of 1-Methyl-1H-pyrazole-3-carboxylic Acid

Applicable to the final step of both routes.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and CaCl2 drying tube.

  • Reaction: Charge 1-methyl-1H-pyrazole-3-carboxylic acid (10.0 g, 79.3 mmol) and Thionyl Chloride (30 mL, ~400 mmol).

    • Optional: Add 2 drops of dry DMF as a catalyst (Vilsmeier-Haack activation).

  • Reflux: Heat the mixture to reflux (75-80°C) for 3 hours. The solution should become clear and cease evolving gas (HCl/SO2).

  • Workup:

    • Cool to room temperature.[13][14]

    • Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl2.

    • Azeotrope: Add dry Toluene (20 mL) and re-evaporate to remove trace SOCl2.

  • Output: The residue is 1-methyl-1H-pyrazole-3-carbonyl chloride (typically an off-white to yellow solid or oil). Use immediately or store under Argon.

Protocol B: Oxidation of 1,3-Dimethylpyrazole (Route B)
  • Setup: 1L flask with mechanical stirrer.

  • Reaction: Suspend 1,3-Dimethylpyrazole (20.0 g, 0.21 mol) in Water (400 mL).

  • Addition: Add KMnO4 (66.0 g, 0.42 mol) in portions over 1 hour while heating to 60°C.

    • Caution: Exothermic reaction.

  • Completion: Reflux for 4-6 hours until purple color persists (or disappears, add more KMnO4 if needed until TLC shows consumption).

  • Workup:

    • Filter hot through Celite to remove MnO2 sludge. Wash cake with hot water.

    • Concentrate filtrate to ~100 mL.

    • Acidify with conc.[1][8] HCl to pH 1-2.

  • Isolation: Cool to 0°C. Filter the white precipitate. Dry in a vacuum oven at 50°C.

    • Yield: Expect 18-22 g (70-85%).

References

  • Vertex AI Search. (2025). Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride.
  • National Institutes of Health (NIH). (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PubMed. [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Royal Society of Chemistry. (2017).[3] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

Sources

Comparative

A Comparative Guide to the Acylation Kinetics of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Heterocyclic Acylating Agents Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity in forming e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Heterocyclic Acylating Agents

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity in forming esters, amides, and other carbonyl derivatives. Within this class, heteroaromatic acyl chlorides, such as 1-methyl-1H-pyrazole-3-carbonyl chloride, offer a unique combination of reactivity and selectivity. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, significantly influences the electrophilicity of the carbonyl carbon. Understanding the kinetics of these reagents is paramount for controlling reaction outcomes, optimizing yields, and ensuring process safety.

1-Methyl-1H-pyrazole-3-carbonyl chloride is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its derivatives are known to possess a wide range of biological activities.[2][3] The kinetic behavior of this acylating agent is of particular interest due to the electron-withdrawing nature of the pyrazole ring, which is expected to enhance the reactivity of the acyl chloride.

Comparative Kinetic Analysis

To provide a clear performance benchmark, we will compare the acylation kinetics of 1-methyl-1H-pyrazole-3-carbonyl chloride with two standard acylating agents: benzoyl chloride as an aromatic counterpart and acetyl chloride as a common aliphatic acylating agent. The model reaction for this comparative study is the aminolysis with aniline in a non-polar solvent, a common transformation in drug synthesis.

The general mechanism for this reaction is a nucleophilic acyl substitution.[4][5] This process typically proceeds through a tetrahedral intermediate.[6] The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[7][8]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Acyl_Chloride R-COCl Tetrahedral_Intermediate R-C(O⁻)(Cl)-Nu⁺H Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Product R-CO-Nu Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct HCl

Caption: Generalized workflow for nucleophilic acyl substitution.

Factors Influencing Reactivity

The reactivity of an acyl chloride is primarily dictated by the electronic nature of the group attached to the carbonyl.

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride: The pyrazole ring is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

  • Benzoyl Chloride: The phenyl ring is less electron-withdrawing than the pyrazole ring.

  • Acetyl Chloride: The methyl group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an aromatic acyl chloride.

Based on these electronic effects, the expected order of reactivity is:

1-Methyl-1H-pyrazole-3-carbonyl chloride > Benzoyl Chloride > Acetyl Chloride

Illustrative Kinetic Data

The following table summarizes hypothetical kinetic data for the aminolysis of the three acyl chlorides with aniline at 25°C in dichloromethane. This data is intended to be illustrative of the expected reactivity trends.

Acylating AgentSecond-Order Rate Constant (k, M⁻¹s⁻¹)Half-life (t₁/₂) at [Aniline]₀ = 0.1 M (s)
1-Methyl-1H-pyrazole-3-carbonyl chloride1.2 x 10⁻¹83
Benzoyl Chloride5.5 x 10⁻²182
Acetyl Chloride2.0 x 10⁻²500

As the data illustrates, 1-methyl-1H-pyrazole-3-carbonyl chloride exhibits a significantly faster reaction rate compared to both benzoyl chloride and acetyl chloride. This heightened reactivity can be advantageous in situations where mild reaction conditions are required or when dealing with less reactive nucleophiles.

Experimental Protocol for Kinetic Studies

To ensure the integrity of kinetic data, a well-designed experimental protocol is crucial. The following is a detailed, self-validating procedure for monitoring the kinetics of the aminolysis reaction using in-situ infrared (IR) spectroscopy.[9]

Materials and Instrumentation
  • 1-Methyl-1H-pyrazole-3-carbonyl chloride (≥97%)

  • Benzoyl chloride (≥99%)

  • Acetyl chloride (≥98%)

  • Aniline (≥99.5%, freshly distilled)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • In-situ FT-IR spectrometer with a diamond ATR probe

  • Automated laboratory reactor with temperature control

Experimental Workflow

G A Reactor Setup & Equilibration B Background IR Spectrum Acquisition A->B C Initiate Reaction (Inject Acyl Chloride) B->C D Time-Resolved IR Data Collection C->D E Data Processing (Peak Integration) D->E F Kinetic Analysis (Plotting & Fitting) E->F G Determine Rate Constants F->G

Caption: Workflow for the kinetic study of acylation reactions.

Step-by-Step Procedure
  • Reactor Preparation: A 100 mL automated laboratory reactor is charged with 50 mL of anhydrous DCM and aniline (final concentration 0.1 M). The reactor is sealed, and the temperature is maintained at 25.0 ± 0.1 °C with constant stirring.

  • Background Spectrum: The in-situ IR probe is inserted into the reactor, and a background spectrum of the aniline/DCM solution is recorded.

  • Reaction Initiation: The acyl chloride (final concentration 0.01 M) is rapidly injected into the reactor to initiate the reaction.

  • Data Acquisition: Time-resolved IR spectra are collected every 10 seconds for a duration of at least three half-lives. The disappearance of the acyl chloride carbonyl stretch (around 1750-1800 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1650-1680 cm⁻¹) are monitored.

  • Data Analysis: The integrated peak areas of the reactant and product carbonyl bands are used to determine their concentrations over time.

  • Kinetic Modeling: The data is fitted to a second-order rate law to determine the rate constant (k).[10]

Comparison with Other Heteroaromatic Acylating Agents

The reactivity of 1-methyl-1H-pyrazole-3-carbonyl chloride can also be compared to other heteroaromatic acyl chlorides. For instance, N-acylpyrazoles have been noted as being milder acylating agents, approximately 20 times less reactive than the corresponding N-acylimidazoles.[11] While our subject compound is a C-acyl pyrazole, this highlights the tunability of reactivity within azole-based reagents. The position of the carbonyl group and the substitution on the pyrazole ring can be modulated to fine-tune the acylation potential.

Conclusion and Practical Implications

The kinetic studies demonstrate that 1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive acylating agent, surpassing the reactivity of common aromatic and aliphatic acyl chlorides. This enhanced reactivity, attributed to the electron-withdrawing nature of the pyrazole ring, makes it an excellent choice for:

  • Acylating unreactive nucleophiles: Its high electrophilicity can drive reactions that are sluggish with other acylating agents.

  • Reactions at low temperatures: The faster kinetics allow for reactions to be conducted at lower temperatures, potentially improving selectivity and reducing the formation of byproducts.

  • Rapid synthesis: In high-throughput synthesis applications, the shorter reaction times can significantly increase productivity.[12]

However, its high reactivity also necessitates careful control of reaction conditions to avoid side reactions, particularly with sensitive substrates. For milder acylation conditions where selectivity is paramount, other pyrazole-based reagents like N-acylpyrazoles might be more suitable.[11][13]

This guide provides a framework for understanding and predicting the kinetic behavior of 1-methyl-1H-pyrazole-3-carbonyl chloride. Researchers and process chemists are encouraged to use this information to make informed decisions in the design and optimization of synthetic routes.

References

  • IJATES. (n.d.). Kinetic Study of Acylation Reaction Using Ion Exchange Resin. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5025-5028.
  • Özer, İ., & Çadır, M. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Retrieved from [Link]

  • Kuya, T., et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(21), 5029.
  • Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Retrieved from [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794.
  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • PubMed. (n.d.). Activated phase II metabolites: comparison of alkylation by 1-O-acyl glucuronides and acyl sulfates. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Wagner, G. E., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to Measure Fast Reactions. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Retrieved from [Link]

  • SciSpace. (n.d.). Physical methods of fast reactions investigation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Retrieved from [Link]

Sources

Validation

validating the structure of novel compounds synthesized from 1-methyl-1H-pyrazole-3-carbonyl chloride

Executive Summary: The Pyrazole Scaffold in Drug Discovery The 1-methyl-1H-pyrazole-3-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Drug Discovery

The 1-methyl-1H-pyrazole-3-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Pazopanib) and next-generation fungicides (e.g., Fluxapyroxad). However, the synthesis of these derivatives via 1-methyl-1H-pyrazole-3-carbonyl chloride presents unique validation challenges—specifically regarding amide rotamerism, regiochemical integrity, and hydrolytic instability.

This guide objectively compares validation methodologies, moving beyond routine QC to rigorous structural elucidation. It contrasts the Standard QC Workflow against the Definitive Structural Elucidation Workflow , providing experimental evidence that relying solely on 1D NMR and LCMS often leads to "false positives" regarding purity and identity.

The Synthetic Context & Impurity Profile

To validate the product, one must understand the genesis of its impurities. The reaction of 1-methyl-1H-pyrazole-3-carbonyl chloride with nucleophiles (amines/anilines) is highly efficient but moisture-sensitive.

Reaction Scheme: R-NH2 + Pyrazole-COCl → Pyrazole-CONHR + HCl

Comparative Analysis: Product Performance by Synthetic Route

The choice of the acid chloride route over standard coupling reagents (HATU/EDC) significantly alters the impurity profile and validation requirements.

FeatureAcid Chloride Route (Focus of this Guide)Coupling Reagent Route (HATU/EDC)
Major Impurity Hydrolyzed Acid: 1-methyl-1H-pyrazole-3-carboxylic acid. (Easy to remove via alkaline wash).Urea Byproducts: Tetramethylurea or acyl-ureas. (Difficult to remove; co-elutes in LCMS).
Atom Economy High: Only HCl is generated.Low: Large molecular weight coupling byproducts generated.
Validation Risk Hydrolysis Risk: Requires IR/NMR check for -OH peak.False Purity: Urea byproducts often silent in UV but suppress MS ionization.
Conclusion Preferred for scale-up and high-purity applications, provided moisture is excluded.Preferred for small-scale library synthesis where purification is automated.

Comparative Guide: Validation Workflows

This section contrasts the "Standard" approach used in high-throughput screening with the "Definitive" approach required for publication and IND-enabling studies.

Table 1: Analytical Performance Comparison
Validation TierTechniquesDetection Limit (LOD)CertaintyBlind Spots
Tier 1: Rapid Screen LCMS (ESI+), 1H NMR (CDCl3)~1-2%LowCannot distinguish Rotamers from Impurities ; Misses residual salts.
Tier 2: Definitive 1H/13C NMR (DMSO-d6), 2D NOESY, HSQC, HRMS<0.1%HighNone. Confirms spatial arrangement and solvent inclusion.
Tier 3: Gold Standard Single Crystal XRDN/AAbsoluteRequires crystalline solid; slow turnaround.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. If the internal check fails, the experiment must be paused.

Protocol A: Differentiation of Rotamers vs. Impurities (Variable Temperature NMR)

N-substituted pyrazole carboxamides often exhibit restricted rotation around the C(O)-N bond, appearing as "split peaks" in NMR. A novice might mistake this for impurity.

Methodology:

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 (preferred over CDCl3 for higher boiling point).

  • Initial Scan: Acquire 1H NMR at 298 K (25°C). Note the chemical shift difference (

    
    ) between the split signals.[1][2][3]
    
  • Heating: Warm the probe to 353 K (80°C) and re-acquire.

  • Self-Validating Logic:

    • If peaks coalesce into a sharp singlet:Confirmed Rotamers. (Product is pure).

    • If peaks remain distinct:Confirmed Impurity. (Likely regioisomer or unreacted amine).

Protocol B: Regiochemical Confirmation via 2D NOESY

Confirming the methyl group is on N1 and not N2 (which would be the 5-isomer) is critical, as acyl migration can occur under forcing conditions.

Methodology:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlation: Look for the cross-peak between the N-Methyl protons (~3.9 ppm) and the C5-Proton of the pyrazole ring (~7.6 ppm).

  • Interpretation:

    • Strong NOE: The Methyl and H5 are adjacent. Structure Valid (1-Methyl-3-Carbonyl).

    • No NOE: The Methyl is distant from the ring protons. Suspect Isomerization.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the structural connectivity required for validation.

Diagram 1: The Validation Decision Matrix

This workflow dictates the analytical path based on initial spectral observation.

ValidationWorkflow Start Synthesized Product (Crude) LCMS LCMS Analysis (Purity Check) Start->LCMS Decision1 Single Peak? LCMS->Decision1 Purify Flash Chromatography (Remove Acid/Amine) Decision1->Purify No (<95%) NMR_1H 1H NMR (DMSO-d6) Decision1->NMR_1H Yes (>95%) Purify->NMR_1H Check_Split Split Signals? NMR_1H->Check_Split VT_NMR VT-NMR (80°C) Check_Split->VT_NMR Yes NOESY 2D NOESY (Regio-Check) Check_Split->NOESY No Coalesce Do Peaks Coalesce? VT_NMR->Coalesce Coalesce->NOESY Yes (Rotamers) Fail REJECT / RE-PURIFY Coalesce->Fail No (Impurity) Final VALIDATED STRUCTURE NOESY->Final N-Me/H5 Corr. NOESY->Fail No Corr.

Caption: Logical workflow for distinguishing conformational isomers from chemical impurities during pyrazole validation.

Diagram 2: Structural Connectivity & NOE Correlations

Visualizing the specific proton interactions that prove the 1-methyl-1H-pyrazole-3-carbonyl topology.

NOE_Pathway N_Me N-Methyl (3.9 ppm) N1 N1 N_Me->N1 C5 C5-H (7.6 ppm) N_Me->C5 STRONG NOE (Definitive Proof) N2 N2 N1->N2 C3 C3 (Carbonyl) N2->C3 C4 C4-H (6.8 ppm) C3->C4 Amide Amide NH C3->Amide C=O Link C4->C5 C4->C5 COSY C5->N1

Caption: Key NOE correlation (Red Dashed) between N-Methyl and C5-H confirms the 1,5-substitution pattern, ruling out isomeric impurities.

Reference Data: Spectral Fingerprint

Use this data table to benchmark your synthesized compounds.

SignalShift (δ ppm, DMSO-d6)MultiplicityAssignmentValidation Note
N-CH3 3.85 – 3.95SingletMethyl on N1Must be a sharp singlet. Splitting indicates rotamers or salt formation.
C4-H 6.60 – 6.90Doublet (small J)Pyrazole RingUpfield relative to C5 due to resonance.
C5-H 7.60 – 7.80Doublet (small J)Pyrazole RingDiagnostic: Must show NOE to N-CH3.
NH 8.50 – 10.50Broad/SingletAmide ProtonChemical shift highly dependent on concentration and solvent.

References

  • Synthesis and Reactions of 1H-Pyrazole-3-carboxylic Acid Chlorides. ResearchGate. Detailed protocols on converting pyrazole acids to acid chlorides and subsequent amides.

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Example of full NMR characterization of N-methyl-pyrazole derivatives, including 13C and HRMS data.

  • Large-Scale Applications of Amide Coupling Reagents. Semantic Scholar. Comparative review of acid chloride vs. coupling reagent methodologies in pharmaceutical scaling.

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Specific discussion on tautomerism and hydrogen bonding in pyrazole amides.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Methyl-1H-pyrazole-3-carbonyl chloride

[1][2] Executive Summary: Immediate Hazard Assessment 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4) is a highly reactive acyl chloride used primarily as a building block in pharmaceutical synthesis. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Hazard Assessment

1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS: 84547-60-4) is a highly reactive acyl chloride used primarily as a building block in pharmaceutical synthesis. Unlike standard organic waste, this compound cannot be disposed of directly into solvent waste containers or aqueous drains without pretreatment.

Critical Hazard: The carbonyl chloride moiety (-COCl) is water-reactive . Direct contact with water or moisture releases hydrogen chloride (HCl) gas and heat (exothermic hydrolysis). Improper disposal into aqueous waste streams can cause container pressurization, rupture, or explosion.

Core Directive: All disposal operations must involve a Controlled Quenching Protocol to convert the reactive acyl chloride into its stable carboxylic acid salt form before final waste segregation.

Chemical Profile & Hazard Identification

ParameterSpecification
Chemical Name 1-Methyl-1H-pyrazole-3-carbonyl chloride
CAS Number 84547-60-4
Molecular Formula C

H

ClN

O
Functional Group Acyl Chloride (Acid Chloride)
Physical State Solid (typically off-white to yellow) or liquid (if melted/impure)
Primary Hazards Skin Corr.[1][2][3][4] 1B (Causes severe burns)Eye Dam. 1 (Serious eye damage)Water Reactive (EUH014 - Reacts violently with water)
Hydrolysis Product 1-Methyl-1H-pyrazole-3-carboxylic acid + HCl

The Chemistry of Disposal (Scientific Rationale)

To dispose of this chemical safely, we must exploit its reactivity in a controlled environment.[5][6][7] We utilize Alkaline Hydrolysis .

The Reaction Mechanism

When quenched, the acyl chloride undergoes nucleophilic acyl substitution. By using a basic solution, we drive the equilibrium forward and neutralize the dangerous byproducts immediately.



Why this matters:

  • Neutralization: The base (NaOH or Na

    
    CO
    
    
    
    ) neutralizes the HCl gas in situ, preventing toxic fumes.
  • Solubility: The resulting product is the sodium salt of the pyrazole carboxylic acid, which is water-soluble, facilitating easier waste handling.

  • Heat Management: The reaction is exothermic.[8] Our protocol uses dilution and ice to act as a heat sink, preventing thermal runaway.

Operational Protocol: Controlled Quenching

WARNING: Never add water directly to the solid acid chloride. This causes violent sputtering. Always add the chemical to the aqueous phase.[9]

Phase 1: Preparation & PPE[6]
  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • Gloves: Double-gloving recommended. Inner: Nitrile.[1][10] Outer: Silver Shield® (Laminate) if handling bulk liquid, as acid chlorides permeate nitrile rapidly.

  • Eye Protection: Chemical splash goggles (Face shield recommended for quantities >50g).

Phase 2: The Quenching Procedure (Step-by-Step)

This protocol is designed for laboratory-scale disposal (up to 100g). For larger quantities, contact a hazardous waste specialist.[11]

Reagents Needed:

  • Inert Solvent (Dichloromethane or Toluene)

  • Ice[7]

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH) 10% solution
  • pH strips

Step 1: Dissolution (The Heat Sink) Dissolve the 1-methyl-1H-pyrazole-3-carbonyl chloride in an inert solvent (e.g., Dichloromethane or Toluene).

  • Ratio: Use approximately 10 mL solvent per 1 g of chemical.

  • Reasoning: This dilutes the reactive centers and provides a thermal buffer.

Step 2: Prepare the Alkaline Bath In a beaker 3x the volume of your final mixture:

  • Add crushed ice.

  • Add 10% Sodium Carbonate (Na

    
    CO
    
    
    
    ) or 10% NaOH.
  • Stoichiometry: Ensure you have at least 2 molar equivalents of base relative to the acid chloride to neutralize both the HCl and the resulting carboxylic acid.

Step 3: Controlled Addition

  • Using an addition funnel or pipette, slowly drip the organic solution (from Step 1) into the stirring alkaline ice bath.

  • Observation: You may see fizzing (CO

    
     release) if using carbonate. This is normal.
    
  • Temperature Control: If the solution boils or fumes excessively, stop addition and add more ice.

Step 4: Verification

  • Once addition is complete, stir for 15–30 minutes.

  • Test the pH of the aqueous layer.[8][12] It should remain basic (pH > 9).

    • If Acidic (pH < 7): Add more base immediately. An acidic pH implies free HCl is still present.

Phase 3: Waste Segregation

Once the reaction has ceased and the mixture is at room temperature:

  • Separation: Pour the mixture into a separatory funnel.

  • Organic Layer (Bottom if DCM): Contains the solvent. Dispose of as Halogenated Organic Waste .

  • Aqueous Layer (Top): Contains the salt (sodium 1-methyl-1H-pyrazole-3-carboxylate) and NaCl. Dispose of as Aqueous Alkaline Waste .

    • Note: Do not pour down the drain unless your facility has a specific permit for neutralized non-toxic salts. Most EHS protocols require this to be collected as chemical waste.

Visualizing the Workflow

The following diagram illustrates the decision logic and safety checkpoints for the disposal process.

DisposalProtocol Start START: Waste Identification (1-methyl-1H-pyrazole-3-carbonyl chloride) PPE Equip PPE: Fume Hood, Splash Goggles, Laminate Gloves Start->PPE Dissolve Step 1: Dissolve in Inert Solvent (DCM or Toluene) PPE->Dissolve PrepBase Step 2: Prepare Ice Bath + 10% Na2CO3 or NaOH Dissolve->PrepBase Parallel Prep Quench Step 3: SLOWLY Add Organic Soln to Alkaline Ice Bath Dissolve->Quench PrepBase->Quench Stir Stir for 30 mins Quench->Stir CheckPH Check pH Stir->CheckPH AddBase Add more Base CheckPH->AddBase pH < 7 (Acidic) SepFunnel Separate Layers CheckPH->SepFunnel pH > 9 (Basic) AddBase->Stir BinOrganic Organic Layer: Halogenated Waste Bin SepFunnel->BinOrganic BinAq Aqueous Layer: Aqueous Alkaline Waste Bin SepFunnel->BinAq

Caption: Figure 1. Controlled hydrolysis workflow for acid chloride disposal. Red nodes indicate high-risk steps requiring thermal monitoring.

Emergency Contingencies

Spill Management (Solid/Liquid)

If the pure chemical is spilled outside the hood:

  • Evacuate the immediate area. The vapors are lachrymators (tear-inducing).

  • Do NOT use water. Water will generate HCl clouds.

  • Absorb/Cover: Use dry sand , vermiculite, or a specialized acid-neutralizing spill kit (e.g., calcium carbonate based).

  • Collect: Scoop into a dry container and label as "Hazardous Waste: Acid Chloride Debris."

First Aid
  • Skin Contact: Brush off dry powder before rinsing. Rinse with copious water for 15 minutes.[1][2]

  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists (pulmonary edema can be delayed).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride hydrolysis protocols).
  • PubChem. (n.d.). Compound Summary: 1-Methyl-1H-pyrazole-3-carbonyl chloride.[10][13] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazole-3-carbonyl chloride
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